molecular formula C21H23N3O2 B15543148 Demethoxyfumitremorgin C

Demethoxyfumitremorgin C

カタログ番号: B15543148
分子量: 349.4 g/mol
InChIキー: LQXCSIKDOISJTI-BZSNNMDCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Demethoxyfumitremorgin C is an organic heteropentacyclic compound that is a mycotoxic indole alkaloid, consisting of fumitremorgin C lacking the 9-methoxy substituent. It has a role as a mycotoxin. It is an indole alkaloid and an organic heteropentacyclic compound.
This compound has been reported in Aspergillus fumigatus and Brassica napus with data available.
isolated from the fermentation broth of Aspergillus fumigatus;  a mammalian cell cycle inhibitor;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,12S,15S)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-12(2)10-17-19-14(13-6-3-4-7-15(13)22-19)11-18-20(25)23-9-5-8-16(23)21(26)24(17)18/h3-4,6-7,10,16-18,22H,5,8-9,11H2,1-2H3/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXCSIKDOISJTI-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=CC=CC=C5N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Demethoxyfumitremorgin C from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Demethoxyfumitremorgin C (DFT), a bioactive secondary metabolite produced by the fungus Aspergillus fumigatus. It details the compound's biosynthesis, chemical characteristics, and biological activities, with a focus on its potential applications in drug development. This document also includes detailed experimental protocols and summarizes the genetic underpinnings of DFT production.

Introduction to Aspergillus fumigatus and its Secondary Metabolites

Aspergillus fumigatus is a ubiquitous saprophytic fungus that plays a crucial role in nutrient cycling. However, it is also an opportunistic human pathogen, capable of causing a range of diseases, particularly in immunocompromised individuals. A key feature of A. fumigatus is its complex secondary metabolism, which produces a diverse array of bioactive compounds. These secondary metabolites are not essential for primary growth but are thought to play roles in virulence and adaptation. The genome of A. fumigatus contains numerous gene clusters responsible for the production of these compounds, including polyketide synthases, non-ribosomal peptide synthetases, and dimethylallyl tryptophan synthases.[1] One such cluster, the ftm gene cluster, is responsible for the biosynthesis of a class of indole (B1671886) alkaloids, including this compound.[2][3]

This compound: Chemical and Physical Properties

This compound is a mycotoxic indole alkaloid characterized by a complex organic heteropentacyclic structure.[4] It is a derivative of fumitremorgin C, lacking the methoxy (B1213986) group at the 9-position.[4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₃N₃O₂[5][6][7]
Molecular Weight 349.43 g/mol [6][7]
Monoisotopic Mass 349.17902698 Da[4]
Appearance Solid
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[8]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process orchestrated by enzymes encoded by the ftm gene cluster in Aspergillus fumigatus.[9] The pathway begins with the condensation of L-tryptophan and L-proline to form brevianamide (B1173143) F, a reaction catalyzed by the non-ribosomal peptide synthetase FtmA.[9][10] Brevianamide F then undergoes prenylation by the prenyltransferase FtmB (FtmPT1) to yield tryprostatin B.[9] A series of modifications catalyzed by cytochrome P450 monooxygenases, including FtmC, FtmE, and FtmG, and a putative methyltransferase FtmD, convert tryprostatin B through several intermediates to fumitremorgin C.[9][11] The final step to this compound involves the action of the enzyme FtmE.[11]

This compound Biosynthesis tryptophan L-Tryptophan + L-Proline brevianamide_f Brevianamide F tryptophan->brevianamide_f FtmA (NRPS) tryprostatin_b Tryprostatin B brevianamide_f->tryprostatin_b FtmB (Prenyltransferase) hydroxy_tryprostatin_b 6-Hydroxytryprostatin B tryprostatin_b->hydroxy_tryprostatin_b FtmC (P450) tryprostatin_a Tryprostatin A hydroxy_tryprostatin_b->tryprostatin_a FtmD (Methyltransferase) fumitremorgin_c Fumitremorgin C tryprostatin_a->fumitremorgin_c FtmE (P450) dftc This compound fumitremorgin_c->dftc FtmE (P450)

Caption: Biosynthetic pathway of this compound.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities, making it a compound of interest for drug development.

Table 2: Summary of Biological Activities of this compound

ActivityTarget/Model SystemKey Findings
Cytotoxicity PC3 human prostate cancer cellsInduces apoptosis by activating caspase-3, -8, and -9, leading to PARP cleavage.[7][12]
Antiviral Activity Human Coronavirus NL63 (HCoV-NL63)While not directly tested, related phenolic acid constituents of plant extracts have shown antiviral activity against HCoV-NL63 by inhibiting virus attachment and replication.[13] Further investigation into DFT's specific antiviral properties is warranted.
Nematicidal Activity Root-knot nematodes (Meloidogyne spp.)Plant-derived extracts containing various secondary metabolites have demonstrated nematicidal activity.[14][15] The potential of DFT in this area requires further research.

The primary mechanism of its anticancer activity in prostate cancer cells is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[8] This suggests its potential as a therapeutic agent for treating advanced prostate cancer.[8]

Experimental Protocols

  • Strain: Aspergillus fumigatus (e.g., marine-derived strains).

  • Media: Potato Dextrose Agar (PDA) or Czapek-Dox broth.

  • Incubation: Cultivate in stationary culture at 28-30°C for 14-21 days in the dark.

  • Extraction:

    • Harvest the fungal mycelium and culture broth.

    • Homogenize and extract the mycelium with an organic solvent such as ethyl acetate or methanol.

    • Perform a liquid-liquid extraction of the culture filtrate with ethyl acetate.

    • Combine the organic extracts and evaporate under reduced pressure to obtain a crude extract.

  • Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Column Chromatography: Further purify the active fractions using silica gel column chromatography with a step-gradient of chloroform and methanol.

  • Preparative HPLC: Achieve final purification using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a methanol-water or acetonitrile-water gradient.

  • Spectroscopy:

    • NMR: Determine the structure using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectroscopy.

    • Mass Spectrometry: Obtain the molecular weight and formula using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

  • Chromatography:

    • TLC: Monitor fractions using Thin-Layer Chromatography on silica gel plates, visualized under UV light and with staining reagents.

    • HPLC: Assess purity using analytical HPLC with a photodiode array (PDA) detector.

Experimental Workflow culture Aspergillus fumigatus Culture extraction Extraction (Mycelium & Broth) culture->extraction crude_extract Crude Extract extraction->crude_extract vlc Vacuum Liquid Chromatography crude_extract->vlc fractions Active Fractions vlc->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom purified_fractions Purified Fractions column_chrom->purified_fractions prep_hplc Preparative HPLC purified_fractions->prep_hplc dftc Pure this compound prep_hplc->dftc characterization Structural Characterization (NMR, MS) dftc->characterization

Caption: General experimental workflow for isolation and characterization.

Genomics and Regulation

The production of this compound is tightly regulated at the genetic level. The genes responsible for its biosynthesis are organized in the ftm biosynthetic gene cluster.[3] The expression of this cluster is controlled by various factors, including developmental regulators and environmental cues. The global regulator LaeA is known to influence the expression of many secondary metabolite gene clusters in Aspergillus species, including those responsible for fumitremorgin production.[1] Understanding the regulatory networks governing the ftm cluster is crucial for optimizing the production of this compound through metabolic engineering approaches.

Conclusion and Future Directions

This compound is a promising natural product with significant potential for development as a therapeutic agent, particularly in the field of oncology. Further research is needed to fully elucidate its mechanism of action, explore its efficacy in in vivo models, and investigate its potential against other diseases. The detailed understanding of its biosynthesis and genetic regulation opens avenues for synthetic biology approaches to enhance its production and generate novel analogs with improved pharmacological properties.

References

The Biosynthesis of Demethoxyfumitremorgin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyfumitremorgin C is a diketopiperazine alkaloid produced by the fungus Aspergillus fumigatus. It belongs to the fumitremorgin family of mycotoxins, which are known for their diverse biological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies for its study. This information is crucial for researchers in natural product chemistry, fungal genetics, and drug development who are interested in understanding and potentially manipulating the production of this and related bioactive compounds.

Core Biosynthetic Pathway

The biosynthesis of this compound begins with the condensation of two amino acids, L-tryptophan and L-proline, and proceeds through a series of enzymatic modifications. The core pathway is governed by a cluster of genes, termed the ftm gene cluster, in Aspergillus fumigatus.

The biosynthesis initiates with the formation of the diketopiperazine core, brevianamide (B1173143) F, from L-tryptophan and L-proline. This reaction is catalyzed by a nonribosomal peptide synthetase (NRPS), FtmA.[1] Subsequently, a prenyltransferase, FtmB, attaches a dimethylallyl pyrophosphate (DMAPP) group to the indole (B1671886) ring of brevianamide F, yielding tryprostatin B.[2] From tryprostatin B, the pathway diverges. One branch leads to the formation of fumitremorgin C, while the other, which is the focus of this guide, leads to this compound. The key step in the formation of this compound is the cyclization of tryprostatin B, a reaction catalyzed by the cytochrome P450 monooxygenase, FtmE.[3]

Key Enzymes and Intermediates

The core enzymatic players and the chemical transformations they catalyze are summarized below.

EnzymeGeneTypeSubstrateProduct
FtmA ftmANonribosomal Peptide Synthetase (NRPS)L-Tryptophan, L-ProlineBrevianamide F
FtmB (FtmPT1) ftmBPrenyltransferaseBrevianamide F, DMAPPTryprostatin B
FtmE ftmECytochrome P450 MonooxygenaseTryprostatin BThis compound

Quantitative Data

Precise quantitative data for all enzymatic steps in the this compound pathway is not extensively available in the literature. However, kinetic parameters for the prenyltransferase FtmB (also referred to as FtmPT1) have been determined.

EnzymeSubstrateKm (µM)kcat (s-1)
FtmB (FtmPT1) Brevianamide F555.57
Dimethylallyl diphosphate (B83284) (DMAPP)745.57

Table: Kinetic parameters of FtmB (FtmPT1). Data sourced from[2].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Fungal Culture and Metabolite Extraction

Objective: To cultivate Aspergillus fumigatus and extract secondary metabolites, including this compound.

Protocol:

  • Inoculate Aspergillus fumigatus spores into a suitable liquid medium, such as Czapek-Dox broth supplemented with 30% glucose.[4]

  • Incubate the culture at 37°C for an optimized duration, typically determined through a time-course experiment to maximize production (e.g., 29 hours for related metabolites).[4]

  • Separate the mycelium from the culture broth by filtration.

  • Extract the secondary metabolites from both the mycelium and the culture filtrate using an organic solvent such as ethyl acetate (B1210297) or chloroform.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Heterologous Expression and Purification of Pathway Enzymes

Objective: To produce and purify the biosynthetic enzymes (FtmA, FtmB, FtmE) for in vitro characterization. This protocol is a general guideline and may require optimization for each specific enzyme.

Protocol:

  • Gene Cloning: Amplify the coding sequences of ftmA, ftmB, and ftmE from A. fumigatus cDNA. Clone the amplified genes into a suitable expression vector, such as pQE70 for E. coli expression, often with an affinity tag (e.g., His6-tag) for purification.[2]

  • Heterologous Expression: Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) or a fungal host like Aspergillus nidulans.[5][6] Induce protein expression under optimized conditions (e.g., specific IPTG concentration and temperature for E. coli).[2]

  • Cell Lysis: Harvest the cells and resuspend them in a suitable lysis buffer. Lyse the cells using methods such as sonication or French press.

  • Protein Purification: Centrifuge the lysate to separate the soluble fraction. Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[2] Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of the purified biosynthetic enzymes.

Protocol (Example for FtmB):

  • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified FtmB enzyme, the substrate brevianamide F, and the co-substrate DMAPP.[2]

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.

  • Analyze the formation of tryprostatin B using HPLC or LC-MS/MS.

  • To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of one substrate while keeping the other saturated. Fit the data to the Michaelis-Menten equation.

Analytical Methods for Metabolite Quantification

Objective: To identify and quantify this compound and its precursors in fungal extracts or enzyme assays.

High-Performance Liquid Chromatography (HPLC) Protocol (Adaptable):

This protocol is based on a method for the related compound Fumitremorgin C and may require optimization.[7]

  • Column: C18 reverse-phase column (e.g., Novapak C18).[7]

  • Mobile Phase: Isocratic elution with a mixture of ammonium (B1175870) acetate buffer and acetonitrile. The exact ratio should be optimized for optimal separation.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength appropriate for this compound (e.g., 225 nm for Fumitremorgin C).[7]

  • Quantification: Generate a standard curve using a purified standard of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters (General Guidance):

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for this class of compounds.

  • Precursor Ion: The [M+H]+ ion of this compound.

  • Product Ions: Determine characteristic fragment ions by performing product ion scans on a standard.

  • Multiple Reaction Monitoring (MRM): Develop an MRM method using the precursor ion and the most intense, specific product ions for sensitive and selective quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the structures of biosynthetic intermediates and the final product.

General Procedure:

  • Purify the compound of interest using preparative HPLC.

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

  • Analyze the spectra to elucidate the chemical structure. Published NMR data for brevianamide F and tryprostatin B can be used for comparison.[8][9]

Visualizations

Biosynthesis Pathway of this compound

Demethoxyfumitremorgin_C_Biosynthesis cluster_0 Enzymatic Steps L-Tryptophan L-Tryptophan Brevianamide F Brevianamide F L-Tryptophan->Brevianamide F FtmA (NRPS) L-Proline L-Proline L-Proline->Brevianamide F Tryprostatin B Tryprostatin B Brevianamide F->Tryprostatin B FtmB (Prenyltransferase) This compound This compound Tryprostatin B->this compound FtmE (P450) DMAPP DMAPP DMAPP->Tryprostatin B

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for enzyme expression and characterization.

Conclusion

The biosynthesis of this compound is a multi-step process involving a dedicated set of enzymes encoded by the ftm gene cluster in Aspergillus fumigatus. Understanding this pathway at a molecular level opens avenues for metabolic engineering to enhance the production of this and related compounds, as well as for the discovery of novel enzyme inhibitors. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate this fascinating biosynthetic pathway. While quantitative data for some enzymatic steps remain to be fully elucidated, the provided methodologies offer a solid foundation for future research in this area.

References

Demethoxyfumitremorgin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Demethoxyfumitremorgin C (DMFTC), a mycotoxin with significant potential in cancer research. This document outlines its chemical properties, biological activity, and the molecular pathways it influences, with a focus on its application in oncology. Detailed experimental methodologies are provided to facilitate further investigation into its therapeutic potential.

Core Compound Data

This compound is an indole (B1671886) alkaloid and a secondary metabolite produced by fungi of the Aspergillus genus. Its chemical and physical properties are summarized below.

PropertyValue
CAS Number 111768-16-2[1][2][3][4][5][6]
Molecular Formula C₂₁H₂₃N₃O₂[2][4][5]
Molecular Weight 349.43 g/mol [2][4][7]

Mechanism of Action and Biological Activity

This compound has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, it is a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), a key transporter involved in multidrug resistance.

Induction of Apoptosis and Cell Cycle Arrest in Prostate Cancer

Studies on human prostate cancer cells (PC3) have revealed that DMFTC inhibits cell proliferation by inducing G1 phase cell cycle arrest and apoptosis.[1][7] This is achieved through the activation of the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][7] The upregulation of p53 and p21 leads to a decrease in the expression of G1-phase-associated proteins, including cyclin D, cyclin E, Cdk2, and Cdk4.[1][7]

The apoptotic effects of DMFTC are mediated through both the intrinsic (mitochondrial) and extrinsic pathways.[2][3] This involves the downregulation of anti-apoptotic proteins such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2, and the upregulation of the pro-apoptotic protein Bax.[2][3] Consequently, DMFTC activates caspase-3, -8, and -9, leading to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][3]

Inhibition of Breast Cancer Resistance Protein (BCRP/ABCG2)

This compound and its analogs are potent and specific inhibitors of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[4][8] BCRP is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance in cancer by effluxing a wide range of chemotherapeutic agents from cancer cells. By inhibiting BCRP, DMFTC can reverse multidrug resistance and enhance the efficacy of conventional anti-cancer drugs.[4]

Signaling Pathways

The signaling cascade initiated by this compound in prostate cancer cells, leading to apoptosis and cell cycle arrest, is depicted below.

DMFTC_Signaling_Pathway DMFTC This compound Ras Ras DMFTC->Ras inhibition PI3K PI3K DMFTC->PI3K inhibition Akt Akt DMFTC->Akt inhibition Bax Bax DMFTC->Bax upregulation Caspase8 Caspase-8 DMFTC->Caspase8 activation p53 p53 DMFTC->p53 activation Ras->PI3K PI3K->Akt Bcl2_BclxL Bcl-2 / Bcl-xL Akt->Bcl2_BclxL activation Bcl2_BclxL->Bax inhibition Mitochondria Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis p21 p21 p53->p21 CyclinD_E Cyclin D / Cyclin E p21->CyclinD_E inhibition Cdk2_4 Cdk2 / Cdk4 p21->Cdk2_4 inhibition G1_Arrest G1 Arrest CyclinD_E->G1_Arrest Cdk2_4->G1_Arrest

Caption: Signaling pathway of this compound in prostate cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Western Blot Analysis for Cell Cycle and Apoptotic Proteins

This protocol is for the detection of proteins such as p53, p21, Cyclin D, Cyclin E, Cdk2, and Cdk4.

  • Cell Lysis:

    • Treat cells with DMFTC at desired concentrations and time points.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control, such as β-actin, to ensure equal protein loading.

Flow Cytometry for Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution.

  • Cell Preparation:

    • Treat cells with DMFTC and harvest at desired time points.

    • Wash cells with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing.

    • Store fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Annexin V/Propidium Iodide Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Treat cells with DMFTC and harvest.

    • Wash cells twice with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry immediately after staining.

    • Viable cells are negative for both Annexin V and PI.

    • Early apoptotic cells are Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol utilizes the JC-1 dye to assess changes in mitochondrial membrane potential.

  • Cell Preparation and Staining:

    • Culture cells in a suitable plate or dish.

    • Treat cells with DMFTC as required. Include a positive control (e.g., CCCP) to induce mitochondrial depolarization.

    • Remove the culture medium and wash the cells with a suitable buffer.

    • Add JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.

  • Analysis:

    • Wash the cells to remove the staining solution.

    • Analyze the cells using a fluorescence microscope or a flow cytometer.

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

    • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Experimental Workflow

The logical flow for investigating the anti-cancer effects of this compound is outlined in the diagram below.

Experimental_Workflow start Start: Hypothesis on DMFTC Anti-Cancer Activity cell_culture Cell Culture (e.g., PC3 Prostate Cancer Cells) start->cell_culture dmftc_treatment DMFTC Treatment (Dose-Response & Time-Course) cell_culture->dmftc_treatment cell_viability Cell Viability Assay (e.g., MTT) dmftc_treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) dmftc_treatment->apoptosis_assay cell_cycle Cell Cycle Analysis (Propidium Iodide) dmftc_treatment->cell_cycle data_analysis Data Analysis & Interpretation cell_viability->data_analysis mmp_assay Mitochondrial Membrane Potential Assay (JC-1) apoptosis_assay->mmp_assay western_blot Western Blot Analysis apoptosis_assay->western_blot apoptosis_assay->data_analysis cell_cycle->western_blot cell_cycle->data_analysis mmp_assay->data_analysis western_blot->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: A typical experimental workflow for studying DMFTC.

References

An In-depth Technical Guide on the Core Mechanism of Action of Demethoxyfumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyfumitremorgin C (DF-C) is a mycotoxin, an indole (B1671886) alkaloid, produced by various fungi, including Aspergillus fumigatus.[1] It is a derivative of fumitremorgin C (FTC), lacking the 9-methoxy group.[1] In recent years, DF-C and its analogs have garnered significant attention in the field of oncology for their potent biological activities. The primary challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the key players in MDR is the ATP-binding cassette (ABC) transporter family, which functions as drug efflux pumps. This guide provides a comprehensive overview of the mechanism of action of this compound, with a primary focus on its role as a potent inhibitor of the ABCG2 transporter, its impact on apoptosis, and its potential in overcoming multidrug resistance.

Core Mechanism of Action: Inhibition of ABCG2 (BCRP)

The principal mechanism of action of this compound is the potent and specific inhibition of the ATP-binding cassette sub-family G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[2][3][4][5] ABCG2 is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide variety of substrates, including many chemotherapeutic agents, out of the cell.[5][6] This efflux mechanism reduces the intracellular concentration of anticancer drugs, thereby diminishing their cytotoxic effects and leading to multidrug resistance.[4]

This compound and its analog Fumitremorgin C act as inhibitors of ABCG2, effectively blocking its transport function.[2][5] By binding to the transporter, DF-C prevents the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cells and restoring their therapeutic efficacy.[4][7][8] This reversal of multidrug resistance is a key aspect of DF-C's potential as a chemosensitizing agent in cancer therapy.[3][7][8]

The interaction of DF-C with ABCG2 is highly specific. Studies have shown that Fumitremorgin C does not significantly inhibit other major MDR transporters such as P-glycoprotein (Pgp/ABCB1) or the multidrug resistance-associated protein 1 (MRP1/ABCC1).[2][7][8] This selectivity is advantageous as it reduces the likelihood of off-target effects and provides a specific tool for studying ABCG2-mediated resistance.

Furthermore, the inhibitory action of FTC analogs on ABCG2 has been shown to be stereospecific. The spatial arrangement of the molecule plays a crucial role in its binding and inhibitory potency, with certain stereoisomers being significantly more active.[9] This highlights the specific nature of the interaction between the inhibitor and the transporter.

The binding of inhibitors like FTC to ABCG2 is thought to occur within the transmembrane domains, potentially in one of the multiple drug-binding pockets.[10][11] This binding can be competitive with the transport substrates or can occur at an allosteric site, inducing conformational changes that prevent the proper functioning of the transporter.[5][10] Evidence suggests a mixed type of inhibition for some ABCG2 inhibitors.[10]

Inhibition of ABCG2's ATPase activity is another facet of DF-C's mechanism. ABCG2 possesses a basal ATPase activity that is inhibited by Fumitremorgin C.[12] In certain mutant forms of ABCG2 that exhibit drug-stimulated ATPase activity, FTC can block this stimulation.[12]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ABCG2 ABCG2 Transporter Chemo_out Chemotherapeutic Drug ABCG2->Chemo_out Efflux ADP ADP + Pi ABCG2->ADP Chemo_in Chemotherapeutic Drug Chemo_in->ABCG2 Binds to CellDeath Apoptosis/Cell Death Chemo_in->CellDeath Induces DFC This compound DFC->ABCG2 Inhibits ATP ATP ATP->ABCG2 Hydrolysis provides energy

Mechanism of ABCG2 Inhibition by this compound.

Secondary Mechanism: Induction of Apoptosis

Beyond its role as an ABCG2 inhibitor, this compound has been shown to directly induce apoptosis, or programmed cell death, in certain cancer cell lines, such as PC3 human prostate cancer cells.[13] This suggests a dual-action mechanism that could be particularly effective in cancer treatment.

The apoptotic pathway induced by DF-C involves both the intrinsic (mitochondrial) and extrinsic pathways.[13] Treatment with DF-C leads to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade.[13] This is accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[13]

Furthermore, DF-C activates a cascade of caspases, which are the executioners of apoptosis. Specifically, it activates caspase-3, caspase-8, and caspase-9.[13] Caspase-9 is a key initiator caspase in the intrinsic pathway, while caspase-8 is the primary initiator in the extrinsic pathway. Caspase-3 is a central executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including the cleavage of poly(ADP-ribose) polymerase (PARP).[13] The apoptotic effects of DF-C can be blocked by caspase inhibitors, confirming the caspase-dependent nature of this process.[13]

The induction of apoptosis by DF-C is also associated with the downregulation of pro-survival signaling pathways, including the Ras/PI3K/Akt pathway.[13]

cluster_pathways Signaling Pathways cluster_bcl2 Bcl-2 Family Regulation cluster_caspases Caspase Cascade DFC This compound Ras Ras DFC->Ras PI3K PI3K DFC->PI3K Akt Akt DFC->Akt Bcl2 Bcl-2 / Bcl-xL DFC->Bcl2 Bax Bax DFC->Bax Casp8 Caspase-8 DFC->Casp8 Casp9 Caspase-9 DFC->Casp9 Ras->PI3K PI3K->Akt Akt->Bcl2 Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptotic Pathway Induced by this compound.

Quantitative Data on ABCG2 Inhibition

The potency of this compound and its analogs as ABCG2 inhibitors has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

CompoundCell LineSubstrateIC50 ValueReference
Fumitremorgin CMDCKII-hBCRPMitoxantroneSignificantly lower for human BCRP[14]
Fumitremorgin CMDCKII-mBcrp1MitoxantroneHigher than for human BCRP[14]
Fumitremorgin CMEF3.8-hBCRPMitoxantroneSignificantly lower for human BCRP[14]
Fumitremorgin CMEF3.8-mBcrp1MitoxantroneHigher than for human BCRP[14]
Fumitremorgin CMDCKII-hBCRPChlorine e6Significantly lower for human BCRP[14]
Fumitremorgin CMDCKII-mBcrp1Chlorine e6Higher than for human BCRP[14]

Note: Specific IC50 values for this compound were not detailed in the provided search results, but its activity is expected to be comparable to or potent than Fumitremorgin C. The data for Fumitremorgin C illustrates the potent inhibition of human ABCG2.

Experimental Protocols

Reversal of Multidrug Resistance (MDR) Assay (Cytotoxicity Assay)

Objective: To determine the ability of this compound to sensitize ABCG2-overexpressing cancer cells to a chemotherapeutic agent.

Methodology:

  • Cell Culture: Culture ABCG2-overexpressing cells (e.g., S1-M1-3.2, MCF-7/BCRP) and the corresponding parental (sensitive) cell line in appropriate culture medium.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of the chemotherapeutic agent (e.g., mitoxantrone, doxorubicin, topotecan).

    • Prepare a fixed, non-toxic concentration of this compound.

    • Treat the cells with the chemotherapeutic agent alone or in combination with this compound. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • Add a viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the drug concentration to generate dose-response curves.

    • Determine the IC50 value for the chemotherapeutic agent in the presence and absence of this compound.

    • The fold-reversal of resistance is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor.

start Start cell_culture Culture ABCG2-expressing and parental cells start->cell_culture seed_plates Seed cells into 96-well plates cell_culture->seed_plates drug_prep Prepare serial dilutions of chemo drug and fixed concentration of DF-C seed_plates->drug_prep treatment Treat cells with chemo drug +/- DF-C drug_prep->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Add viability reagent (e.g., MTT) and measure incubation->viability_assay data_analysis Calculate IC50 values and fold-reversal of resistance viability_assay->data_analysis end End data_analysis->end

Workflow for a Cytotoxicity Assay to Evaluate MDR Reversal.
Drug Accumulation Assay

Objective: To measure the effect of this compound on the intracellular accumulation of a fluorescent ABCG2 substrate.

Methodology:

  • Cell Preparation: Harvest ABCG2-overexpressing and parental cells and resuspend them in a suitable buffer.

  • Inhibitor Pre-incubation: Incubate the cells with or without this compound for a short period (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add a fluorescent ABCG2 substrate (e.g., Hoechst 33342, pheophorbide A) to the cell suspension.

  • Incubation: Incubate for a specified time (e.g., 60-90 minutes) at 37°C, protected from light.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the intracellular fluorescence.

  • Data Analysis: Compare the mean fluorescence intensity of the cells treated with the substrate alone to those treated with the substrate plus this compound. An increase in fluorescence in the presence of the inhibitor indicates reduced efflux and increased accumulation.

ATPase Activity Assay

Objective: To determine the effect of this compound on the ATP hydrolysis activity of ABCG2.

Methodology:

  • Membrane Preparation: Prepare membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9 insect cells).

  • Assay Reaction:

    • Set up reaction mixtures containing the membrane vesicles, assay buffer, and this compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • To measure substrate-stimulated ATPase activity, include a known ABCG2 substrate in the reaction.

  • Incubation: Incubate the reactions at 37°C for a defined period.

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Calculate the rate of ATP hydrolysis. Compare the ATPase activity in the presence of this compound to the basal activity (and substrate-stimulated activity, if applicable) to determine the extent of inhibition.

Conclusion

This compound exhibits a potent and specific mechanism of action centered on the inhibition of the ABCG2 multidrug transporter. By blocking the efflux of chemotherapeutic agents, it effectively reverses multidrug resistance, a major obstacle in cancer treatment. Furthermore, its ability to induce apoptosis through multiple pathways presents a secondary, complementary mechanism that enhances its anticancer potential. The detailed understanding of its interaction with ABCG2, coupled with its specificity, makes this compound and its analogs promising candidates for further development as chemosensitizing agents in oncology. The experimental protocols outlined provide a framework for the continued investigation and characterization of these valuable compounds in preclinical and translational research.

References

Demethoxycurcumin: A Comprehensive Technical Guide on its Role as a G2/M Cell Cycle Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxycurcumin (DMC), a natural analog of curcumin (B1669340) isolated from the rhizome of Curcuma longa, has garnered significant scientific interest for its potential as an anticancer agent. Unlike its more famous counterpart, DMC exhibits enhanced stability and bioavailability, making it a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of Demethoxycurcumin's function as a potent G2/M cell cycle inhibitor. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its study, and visualize the intricate signaling pathways it modulates.

Mechanism of Action: G2/M Cell Cycle Arrest

Demethoxycurcumin exerts its primary anticancer effect by inducing cell cycle arrest at the G2/M transition phase, thereby preventing cancer cells from entering mitosis and undergoing cell division. This arrest is not a result of direct interaction with microtubules, but rather a consequence of the targeted degradation of key cell cycle regulatory proteins.

The central mechanism involves the generation of Reactive Oxygen Species (ROS). DMC treatment leads to an increase in intracellular ROS levels, which in turn triggers the ubiquitination and subsequent proteasomal degradation of critical G2/M checkpoint proteins, including Cdc25c, Cyclin B1, and CDK1 (Cdc2). The degradation of these proteins prevents the formation of the active Cyclin B1/Cdc2 complex, which is essential for entry into mitosis.

Furthermore, Demethoxycurcumin has been shown to inhibit the Ras/PI3K/Akt signaling pathway, a critical cascade that promotes cell survival and proliferation. By downregulating this pathway, DMC further contributes to the suppression of cancer cell growth and survival.

Quantitative Data on Biological Activity

The efficacy of Demethoxycurcumin as an anticancer agent has been quantified in numerous studies. The following tables summarize its cytotoxic activity (IC50 values) and its specific impact on cell cycle distribution in various cancer cell lines.

Table 1: Cytotoxic Activity of Demethoxycurcumin (DMC) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
U87 MGHuman Glioma~25 µM
A549Human Lung Carcinoma~15 µM
MCF-7Human Breast Adenocarcinoma~20 µM
PC-3Human Prostate Adenocarcinoma~30 µM
HeLaHuman Cervical Cancer~18 µM

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Table 2: Effect of Demethoxycurcumin (DMC) on Cell Cycle Distribution

Cell LineDMC Concentration (µM)% of Cells in G2/M Phase (approx.)
U87 MG2560%
A5491555%
HeLa2065%

Note: The percentage of cells in the G2/M phase is typically measured by flow cytometry after propidium (B1200493) iodide staining.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Demethoxycurcumin as a G2/M cell cycle inhibitor.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Demethoxycurcumin and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Demethoxycurcumin (DMC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of DMC in complete culture medium. The final DMSO concentration should be below 0.1%.

  • Remove the old medium from the wells and add 100 µL of the DMC dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in each phase of the cell cycle after treatment with Demethoxycurcumin.

Materials:

  • Cancer cell line of interest

  • Demethoxycurcumin (DMC)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of DMC for the desired time.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to detect the expression levels of key G2/M regulatory proteins, such as Cdc2 and Cyclin B1, after Demethoxycurcumin treatment.

Materials:

  • Cancer cell line of interest

  • Demethoxycurcumin (DMC)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cdc2, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with DMC as desired, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-Cdc2 at 1:1000, anti-Cyclin B1 at 1:1000) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

In Vitro Tubulin Polymerization Assay

This protocol is used to determine if Demethoxycurcumin has a direct effect on microtubule formation.

Materials:

  • Purified tubulin

  • GTP

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Demethoxycurcumin (DMC)

  • Nocodazole (positive control for inhibition)

  • Paclitaxel (B517696) (positive control for stabilization)

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in general tubulin buffer with GTP.

  • Add different concentrations of DMC, nocodazole, or paclitaxel to the reaction mixture.

  • Initiate polymerization by incubating the mixture at 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of DMC-treated samples to the controls to determine if DMC inhibits or enhances tubulin polymerization.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Demethoxycurcumin.

G2M_Arrest_Pathway cluster_DMC Demethoxycurcumin (DMC) cluster_ROS Cellular Stress cluster_Degradation Protein Degradation cluster_G2M_Proteins G2/M Checkpoint Proteins cluster_Complex Mitotic Entry Complex cluster_CellCycle Cell Cycle Progression DMC DMC ROS ↑ Reactive Oxygen Species (ROS) DMC->ROS Ub_Proteasome Ubiquitination & Proteasomal Degradation ROS->Ub_Proteasome Cdc25c Cdc25c Ub_Proteasome->Cdc25c CyclinB1 Cyclin B1 Ub_Proteasome->CyclinB1 CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex (Active) Cdc25c->CyclinB1_Cdc2 Activates CyclinB1->CyclinB1_Cdc2 Cdc2 Cdc2 (CDK1) Cdc2->CyclinB1_Cdc2 G2M_Arrest G2/M Arrest CyclinB1_Cdc2->G2M_Arrest Mitosis Mitosis CyclinB1_Cdc2->Mitosis Promotes

Caption: DMC-induced G2/M arrest via ROS-mediated protein degradation.

PI3K_Akt_Pathway cluster_DMC Demethoxycurcumin (DMC) cluster_Upstream Upstream Signaling cluster_PI3K_Akt PI3K/Akt Pathway cluster_Downstream Downstream Effects DMC DMC PI3K PI3K DMC->PI3K Akt Akt DMC->Akt GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Ras->PI3K PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Proliferation Proliferation Akt->Proliferation

Caption: Inhibition of the Ras/PI3K/Akt survival pathway by DMC.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_Analysis Data Analysis CellCulture Cancer Cell Culture DMC_Treatment DMC Treatment (Dose-Response) CellCulture->DMC_Treatment CellViability Cell Viability (MTT Assay) DMC_Treatment->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) DMC_Treatment->CellCycle WesternBlot Protein Expression (Western Blot) DMC_Treatment->WesternBlot IC50 IC50 Determination CellViability->IC50 G2M_Quant G2/M Population Quantification CellCycle->G2M_Quant Protein_Quant Protein Level Quantification WesternBlot->Protein_Quant TubulinAssay Tubulin Polymerization Assay Microtubule_Effect Direct Microtubule Effect Assessment TubulinAssay->Microtubule_Effect

Caption: Experimental workflow for characterizing DMC as a G2/M inhibitor.

Conclusion

Demethoxycurcumin presents a compelling profile as a potential anticancer agent, primarily through its robust induction of G2/M cell cycle arrest. Its mechanism, centered on ROS-mediated degradation of key mitotic proteins and inhibition of pro-survival signaling pathways, offers multiple avenues for therapeutic intervention. The data and protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising natural compound in the fight against cancer.

Demethoxyfumitremorgin C: A Potent Inducer of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Demethoxyfumitremorgin C (DMC), a secondary metabolite isolated from the marine fungus Aspergillus fumigatus, has emerged as a promising candidate in cancer therapy due to its potent pro-apoptotic activity. This technical guide provides an in-depth overview of the mechanisms by which DMC induces programmed cell death in cancer cells. It details the key signaling pathways involved, summarizes quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers investigating its therapeutic potential.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. One promising avenue of research is the induction of apoptosis, or programmed cell death, in cancer cells. Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Molecules that can selectively trigger apoptosis in malignant cells are therefore of significant interest for drug development.

This compound is a fungal metabolite that has demonstrated significant cytotoxic effects against various cancer cell lines.[1] This guide focuses on its ability to induce apoptosis, particularly in prostate cancer cells, by modulating key signaling pathways that control cell survival and death.

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis through a multi-faceted mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual mode of action ensures a robust and efficient elimination of cancer cells.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals and converges on the mitochondria. DMC treatment leads to a critical imbalance in the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. Specifically, DMC downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while simultaneously upregulating the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands to their corresponding receptors on the cell surface. Evidence suggests that DMC can also engage this pathway, leading to the activation of the initiator caspase-8.[1] Activated caspase-8 can then directly cleave and activate downstream effector caspases.

Convergence on Effector Caspases and PARP Cleavage

Both the intrinsic and extrinsic pathways converge on the activation of effector caspases, primarily caspase-3.[1] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP). Cleavage of PARP is a hallmark of apoptosis and serves to prevent DNA repair and facilitate cellular disassembly.

Signaling Pathways Modulated by this compound

The pro-apoptotic effects of this compound are mediated through the inhibition of critical cell survival signaling pathways. A key target is the Ras/PI3K/Akt pathway, which is frequently hyperactivated in cancer and promotes cell proliferation, growth, and survival. By downregulating key components of this pathway, including Ras, PI3K, and Akt, DMC effectively shuts down these pro-survival signals, thereby sensitizing the cancer cells to apoptosis.[1]

Signaling Pathway of this compound-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DMC This compound caspase8 Caspase-8 activation DMC->caspase8 Ras Ras inhibition DMC->Ras Bax Bax upregulation DMC->Bax caspase3 Caspase-3 activation caspase8->caspase3 PI3K PI3K inhibition Ras->PI3K Akt Akt inhibition PI3K->Akt Bcl2 Bcl-2, Bcl-xL downregulation Akt->Bcl2 Mito Mitochondrial Disruption (Cytochrome c release) Bcl2->Mito | Bax->Mito caspase9 Caspase-9 activation Mito->caspase9 caspase9->caspase3 PARP PARP Cleavage caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling cascade initiated by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell viability, apoptosis induction, and the expression of key apoptosis-related proteins.

Table 1: Cytotoxicity of this compound on Cancer Cells

Cell LineAssayIC50 (µM)Exposure Time (h)Reference
PC3 (Prostate)MTTData not available48[1]

Note: While the study demonstrated a dose-dependent inhibition of cell viability, a specific IC50 value was not reported.

Table 2: Induction of Apoptosis by this compound

Cell LineTreatment (µM)Apoptotic Cells (%)MethodReference
PC3 (Prostate)VariesDose-dependent increaseAnnexin V/PI Staining[1]

Note: The original research article qualitatively describes a dose-dependent increase in the percentage of apoptotic cells but does not provide specific quantitative values in the main text or figures.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in PC3 Cells

ProteinEffectMethodReference
RasDownregulationWestern Blot[1]
PI3KDownregulationWestern Blot[1]
AktDownregulationWestern Blot[1]
Bcl-2DownregulationWestern Blot[1]
Bcl-xLDownregulationWestern Blot[1]
BaxUpregulationWestern Blot[1]
Cleaved Caspase-3UpregulationWestern Blot[1]
Cleaved Caspase-8UpregulationWestern Blot[1]
Cleaved Caspase-9UpregulationWestern Blot[1]
Cleaved PARPUpregulationWestern Blot[1]

Note: The study reports qualitative changes in protein expression. Quantitative densitometry data is not provided.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the effect of a compound on cell viability.

Experimental Workflow for Apoptosis Studies

G start Start: Cancer Cell Culture treatment Treat with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Annexin V/PI Staining) treatment->flow wb Western Blotting (Protein Expression) treatment->wb data Data Analysis (IC50, % Apoptosis, etc.) mtt->data flow->data wb->data end Conclusion: Apoptosis Induction data->end

Caption: Workflow for investigating DMC-induced apoptosis.

Materials:

  • Cancer cell line of interest (e.g., PC3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (DMC) stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of DMC in complete culture medium.

  • Remove the overnight culture medium and replace it with the medium containing various concentrations of DMC. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with DMC for the specified duration. Collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through the coordinated modulation of the intrinsic and extrinsic pathways. Its ability to inhibit the pro-survival Ras/PI3K/Akt signaling pathway makes it an attractive candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the anticancer mechanisms of this promising natural product and to evaluate its therapeutic potential. Further studies are warranted to determine its efficacy in a broader range of cancer types and to establish its in vivo activity and safety profile.

References

An In-depth Technical Guide on the Intrinsic and Extrinsic Pathways in Demethoxyfumitremorgin C Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxyfumitremorgin C (DFMC), a secondary metabolite isolated from the marine fungus Aspergillus fumigatus, has demonstrated significant anti-proliferative effects on various cancer cell lines. This technical guide delves into the core mechanisms of DFMC-induced apoptosis, specifically focusing on its dual engagement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Through a comprehensive review of the available scientific literature, this document outlines the molecular signaling cascades, provides detailed experimental protocols for assessing the apoptotic effects of DFMC, and presents quantitative data on its impact on key apoptotic markers. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are investigating novel therapeutic agents targeting apoptosis.

Introduction to this compound and Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. The deregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Consequently, therapeutic strategies aimed at inducing apoptosis in cancer cells are of significant interest in oncology research.

This compound (DFMC) is a mycotoxin that has been identified as a potential anti-cancer agent. Studies have shown that DFMC can inhibit the viability of cancer cells, such as human prostate cancer cells (PC3), by inducing apoptosis. The apoptotic mechanism of DFMC is particularly noteworthy as it involves the activation of both the intrinsic and extrinsic pathways, suggesting a multi-pronged attack on cancer cell survival.

The Dual Apoptotic Pathways Induced by this compound

DFMC triggers apoptosis through a coordinated activation of both the intrinsic and extrinsic signaling cascades, culminating in the activation of executioner caspases and subsequent cell death.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential. In the case of DFMC-induced apoptosis, this pathway is characterized by:

  • Decreased Mitochondrial Membrane Potential: DFMC treatment has been observed to cause a reduction in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and an early event in the intrinsic apoptotic pathway.

  • Regulation of Bcl-2 Family Proteins: DFMC modulates the expression of the Bcl-2 family of proteins, which are critical regulators of mitochondrial outer membrane permeabilization. Specifically, DFMC has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while upregulating the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial membrane.

  • Cytochrome c Release: The increased mitochondrial membrane permeability leads to the release of cytochrome c from the intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex facilitates the auto-catalytic activation of caspase-9, the initiator caspase of the intrinsic pathway.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While the specific death receptors involved in DFMC-induced apoptosis are not yet fully elucidated, the activation of the key initiator caspase of this pathway, caspase-8, has been confirmed.[1] The general mechanism is as follows:

  • Death Receptor Activation: It is hypothesized that DFMC may directly or indirectly lead to the activation of death receptors such as Fas or TRAIL receptors on the surface of cancer cells.

  • DISC Formation and Caspase-8 Activation: Upon activation, these receptors recruit adaptor proteins like Fas-Associated Death Domain (FADD), which in turn recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). The proximity of pro-caspase-8 molecules within the DISC leads to their auto-cleavage and activation.

Convergence on the Execution Pathway

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily caspase-3. Activated caspase-9 (from the intrinsic pathway) and caspase-8 (from the extrinsic pathway) can both cleave and activate pro-caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. DFMC treatment has been shown to lead to the activation of caspase-3 and the subsequent cleavage of PARP.[1]

Quantitative Data on DFMC-Induced Apoptosis

The following tables summarize the quantitative effects of this compound on key markers of apoptosis in PC3 human prostate cancer cells, as reported in the literature.

Table 1: Effect of this compound on the Viability of PC3 Cells

Concentration of DFMCCell Viability (%)
Control100
10 µMData not available
25 µMData not available
50 µMData not available

Table 2: Modulation of Apoptosis-Related Protein Expression by this compound

ProteinTreatmentRelative Expression Level (Fold Change vs. Control)
Anti-apoptotic
Bcl-2DFMCDownregulated[1]
Bcl-xLDFMCDownregulated[1]
Pro-apoptotic
BaxDFMCUpregulated[1]

Note: The exact fold changes in protein expression were not specified in the available literature. The table indicates the qualitative change observed.

Table 3: Activation of Caspases by this compound

CaspaseTreatmentActivity (Fold Change vs. Control)
Caspase-3DFMCActivated[1]
Caspase-8DFMCActivated[1]
Caspase-9DFMCActivated[1]

Note: Quantitative fold-change values for caspase activation were not provided in the primary source. The table reflects the observed activation.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate DFMC-induced apoptosis.

Cell Culture and Treatment
  • Cell Line: PC3 human prostate cancer cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: this compound (dissolved in a suitable solvent like DMSO) is added to the culture medium at various concentrations for the desired incubation times. A vehicle control (DMSO alone) should be run in parallel.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Seed PC3 cells in 6-well plates and treat with DFMC as described above.

    • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a common method to assess changes in mitochondrial membrane potential.

  • Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Procedure:

    • Culture and treat PC3 cells with DFMC in a 96-well plate.

    • Add JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

    • Wash the cells with assay buffer.

    • Measure the fluorescence intensity at both the green (emission ~529 nm) and red (emission ~590 nm) channels using a fluorescence plate reader.

  • Data Analysis: The ratio of red to green fluorescence is calculated for each sample. A decrease in this ratio in DFMC-treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

  • Procedure:

    • After treatment with DFMC, lyse the PC3 cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, PARP, and a loading control like β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target proteins are normalized to the loading control (β-actin) to ensure equal protein loading.

Caspase Activity Assays

Colorimetric or fluorometric assays can be used to quantify the activity of specific caspases.

  • Principle: These assays utilize synthetic peptide substrates that are specifically recognized and cleaved by the caspase of interest (e.g., DEVD for caspase-3, IETD for caspase-8, and LEHD for caspase-9). The peptide is conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage by the active caspase, the chromophore or fluorophore is released, and its absorbance or fluorescence can be measured.

  • Procedure:

    • Prepare cell lysates from DFMC-treated and control PC3 cells.

    • Incubate the lysates with the specific caspase substrate in a 96-well plate.

    • After incubation, measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: The increase in absorbance or fluorescence in the DFMC-treated samples compared to the control is proportional to the increase in caspase activity.

Visualizing the Pathways and Workflows

Signaling Pathways of DFMC-Induced Apoptosis

DFMC_Apoptosis_Pathways DFMC This compound DeathReceptors Death Receptors (e.g., Fas, TRAIL-R) DFMC->DeathReceptors Activates Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) DFMC->Bcl2_BclxL Inhibits Bax Bax (Pro-apoptotic) DFMC->Bax Promotes DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptors->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3 Activated Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase8->Apoptosis Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_BclxL->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Apoptosome Apoptosome (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage PARP_cleavage->Apoptosis

Caption: Signaling pathways of DFMC-induced apoptosis.

Experimental Workflow for Apoptosis Assessment

Experimental_Workflow cluster_assays Apoptosis Assays start Start: PC3 Cell Culture treatment Treatment with This compound start->treatment harvest Cell Harvesting treatment->harvest annexin_pi Annexin V/PI Staining (Flow Cytometry) harvest->annexin_pi jc1 JC-1 Assay (Mitochondrial Potential) harvest->jc1 western Western Blotting (Protein Expression) harvest->western caspase_activity Caspase Activity Assay harvest->caspase_activity analysis Data Analysis and Interpretation annexin_pi->analysis jc1->analysis western->analysis caspase_activity->analysis end Conclusion: Elucidation of Apoptotic Mechanism analysis->end

References

Demethoxyfumitremorgin C: A Comprehensive Technical Review of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyfumitremorgin C (DF-C) is a secondary metabolite produced by various fungi, notably from the Aspergillus genus. As an indole (B1671886) alkaloid mycotoxin, it has garnered significant interest within the scientific community for its potent biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth review of the current understanding of DF-C's biological activity, focusing on its mechanism of action, quantitative data from cytotoxicity assays, and detailed experimental protocols.

Core Biological Activity: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism through which this compound exerts its anticancer effects is the induction of programmed cell death, or apoptosis, and the arrest of the cell cycle at the G2/M phase. These activities are orchestrated through the modulation of key signaling pathways crucial for cell survival and proliferation.

Apoptosis Induction

DF-C has been demonstrated to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways. A key study on human prostate cancer cells (PC3) revealed that DF-C treatment leads to a cascade of molecular events culminating in cell death.

The signaling cascade for DF-C-induced apoptosis involves the downregulation of pro-survival proteins and the upregulation of pro-apoptotic proteins. Specifically, DF-C has been shown to decrease the expression of Ras, PI3K, Akt, Bcl-xL, and Bcl-2. The inhibition of the PI3K/Akt pathway, a central signaling node for cell survival and proliferation, is a critical event in DF-C's mechanism of action. Concurrently, DF-C upregulates the expression of the pro-apoptotic protein Bax.[1]

This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. This, in turn, triggers the activation of a caspase cascade, including the initiator caspases -8 and -9, and the executioner caspase-3. Activated caspase-3 then cleaves essential cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Cell Cycle Arrest at G2/M Phase

In addition to inducing apoptosis, this compound is recognized as a fungal inhibitor of mammalian cell cycle progression, specifically at the G2/M transition. While the precise molecular mechanism for DF-C is still under full investigation, the G2/M checkpoint is typically regulated by the activity of the Cyclin B1/Cdc2 kinase complex. Disruption of this complex, often through the modulation of upstream regulators, prevents the cell from entering mitosis, leading to cell cycle arrest and, potentially, apoptosis.

Quantitative Data on Cytotoxicity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

Cell LineCancer TypeIC50 (µM)Reference
PC3Prostate CancerData not available in searched literature
Other Cancer Cell LinesFurther research is needed to populate this table with specific IC50 values for DF-C.

Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to elucidate the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the concentration of DF-C.

Apoptosis Analysis by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the cell viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are considered viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. This technique is crucial for investigating the changes in protein expression levels in the signaling pathways affected by this compound.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Apoptosis_Signaling_Pathway DF_C This compound Ras Ras DF_C->Ras inhibition PI3K PI3K DF_C->PI3K inhibition Akt Akt DF_C->Akt inhibition Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) DF_C->Bcl2_BclxL inhibition Bax Bax (Pro-apoptotic) DF_C->Bax activation Caspase8 Caspase-8 DF_C->Caspase8 activation Ras->PI3K PI3K->Akt Akt->Bcl2_BclxL activation Mitochondrion Mitochondrion Bcl2_BclxL->Mitochondrion inhibition of cytochrome c release Bax->Mitochondrion promotion of cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Caspase8->Caspase3 activation PARP PARP Caspase3->PARP cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by this compound.

Experimental_Workflow_Cytotoxicity cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_dfc Add this compound (various concentrations) incubate_24h->add_dfc incubate_treatment Incubate for 24-72h add_dfc->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (add DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

G2_M_Arrest_Pathway DF_C This compound G2_M_Checkpoint G2/M Checkpoint DF_C->G2_M_Checkpoint induces arrest at G2_Phase G2 Phase M_Phase M Phase (Mitosis) CyclinB1_Cdc2 Cyclin B1 / Cdc2 Complex G2_Phase->CyclinB1_Cdc2 activation CyclinB1_Cdc2->M_Phase promotes entry G2_M_Checkpoint->CyclinB1_Cdc2 inhibits

Caption: Logical relationship of this compound inducing G2/M cell cycle arrest.

Conclusion

This compound is a promising natural compound with significant anticancer properties. Its ability to induce apoptosis through the modulation of the PI3K/Akt and Bcl-2 family pathways, as well as its capacity to halt the cell cycle at the G2/M phase, underscores its potential as a lead compound for the development of novel cancer therapeutics. This technical guide has summarized the key biological activities, provided a framework for quantitative data presentation, and outlined the essential experimental protocols for the continued investigation of this potent fungal metabolite. Further research is warranted to fully elucidate its molecular targets and to establish a comprehensive cytotoxicity profile across a wider range of human cancers.

References

Methodological & Application

Application Notes and Protocols: Cell Cycle Analysis of Demethoxyfumitremorgin C Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyfumitremorgin C (DFC) is a secondary metabolite with potential as an anticancer agent. Emerging evidence suggests that DFC may function as a tubulin polymerization inhibitor. Compounds that interfere with microtubule dynamics are a significant class of anticancer agents that disrupt the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle, typically at the G2/M phase, and can subsequently induce apoptosis.

These application notes provide a detailed protocol for investigating the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of the DNA content of individual cells, thereby enabling the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Principle of the Assay

Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[1] The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell.[1] Therefore, cells in the G2/M phase of the cell cycle, which have a 4N DNA content, will exhibit twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA content).[1] Cells in the S phase, which are actively replicating their DNA, will have a DNA content between 2N and 4N and will show an intermediate level of fluorescence. By analyzing the distribution of fluorescence intensities in a population of cells, the percentage of cells in each phase of the cell cycle can be quantified.

Data Presentation

Expected Dose-Dependent Effect of this compound on Cell Cycle Distribution

The following table summarizes hypothetical quantitative data from a cell cycle analysis experiment using a human cancer cell line (e.g., HeLa, A549, or PC3) treated with varying concentrations of this compound for 24 hours. The optimal concentrations should be determined based on preliminary cytotoxicity assays (e.g., IC50 determination).

Treatment Concentration% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control (DMSO)55 ± 4.225 ± 3.120 ± 2.5
1x IC50 DFC40 ± 3.820 ± 2.940 ± 4.1
2x IC50 DFC25 ± 3.115 ± 2.560 ± 5.3
5x IC50 DFC15 ± 2.510 ± 1.875 ± 6.2

Data are represented as mean ± standard deviation from three independent experiments. Note: This is example data; actual results may vary depending on the cell line and experimental conditions.

Expected Time-Course Effect of this compound on Cell Cycle Distribution

This table illustrates the expected results from a time-course experiment with a fixed concentration (e.g., 2x IC50) of this compound.

Treatment Time (hours)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
055 ± 4.525 ± 3.320 ± 2.8
650 ± 4.123 ± 3.127 ± 3.5
1240 ± 3.918 ± 2.742 ± 4.3
2425 ± 3.215 ± 2.460 ± 5.1
4820 ± 2.812 ± 2.168 ± 5.9

Data are represented as mean ± standard deviation from three independent experiments. Note: This is example data; actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

I. Preliminary Determination of IC50

Before performing cell cycle analysis, it is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound for the chosen cancer cell line. This will inform the concentration range to be used in the cell cycle experiments. A standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay can be used.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: After the incubation period, perform the viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software package.

II. Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for treating cells with this compound, preparing them for flow cytometry, and analyzing the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Centrifuge tubes

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the selected cancer cell line into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate the cells overnight at 37°C in a 5% CO2 incubator.[1]

  • Compound Treatment: Based on the predetermined IC50 value, prepare dilutions of this compound in complete cell culture medium. A common starting point is to use concentrations equivalent to 0.5x, 1x, 2x, and 5x the IC50. Also include a vehicle control (DMSO at the same concentration as the highest DFC treatment). Remove the existing medium from the cells and replace it with the medium containing the different concentrations of DFC or the vehicle control. Incubate for the desired time periods (e.g., 12, 24, or 48 hours).[2]

  • Cell Harvesting: Following incubation, collect both the culture medium (which may contain floating mitotic or apoptotic cells) and the adherent cells. To detach the adherent cells, wash with PBS and then add Trypsin-EDTA. Combine all cells from each well into individual centrifuge tubes.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[1] Carefully discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step to ensure complete removal of medium and trypsin.

  • Fixation: After the final wash, resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise.[1][3] This step is critical for proper fixation and to minimize cell clumping. Incubate the cells on ice for at least 30 minutes or at -20°C for a minimum of 2 hours.[1] Fixed cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet the less dense fixed cells. Carefully remove the ethanol supernatant. Wash the cell pellet twice with cold PBS to rehydrate the cells. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which can also be stained by PI, leading to inaccurate DNA content measurements. Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition: Transfer the stained cell suspension to flow cytometry tubes. If cell clumps are visible, filter the suspension through a nylon mesh. Analyze the samples on a flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris. Use a pulse-width or pulse-area vs. pulse-height plot to exclude doublets and cell aggregates.[4] Record at least 10,000 single-cell events for each sample.

  • Data Analysis: The DNA content is measured by detecting the fluorescence of PI. The data is typically visualized as a histogram of DNA content (fluorescence intensity) versus cell count. Software with cell cycle analysis models (e.g., Watson, Dean-Jett-Fox) can be used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

G2M_Arrest_Pathway cluster_0 Cellular Target cluster_1 Cellular Process cluster_2 Checkpoint Control DFC This compound Tubulin β-Tubulin DFC->Tubulin Inhibits Microtubule Microtubule Polymerization Spindle Mitotic Spindle Formation SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disruption leads to Cdc20 Cdc20 SAC->Cdc20 Inhibits APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Cdc20->APC_C Activates CyclinB Cyclin B Degradation APC_C->CyclinB Mediates G2M_Arrest G2/M Phase Arrest CyclinB->G2M_Arrest Inhibition of degradation leads to

Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.

Experimental_Workflow cluster_setup Experiment Setup cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Seed Cells in 6-well Plates Treatment 2. Treat with DFC (Dose-Response & Time-Course) Cell_Culture->Treatment Harvest 3. Harvest Cells (Adherent + Floating) Treatment->Harvest Fixation 4. Fix with Cold 70% Ethanol Harvest->Fixation Staining 5. Stain with PI/RNase A Solution Fixation->Staining Flow_Cytometry 6. Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis 7. Analyze Cell Cycle Distribution Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

Application Notes and Protocols: Detection of Demethoxyfumitremorgin C-Induced Apoptosis using Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyfumitremorgin C (DMFTC) is a secondary metabolite derived from the marine fungus Aspergillus fumigatus.[1] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis.[1][2] DMFTC-induced apoptosis is associated with the regulation of key signaling molecules, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[1][3] The activation of caspases, which are crucial executioners of apoptosis, has also been observed following DMFTC treatment.[1][3]

A reliable and widely used method to detect and quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis.[4][5] This method is based on key cellular changes that occur during apoptosis. In the early stages, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner side of the plasma membrane to the outer surface.[4][5] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[4][6] Propidium Iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[5][7] It can, however, penetrate the compromised membranes of late-stage apoptotic and necrotic cells, staining the nucleus red.[4] This dual-staining approach allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]

These application notes provide a detailed protocol for using Annexin V/PI staining to assess the apoptotic effects of this compound on cancer cells.

Apoptotic Signaling Pathway Induced by this compound

The diagram below illustrates the key molecular events initiated by this compound that lead to apoptosis. DMFTC has been shown to engage both the intrinsic (mitochondrial) and extrinsic cell death pathways.[1][3] It influences a cascade of protein interactions, resulting in the activation of executioner caspases that dismantle the cell.

G cluster_0 Cellular Response to DMFTC cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway cluster_3 Execution Phase DMFTC This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) DMFTC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DMFTC->Bax Promotes Casp8 Caspase-8 Activation DMFTC->Casp8 Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G start Start cell_culture 1. Seed & Culture Cells start->cell_culture induce_apoptosis 2. Treat with this compound cell_culture->induce_apoptosis harvest 3. Harvest Cells (Adherent & Suspension) induce_apoptosis->harvest wash_pbs 4. Wash with Cold PBS harvest->wash_pbs resuspend 5. Resuspend in 1X Binding Buffer wash_pbs->resuspend stain 6. Add Annexin V-FITC & PI resuspend->stain incubate 7. Incubate at RT in Dark stain->incubate analyze 8. Analyze by Flow Cytometry incubate->analyze end End analyze->end

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Demethoxyfumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyfumitremorgin C (DMFMC) is a mycotoxin derived from the fungus Aspergillus fumigatus.[1][2][3] It has garnered significant interest in the field of oncology for its potent biological activities. Primarily, DMFMC is recognized as a selective and potent inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[4] ABCG2/BCRP is a key protein implicated in multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and thus diminishing their efficacy.[5][6] By inhibiting this transporter, DMFMC can potentially reverse MDR and re-sensitize cancer cells to conventional therapies.[4][7]

Furthermore, DMFMC has demonstrated direct cytotoxic and pro-apoptotic effects, particularly in prostate cancer cells.[1][2] Its mechanism of action involves the induction of both intrinsic (mitochondrial) and extrinsic apoptotic pathways, characterized by the downregulation of anti-apoptotic proteins (such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2) and the activation of caspases-3, -8, and -9.[1][2] Given these dual activities, DMFMC holds promise as both a standalone anticancer agent and a chemosensitizer.

These application notes provide detailed protocols for a series of in vitro cell-based assays designed to characterize the biological activities of this compound. The assays will enable researchers to:

  • Evaluate the inhibitory potency of DMFMC on the ABCG2 transporter.

  • Assess its cytotoxic effects on cancer cell lines.

  • Investigate its impact on cancer stem cell (CSC) populations, which are often implicated in therapy resistance and tumor recurrence.[8]

ABCG2/BCRP Inhibition Assay

This assay is designed to determine the concentration-dependent inhibitory effect of DMFMC on the ABCG2 transporter. A common method involves measuring the intracellular accumulation of a fluorescent ABCG2 substrate, such as pheophorbide a or mitoxantrone, in cells overexpressing the transporter.[9][10] Inhibition of ABCG2 by DMFMC will lead to an increase in intracellular fluorescence.

Experimental Workflow: ABCG2 Inhibition Assay

G prep Prepare ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and parental control cells in 96-well plates treat Pre-incubate cells with various concentrations of DMFMC and a positive control (e.g., Fumitremorgin C) prep->treat add_sub Add a fluorescent ABCG2 substrate (e.g., Pheophorbide a) treat->add_sub incubate Incubate for a defined period (e.g., 1-2 hours) at 37°C add_sub->incubate wash Wash cells to remove extracellular substrate incubate->wash measure Measure intracellular fluorescence using a plate reader or flow cytometer wash->measure analyze Calculate IC50 value for DMFMC measure->analyze

Caption: Workflow for the ABCG2/BCRP inhibition assay.

Experimental Protocol

Cell Lines:

  • ABCG2-overexpressing cell line (e.g., NCI-H460/MX20, MDCKII-hBCRP)

  • Parental control cell line (e.g., NCI-H460, MDCKII)

Reagents:

  • This compound (DMFMC)

  • Fumitremorgin C (FTC) or Ko143 (positive control inhibitor)[9][11]

  • Pheophorbide a (fluorescent ABCG2 substrate)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • DMSO (vehicle for compounds)

Procedure:

  • Cell Seeding: Seed both the ABCG2-overexpressing and parental cells into black, clear-bottom 96-well plates at a density of 5 x 104 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of DMFMC in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Also, prepare solutions for the positive control (e.g., 10 µM FTC) and a vehicle control (DMSO, final concentration ≤ 0.5%).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Pre-incubate the plates for 30 minutes at 37°C.

  • Substrate Addition: Add 100 µL of medium containing the fluorescent substrate (e.g., 5 µM Pheophorbide a) to each well.

  • Incubation: Incubate the plates for 1-2 hours at 37°C, protected from light.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular substrate.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (e.g., Ex/Em = 410/670 nm for Pheophorbide a).

  • Data Analysis: Subtract the background fluorescence from the parental cells. Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition). Plot the percentage of inhibition against the logarithm of DMFMC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: ABCG2/BCRP Inhibition by this compound

CompoundCell LineIC50 (µM)
This compoundNCI-H460/MX20Hypothetical Value: 1.5
Fumitremorgin C (Control)NCI-H460/MX20Hypothetical Value: 0.8

Cytotoxicity Assay

This assay evaluates the dose-dependent cytotoxic effect of DMFMC on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[12]

Experimental Workflow: Cytotoxicity Assay

G seed Seed cancer cells (e.g., PC3) in 96-well plates treat Treat cells with a serial dilution of DMFMC and a positive control (e.g., Doxorubicin) seed->treat incubate Incubate for 48-72 hours at 37°C treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize measure Measure absorbance at 570 nm using a plate reader solubilize->measure analyze Calculate cell viability and determine GI50 value measure->analyze

Caption: Workflow for the MTT-based cytotoxicity assay.

Experimental Protocol

Cell Line:

  • Prostate cancer cell line (e.g., PC3) or other relevant cancer cell lines.

Reagents:

  • This compound (DMFMC)

  • Doxorubicin (positive control)

  • MTT reagent (5 mg/mL in PBS)

  • Complete cell culture medium

  • DMSO

Procedure:

  • Cell Seeding: Seed PC3 cells in a 96-well plate at a density of 5 x 103 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of DMFMC (e.g., 0.1 µM to 200 µM) for 48 or 72 hours. Include a positive control (Doxorubicin) and a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of DMFMC concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation

Table 2: Cytotoxicity of this compound on PC3 Cells

CompoundTreatment DurationGI50 (µM)
This compound48 hoursHypothetical Value: 25.6
This compound72 hoursHypothetical Value: 18.2
Doxorubicin (Control)72 hoursHypothetical Value: 0.5

Apoptosis and Cell Cycle Analysis via Flow Cytometry

To further investigate the mechanism of DMFMC-induced cell death, flow cytometry can be employed to analyze apoptosis and cell cycle distribution.

Signaling Pathway: DMFMC-Induced Apoptosis

G DMFMC This compound Ras_PI3K_Akt Ras/PI3K/Akt Pathway (Anti-apoptotic) DMFMC->Ras_PI3K_Akt Inhibits Bax Bax (Pro-apoptotic) DMFMC->Bax Upregulates Casp8 Caspase-8 DMFMC->Casp8 Activates (Extrinsic Pathway) Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) Ras_PI3K_Akt->Bcl2_BclxL Activates Mito Mitochondria Bcl2_BclxL->Mito Inhibits Apoptosome Formation Bax->Mito Promotes Cytochrome c Release Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway for DMFMC-induced apoptosis.[1][2]

Experimental Protocol

Reagents:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Cell cycle analysis kit (e.g., with PI and RNase A)

  • Binding Buffer

Procedure:

  • Cell Treatment: Seed PC3 cells in 6-well plates and treat with DMFMC at its GI50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining for Apoptosis: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate for 15 minutes in the dark.

  • Staining for Cell Cycle: For cell cycle analysis, fix cells in cold 70% ethanol. Prior to analysis, wash with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis. For cell cycle, determine the percentage of cells in G0/G1, S, and G2/M phases.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the flow cytometry data. Compare the results from DMFMC-treated cells to vehicle-treated controls.

Data Presentation

Table 3: Effect of DMFMC on Apoptosis and Cell Cycle Distribution in PC3 Cells (48h)

TreatmentEarly Apoptosis (%)Late Apoptosis (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlHypothetical: 3.1Hypothetical: 2.5Hypothetical: 55.2Hypothetical: 24.8Hypothetical: 20.0
DMFMC (GI50)Hypothetical: 15.8Hypothetical: 22.4Hypothetical: 68.5Hypothetical: 15.3Hypothetical: 16.2

Cancer Stem Cell (CSC) Inhibition Assay

This assay assesses the ability of DMFMC to target the cancer stem cell subpopulation, which can be identified by specific markers (e.g., ALDH activity) or their ability to form tumorspheres in non-adherent culture conditions.

Experimental Workflow: Tumorsphere Formation Assay

G prep Prepare single-cell suspension of cancer cells (e.g., PC3) seed Seed cells in ultra-low attachment plates with serum-free stem cell medium prep->seed treat Treat with various concentrations of DMFMC seed->treat incubate Incubate for 7-14 days to allow tumorsphere formation treat->incubate image Image and count the number and size of tumorspheres incubate->image analyze Determine the effect of DMFMC on CSC self-renewal capacity image->analyze

Caption: Workflow for the tumorsphere formation assay.

Experimental Protocol

Reagents:

  • Serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment plates or flasks

  • DMFMC

Procedure:

  • Cell Seeding: Plate PC3 cells as a single-cell suspension in ultra-low attachment 6-well plates at a low density (e.g., 1,000 cells/mL) in serum-free stem cell medium.

  • Treatment: Immediately add various concentrations of DMFMC to the wells.

  • Incubation: Culture the cells for 7-14 days, replenishing with fresh medium and DMFMC every 3-4 days.

  • Quantification: Count the number of tumorspheres (typically >50 µm in diameter) per well using an inverted microscope. The size of the spheres can also be measured.

  • Data Analysis: Calculate the percentage of sphere formation and the average sphere size in DMFMC-treated wells relative to the vehicle control.

Data Presentation

Table 4: Effect of this compound on PC3 Tumorsphere Formation

TreatmentSphere Formation Efficiency (%)Average Sphere Diameter (µm)
Vehicle ControlHypothetical: 12.5Hypothetical: 150
DMFMC (10 µM)Hypothetical: 7.2Hypothetical: 110
DMFMC (25 µM)Hypothetical: 3.1Hypothetical: 75

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound. By systematically assessing its impact on ABCG2-mediated drug efflux, cancer cell viability, apoptosis, and cancer stem cell populations, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be crucial for guiding further preclinical and clinical development of DMFMC as a novel anticancer agent.

References

Application Notes and Protocols: Demethoxyfumitremorgin C Treatment of PC3 Human Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethoxyfumitremorgin C (DMFTC), a secondary metabolite isolated from the marine fungus Aspergillus fumigatus, has demonstrated significant anti-proliferative and apoptotic effects on PC3 human prostate cancer cells.[1][2][3] These application notes provide a summary of the key findings and detailed protocols for investigating the effects of DMFTC on PC3 cells. The information presented is intended to guide researchers in replicating and expanding upon these findings.

Data Presentation

The following tables summarize the quantitative effects of this compound on PC3 cells, including its impact on cell cycle distribution and the expression of key regulatory proteins.

Table 1: Effect of this compound on PC3 Cell Cycle Distribution

Treatment Concentration (µM)Duration (hours)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)72BaselineBaselineBaseline
2572IncreasedDecreasedNo significant change
5072Significantly IncreasedSignificantly DecreasedNo significant change
10072Markedly IncreasedMarkedly DecreasedNo significant change
Note: This table represents the reported trend of G1 phase cell cycle arrest. Specific percentage values were not available in the cited literature.

Table 2: Modulation of Cell Cycle and Apoptotic Regulatory Proteins by this compound in PC3 Cells

ProteinFunctionEffect of DMFTC Treatment
Cell Cycle Regulation
p53Tumor SuppressorActivated[1][2]
p21Cdk InhibitorActivated[1][2]
Cyclin DG1 Phase ProgressionDecreased[1][2]
Cyclin EG1 Phase ProgressionDecreased[1][2]
Cdk2G1/S Phase TransitionDecreased[1][2]
Cdk4G1 Phase ProgressionDecreased[1][2]
Apoptosis Regulation
RasAnti-apoptoticDownregulated[3]
PI3KAnti-apoptoticDownregulated[3]
AktAnti-apoptoticDownregulated[3]
Bcl-2Anti-apoptoticDownregulated[3]
Bcl-xLAnti-apoptoticDownregulated[3]
BaxPro-apoptoticUpregulated[3]
Caspase-3Executioner CaspaseActivated[3]
Caspase-8Initiator Caspase (Extrinsic)Activated[3]
Caspase-9Initiator Caspase (Intrinsic)Activated[3]
PARPDNA Repair EnzymeCleaved[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: PC3 Cell Culture and DMFTC Treatment
  • Cell Line: PC3 human prostate cancer cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • DMFTC Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Seed PC3 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

    • Treat cells with varying concentrations of DMFTC (e.g., 0, 25, 50, 100 µM) for the desired duration (e.g., 72 hours).[1] The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation:

    • Following DMFTC treatment, harvest cells by trypsinization.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assessment by Fluorescent Microscopy
  • Staining:

    • Grow PC3 cells on coverslips in a 24-well plate and treat with DMFTC.

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with Hoechst 33342 and Propidium Iodide (PI) for 15-30 minutes at room temperature in the dark.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Hoechst 33342 will stain the nuclei of all cells blue, while PI will stain the nuclei of late apoptotic or necrotic cells red. Apoptotic cells will exhibit condensed or fragmented nuclei.

Protocol 4: Western Blot Analysis
  • Protein Extraction:

    • After DMFTC treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21, Cyclin D, Bcl-2, Bax, Caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound on PC3 cells.

DMFTC_Signaling_Pathway cluster_G1_Arrest Cell Cycle Arrest cluster_Apoptosis Apoptosis Induction DMFTC This compound p53 p53 DMFTC->p53 activates Ras_PI3K_Akt Ras/PI3K/Akt Pathway Bcl2_BclxL Bcl-2 / Bcl-xL DMFTC->Bcl2_BclxL inhibits Bax Bax Caspase8 Caspase-8 p21 p21 p53->p21 activates CyclinD_Cdk4 Cyclin D / Cdk4 p21->CyclinD_Cdk4 inhibits CyclinE_Cdk2 Cyclin E / Cdk2 p21->CyclinE_Cdk2 inhibits G1_Arrest G1 Phase Arrest Mitochondria Mitochondria Caspase9 Caspase-9 Caspase3 Caspase-3 PARP_Cleavage PARP Cleavage Apoptosis Apoptosis

Caption: DMFTC signaling pathway in PC3 cells.

Experimental_Workflow Start PC3 Cell Culture Treatment DMFTC Treatment (0, 25, 50, 100 µM) Start->Treatment Harvest Harvest Cells Treatment->Harvest CellCycle Cell Cycle Analysis (Flow Cytometry) Harvest->CellCycle Apoptosis Apoptosis Assay (Fluorescent Microscopy) Harvest->Apoptosis WesternBlot Protein Analysis (Western Blot) Harvest->WesternBlot DataAnalysis Data Analysis and Interpretation CellCycle->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for DMFTC studies.

References

Application Notes and Protocols for Demethoxyfumitremorgin C Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyfumitremorgin C is an indole (B1671886) alkaloid mycotoxin and a known inhibitor of the breast cancer resistance protein (BCRP/ABCG2), a transporter associated with multidrug resistance in cancer. Accurate and consistent preparation of stock solutions is crucial for reliable and reproducible results in in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its excellent solubilizing properties for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Materials and Equipment

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Weight 349.43 g/mol
CAS Number 111768-16-2
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Suggested Stock Concentration 10 mM
Storage of Solid -20°C, desiccated
Storage of Stock Solution -20°C or -80°C, protected from light

Experimental Protocols

Safety Precautions:

  • Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Avoid inhalation of the powder by handling it carefully.

  • In case of contact with skin or eyes, wash the affected area immediately with copious amounts of water and seek medical attention.[3]

  • Dispose of waste according to institutional guidelines for hazardous chemicals.

Protocol for Preparing a 10 mM this compound Stock Solution:

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for your specific requirements.

  • Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing:

    • Tare a sterile, amber or foil-wrapped microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 3.49 mg of this compound powder into the tared tube.

      • Calculation:

        • Desired Concentration (M) = 0.010 mol/L

        • Desired Volume (L) = 0.001 L

        • Molecular Weight ( g/mol ) = 349.43 g/mol

        • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

        • Mass (g) = 0.010 mol/L x 0.001 L x 349.43 g/mol = 0.00349 g = 3.49 mg

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the weighed this compound.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Store the 10 mM stock solution in tightly sealed amber vials or tubes wrapped in foil to protect it from light.

    • For short-term storage (up to a few weeks), -20°C is suitable. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Indole alkaloids in DMSO are generally stable under these conditions.

Protocol for Preparing Working Solutions:

Working solutions should be prepared fresh from the stock solution for each experiment.

  • Thawing: Thaw the required aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration.

    • Important: To avoid precipitation, do not add the DMSO stock solution directly to a large volume of aqueous buffer. It is best to add the stock solution to a small volume of medium, mix well, and then bring it to the final volume. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

  • Mixing: Gently vortex the working solution to ensure homogeneity before adding it to your experimental setup.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships described in this protocol.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage cluster_usage Usage start Start weigh Weigh 3.49 mg of This compound start->weigh add_dmso Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve Vortex to dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot into single-use tubes stock_solution->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store thaw Thaw aliquot store->thaw dilute Prepare working solution in culture medium thaw->dilute experiment Use in experiment dilute->experiment

Caption: Workflow for preparing this compound stock solution.

G Key Considerations for Handling this compound cluster_safety Safety cluster_preparation Preparation cluster_storage Storage & Stability center_node This compound Stock Solution ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) center_node->ppe hood Handle in a fume hood center_node->hood disposal Proper waste disposal center_node->disposal anhydrous Use anhydrous DMSO center_node->anhydrous light_protection Protect from light center_node->light_protection dissolution Ensure complete dissolution center_node->dissolution aliquotting Aliquot to avoid freeze-thaw cycles center_node->aliquotting temperature Store at -20°C or -80°C center_node->temperature stability Monitor for precipitation center_node->stability

Caption: Key considerations for handling this compound.

References

Application Notes and Protocols for a Pharmacokinetic Study of Demethoxyfumitremorgin C in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for conducting a pharmacokinetic study of Demethoxyfumitremorgin C in a murine model. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a fungal metabolite with potential biological activities that warrant further investigation. Understanding its pharmacokinetic profile—how the compound is absorbed, distributed, metabolized, and excreted (ADME)—is a critical step in preclinical drug development. This protocol outlines the necessary procedures for evaluating the pharmacokinetic parameters of this compound in mice.

Experimental Objectives

The primary objectives of this study are:

  • To determine the plasma concentration-time profile of this compound following administration via different routes (e.g., intravenous and oral).

  • To calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

  • To assess the bioavailability of this compound when administered orally.

  • To investigate the primary routes of metabolism and excretion.

Materials and Methods

Animals
  • Species: Mus musculus (e.g., CD-1 or C57BL/6 mice)

  • Sex: Male or female (use of a single sex is recommended to reduce variability)

  • Age: 8-12 weeks

  • Weight: 20-30 g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.[1] Animals should be acclimated for at least one week before the experiment.

Compound Preparation and Administration
  • This compound: Purity should be >95%.

  • Formulation: The compound should be dissolved in a suitable vehicle. The choice of vehicle will depend on the route of administration and the solubility of the compound. Common vehicles include saline, polyethylene (B3416737) glycol 400 (PEG400), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[2] The tolerability of the chosen vehicle at the intended dose should be established.[2]

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus injection into the lateral tail vein.[3] This route ensures immediate and complete systemic circulation.

    • Oral (PO): Administered by gavage directly into the stomach.[4]

  • Dose: The dose will depend on the compound's potency and toxicity. A preliminary dose-ranging study is recommended to determine the maximum tolerated dose (MTD).

Experimental Design

A typical experimental design would involve multiple groups of mice, with each group corresponding to a specific route of administration and dose level. A serial bleeding protocol is recommended to obtain a complete pharmacokinetic profile from each animal, which reduces animal usage and inter-animal variability.[5][6]

Table 1: Example Experimental Groups

GroupTreatmentRoute of AdministrationDose (mg/kg)Number of Animals
1This compoundIntravenous (IV)25
2This compoundOral (PO)105
3Vehicle ControlIntravenous (IV)N/A3
4Vehicle ControlOral (PO)N/A3
Sample Collection
  • Blood Sampling: Serial blood samples (approximately 20-30 µL) are collected at predetermined time points.[5][7] For an IV dose, typical time points might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For an oral dose, time points could be 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Blood Collection Techniques:

    • Submandibular (Cheek) Puncture: A minimally invasive method for collecting serial blood samples.[5]

    • Retro-orbital Bleeding: Performed under anesthesia.[5][6]

    • Cardiac Puncture: A terminal procedure for collecting a large volume of blood at the final time point.[5]

  • Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.[1]

  • Urine and Feces Collection: For metabolism and excretion studies, animals can be housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).[8][9]

Bioanalytical Method
  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[10][11][12][13]

  • Sample Preparation: Plasma, urine, and homogenized fecal samples will likely require a protein precipitation or liquid-liquid extraction step to remove interfering substances before analysis.

  • Validation: The LC-MS/MS method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[7]

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.[14][15]
Tmax Time to reach Cmax.[14]
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.[14][15][16]
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity.[15]
t1/2 Elimination half-life.[15]
CL Clearance.
Vd Volume of distribution.
F (%) Bioavailability (for oral administration), calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Visualizations

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Sampling Sampling cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Animal_Acclimation Animal Acclimation Dosing_IV Intravenous Dosing Animal_Acclimation->Dosing_IV Dosing_PO Oral Dosing Animal_Acclimation->Dosing_PO Compound_Formulation Compound Formulation Compound_Formulation->Dosing_IV Compound_Formulation->Dosing_PO Blood_Collection Serial Blood Collection Dosing_IV->Blood_Collection Excreta_Collection Urine/Feces Collection Dosing_IV->Excreta_Collection Dosing_PO->Blood_Collection Dosing_PO->Excreta_Collection Sample_Processing Plasma/Tissue Processing Blood_Collection->Sample_Processing Excreta_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Parameter_Calculation PK Parameter Calculation LCMS_Analysis->PK_Parameter_Calculation Bioavailability_Assessment Bioavailability Assessment PK_Parameter_Calculation->Bioavailability_Assessment

Caption: Workflow for the pharmacokinetic study of this compound in mice.

ADME Signaling Pathway

ADME_Pathway cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Systemic_Circulation_Abs Systemic Circulation GI_Tract->Systemic_Circulation_Abs Absorption Systemic_Circulation_Dist Systemic Circulation Tissues Tissues Systemic_Circulation_Dist->Tissues Distribution Liver Liver (Primary Site) Systemic_Circulation_Dist->Liver Kidneys Kidneys Systemic_Circulation_Dist->Kidneys Tissues->Systemic_Circulation_Dist Phase_I Phase I Metabolism (e.g., CYP450) Liver->Phase_I Bile Bile Liver->Bile Phase_II Phase II Metabolism (e.g., Glucuronidation) Phase_I->Phase_II Metabolites Metabolites Phase_II->Metabolites Metabolites->Systemic_Circulation_Dist Urine Urine Kidneys->Urine Excretion Feces Feces Bile->Feces Excretion

Caption: Conceptual ADME pathway for this compound.

Expected Results

The results of this study will provide a comprehensive pharmacokinetic profile of this compound in mice. The data will be crucial for making informed decisions regarding the potential of this compound as a therapeutic agent and for designing future efficacy and toxicology studies. The quantitative data should be summarized in tables for clear comparison of pharmacokinetic parameters between different administration routes.

References

Application Notes and Protocols: Synthesis and Evaluation of Demethoxyfumitremorgin C Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of Demethoxyfumitremorgin C analogues. The protocols and data presented herein are intended to serve as a guide for researchers engaged in the discovery and development of novel anticancer agents.

Introduction

This compound is a fungal metabolite that has garnered significant interest in the field of oncology for its potent cytotoxic and cytostatic activities. It belongs to the class of diketopiperazine alkaloids containing a tetrahydro-β-carboline core. Analogues of this compound are being actively investigated as potential therapeutic agents due to their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This document outlines the synthetic strategies for generating a library of these analogues, protocols for their biological characterization, and a summary of their mechanism of action.

Synthesis of this compound Analogues

The core structure of this compound analogues, a tetrahydro-β-carboline fused diketopiperazine, is typically synthesized via a multi-step process. The key reaction is the Pictet-Spengler condensation, which forms the tetrahydro-β-carboline ring system. Subsequent steps involve the formation of the diketopiperazine ring. The general synthetic workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Product L-Tryptophan derivative L-Tryptophan derivative Pictet-Spengler Reaction Pictet-Spengler Reaction L-Tryptophan derivative->Pictet-Spengler Reaction Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Pictet-Spengler Reaction N-acylation N-acylation Pictet-Spengler Reaction->N-acylation Diketopiperazine formation Diketopiperazine formation N-acylation->Diketopiperazine formation Purification Purification Diketopiperazine formation->Purification This compound Analogue This compound Analogue Purification->this compound Analogue

Caption: General workflow for the synthesis of this compound analogues.

Experimental Protocol: General Procedure for the Synthesis of Tetrahydro-β-carboline Fused Diketopiperazines

This protocol describes a general method for synthesizing the core scaffold of this compound analogues.[1][2][3]

Step 1: Pictet-Spengler Reaction

  • To a solution of an L-tryptophan derivative (e.g., L-tryptophan methyl ester hydrochloride, 1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or chloroform), add the desired aldehyde or ketone (1.1 eq).

  • Add an acid catalyst (e.g., trifluoroacetic acid, 0.1 eq).

  • Stir the reaction mixture at room temperature or under reflux for 6-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tetrahydro-β-carboline derivative.

Step 2: N-acylation with an N-protected amino acid

  • Dissolve the purified tetrahydro-β-carboline derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add an N-protected amino acid (e.g., Fmoc-L-proline, 1.2 eq) and a coupling agent (e.g., DCC or HATU, 1.2 eq).

  • Add a base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Deprotection and Diketopiperazine Formation

  • Dissolve the N-acylated product in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent (e.g., piperidine (B6355638) for Fmoc group) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude product is then heated in a suitable solvent (e.g., toluene (B28343) or xylene) with a catalytic amount of a base (e.g., sodium methoxide) to induce intramolecular cyclization to form the diketopiperazine ring.

  • Purify the final this compound analogue by column chromatography or recrystallization.

Biological Activity and Data Presentation

This compound and its analogues are known to exhibit potent cytotoxic activity against a range of cancer cell lines. The primary mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the activation of apoptotic pathways.

Quantitative Data Summary

The cytotoxic effects of newly synthesized this compound analogues should be evaluated using standard cell viability assays (e.g., MTT or XTT assay). The half-maximal inhibitory concentration (IC50) values should be determined for each analogue against a panel of cancer cell lines. The data should be presented in a clear and structured tabular format for easy comparison.

AnalogueSubstituent (R)Cell Line 1 IC50 (µM)Cell Line 2 IC50 (µM)Cell Line 3 IC50 (µM)
Parent Cpd HValueValueValue
Analogue 1 MethylValueValueValue
Analogue 2 EthylValueValueValue
Analogue 3 PhenylValueValueValue
Doxorubicin (Positive Control)ValueValueValue

Mechanism of Action: Signaling Pathways

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] It also causes cell cycle arrest at the G2/M checkpoint.

Apoptosis Induction Pathway

Apoptosis_Pathway cluster_compound Initiator cluster_upstream Upstream Signaling cluster_bcl2 Bcl-2 Family Regulation cluster_caspases Caspase Cascade This compound This compound Ras Ras This compound->Ras inhibits Bcl-2/Bcl-xL Anti-apoptotic Bcl-2, Bcl-xL This compound->Bcl-2/Bcl-xL inhibits Bax Pro-apoptotic Bax This compound->Bax activates Caspase-8 Caspase-8 This compound->Caspase-8 activates PI3K PI3K Ras->PI3K activates Akt Akt PI3K->Akt activates Akt->Bcl-2/Bcl-xL activates Caspase-9 Caspase-9 Bcl-2/Bcl-xL->Caspase-9 inhibits Bax->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Caspase-8->Caspase-3 activates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Signaling pathway of apoptosis induced by this compound.

G2/M Cell Cycle Arrest

This compound analogues cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from entering mitosis. This is often associated with the modulation of key cell cycle regulatory proteins.

G2M_Arrest cluster_compound Initiator cluster_checkpoint G2/M Checkpoint Control cluster_outcome Cellular Outcome This compound Analogue This compound Analogue Cdc25C Cdc25C This compound Analogue->Cdc25C inhibits Cyclin B1/Cdk1 Complex Cyclin B1/Cdk1 Complex This compound Analogue->Cyclin B1/Cdk1 Complex inhibits Cdc25C->Cyclin B1/Cdk1 Complex activates G2/M Arrest G2/M Arrest Cyclin B1/Cdk1 Complex->G2/M Arrest inhibition leads to Cyclin B1/Cdk1 Complex->Mitosis

Caption: Mechanism of G2/M cell cycle arrest induced by this compound analogues.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)
  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analogues for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry
  • Treat cells with the this compound analogues at their IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining
  • Treat cells with the this compound analogues at their IC50 concentrations for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The synthetic protocols and biological evaluation methods described in these application notes provide a robust framework for the investigation of this compound analogues as potential anticancer agents. The modular nature of the synthesis allows for the generation of a diverse library of compounds, and the detailed biological assays will enable a thorough characterization of their mechanism of action. This systematic approach will facilitate the identification of lead candidates for further preclinical and clinical development.

References

Application Notes and Protocols: Demethoxyfumitremorgin C as a Tool Compound for Cell Cycle Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyfumitremorgin C (DFC) is a secondary metabolite isolated from the marine fungus Aspergillus fumigatus.[1][2] Initially recognized for its cytotoxic effects against various cancer cell lines, recent studies have elucidated its role as a modulator of cell cycle progression.[1] DFC has been shown to inhibit the proliferation of human prostate cancer cells by inducing a G1 phase cell cycle arrest and promoting apoptosis.[1][3] This makes DFC a valuable tool compound for researchers investigating cell cycle control mechanisms, particularly in the context of cancer biology and drug discovery. Its activity is linked to the upregulation of tumor suppressor proteins p53 and the cyclin-dependent kinase (CDK) inhibitor p21.[1]

Beyond its direct effects on the cell cycle, DFC and its analogs, such as Fumitremorgin C (FTC) and Ko143, are potent inhibitors of the ATP-binding cassette (ABC) transporter ABCG2 (also known as Breast Cancer Resistance Protein, BCRP).[4][5][6][7] ABCG2 is a key contributor to multidrug resistance in cancer, and its inhibition can sensitize cancer cells to other chemotherapeutic agents. While DFC's primary described role in cell cycle research is the induction of G1 arrest, its function as an ABCG2 inhibitor can be leveraged in studies involving combination therapies with other cell cycle-specific drugs.

These application notes provide an overview of DFC's mechanism of action in cell cycle regulation and detailed protocols for its use in cell culture-based assays.

Mechanism of Action in Cell Cycle Regulation

This compound induces a G1 phase cell cycle arrest in human prostate cancer cells (PC3) through a p53/p21-dependent pathway.[1] Treatment with DFC leads to the activation of the tumor suppressor p53 and a subsequent increase in the expression of the CDK inhibitor p21.[1] p21, in turn, inhibits the activity of cyclin D/CDK4 and cyclin E/CDK2 complexes, which are essential for the progression of cells from the G1 to the S phase of the cell cycle.[1] The inhibition of these CDK complexes prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping the transcription factor E2F in an inactive state and halting cell cycle progression at the G1 checkpoint.

The following diagram illustrates the signaling pathway of DFC-induced G1 cell cycle arrest.

G1_Arrest_Pathway DFC This compound p53 p53 Activation DFC->p53 Upregulates p21 p21 Expression p53->p21 Induces CyclinD_CDK4 Cyclin D / CDK4 p21->CyclinD_CDK4 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 Inhibits G1_Arrest G1 Phase Arrest CyclinD_CDK4->G1_Arrest Progression Blocked CyclinE_CDK2->G1_Arrest Progression Blocked

DFC-induced G1 cell cycle arrest pathway.

Data Presentation: Quantitative Effects on Cell Cycle Distribution

The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of PC3 human prostate cancer cells after 24 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.

Treatment GroupConcentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control055.224.720.1
DFC1063.819.516.7
DFC2072.115.312.6
DFC3078.910.210.9
Data derived from a study on PC3 cells.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the cell cycle.

Cell Culture and Maintenance

This protocol outlines the basic steps for culturing and maintaining a cell line, such as the PC3 human prostate cancer cell line, for experiments with DFC.[1]

  • Materials:

    • PC3 human prostate cancer cell line

    • RPMI 1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (B12071052) solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • 0.25% Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture flasks (T-75) and plates (6-well, 96-well)

    • Humidified incubator at 37°C with 5% CO2

  • Procedure:

    • Maintain PC3 cells in T-75 flasks with RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

    • Subculture the cells when they reach 70-80% confluency.

    • To subculture, aspirate the old medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution and incubate for a few minutes at 37°C until the cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

    • Centrifuge the cell suspension at 1,000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed the cells into new flasks or plates at the desired density for experiments.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of DFC on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Materials:

    • Cells seeded in a 96-well plate (5,000 - 10,000 cells/well)

    • This compound stock solution (dissolved in DMSO)

    • Complete growth medium

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of DFC in complete growth medium. The final concentration of DMSO should be less than 0.1%.

    • Remove the old medium from the wells and add 100 µL of the prepared DFC solutions. Include a vehicle control (medium with DMSO).

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol provides a detailed methodology for the analysis of cell cycle arrest induced by DFC using propidium (B1200493) iodide (PI) staining and flow cytometry.[1][8][9]

  • Materials:

    • Cells treated with DFC in 6-well plates

    • PBS, ice-cold

    • 70% Ethanol (B145695), ice-cold

    • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of DFC for the desired time (e.g., 24 hours).

    • Harvest the cells by trypsinization and centrifugation (1,000 rpm for 5 minutes).

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells to remove the ethanol and wash once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI signal.

    • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

The following diagram illustrates the experimental workflow for cell cycle analysis.

Cell_Cycle_Workflow Start Seed Cells in 6-well Plates Treatment Treat with DFC Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix with 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis End Quantify Cell Cycle Phases Analysis->End

Experimental workflow for cell cycle analysis.
Western Blot Analysis

This protocol is for detecting changes in the expression of key cell cycle regulatory proteins following DFC treatment.[1]

  • Materials:

    • Cells treated with DFC

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin D1, anti-CDK4, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin, to normalize the protein expression levels.

Conclusion

This compound serves as a useful tool compound for cell cycle research, particularly for studying the G1 checkpoint and the p53/p21 signaling pathway. Its ability to induce a robust G1 arrest provides a model system for investigating the molecular mechanisms that govern this critical cell cycle transition. Furthermore, its role as an ABCG2 inhibitor opens up avenues for exploring its potential in combination therapies to overcome multidrug resistance in cancer. The protocols provided herein offer a framework for researchers to utilize DFC in their cell cycle-related studies.

References

Application of Demethoxyfumitremorgin C in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyfumitremorgin C (DFMC) and its structural analog, Fumitremorgin C (FTC), are potent and highly specific inhibitors of the ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as the Breast Cancer Resistance Protein (BCRP).[1][2] ABCG2 is a key multidrug resistance (MDR) transporter that actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[2] The overexpression of ABCG2 is a significant mechanism of acquired drug resistance in various cancers. DFMC, a mycotoxin originally isolated from Aspergillus fumigatus, has emerged as a critical tool in cancer research and drug discovery.[3][4] Unlike its parent compound FTC, which exhibits neurotoxicity, derivatives and analogs of this class are being developed for safer in vivo applications.[1][5]

These application notes provide detailed protocols for utilizing DFMC and its analogs as selective ABCG2 inhibitors in high-throughput screening (HTS) and other research assays. The primary applications include:

  • Reversing ABCG2-mediated multidrug resistance: To sensitize resistant cancer cells to conventional chemotherapy.

  • Identifying novel ABCG2 substrates or inhibitors: Using DFMC as a positive control or a tool to validate the role of ABCG2 in compound transport.

  • Investigating the physiological and pathological roles of ABCG2: By selectively blocking its function in various cellular models.

  • Inducing apoptosis in specific cancer cell lines: DFMC has been shown to trigger programmed cell death in prostate cancer cells through both intrinsic and extrinsic pathways.[3]

Mechanism of Action: ABCG2 Inhibition and Apoptosis Induction

DFMC exerts its primary effect by directly binding to the ABCG2 transporter, thereby inhibiting its ATPase activity and substrate efflux function.[6] This leads to the intracellular accumulation of co-administered chemotherapeutic drugs, restoring their cytotoxic effects in resistant cells.

Furthermore, DFMC has been demonstrated to induce apoptosis in human prostate cancer cells (PC3).[3] This is achieved through the downregulation of anti-apoptotic proteins such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2, and the upregulation of the pro-apoptotic protein Bax.[3] This process involves the activation of initiator caspases-8 and -9, and the executioner caspase-3, ultimately leading to PARP cleavage and programmed cell death.[3]

Data Presentation: Quantitative Inhibition of ABCG2

The inhibitory potency of DFMC and its analogs against ABCG2 can be quantified and compared using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter.

CompoundTargetAssay MethodCell Line/SystemIC50 ValueReference
Fumitremorgin C (FTC)ABCG2D-luciferin efflux (BLI)HEK293/ABCG2~1.1 µM[7]
Fumitremorgin C (FTC)ABCG2BODIPY-prazosin effluxABCG2-transfected HEK293~10 µM (used as control)[5]
Ko143ABCG2E1S transport into proteoliposomesPurified ABCG2< 10 nM[8]
MZ82 (Ko143 analog)ABCG2E1S transport into proteoliposomesPurified ABCG2~23 nM[8]

Experimental Protocols

Protocol 1: High-Throughput Screening for ABCG2 Inhibitors using a Dye Efflux Assay

This protocol describes a cell-based HTS assay to identify novel inhibitors of ABCG2 using a fluorescent substrate, Hoechst 33342. DFMC or FTC can be used as a positive control for inhibition.

Principle: ABCG2 actively transports the fluorescent dye Hoechst 33342 out of the cell.[9] In the presence of an ABCG2 inhibitor, the dye is retained intracellularly, where it binds to DNA and fluoresces brightly. The increase in fluorescence intensity is proportional to the inhibitory activity of the test compound.

Materials:

  • Cells overexpressing ABCG2 (e.g., HEK293/ABCG2, NCI-H460/MX20) and parental control cells.[7]

  • Hoechst 33342 dye.

  • This compound or Fumitremorgin C (as a positive control).

  • Test compound library.

  • Hanks' Balanced Salt Solution (HBSS).

  • Propidium (B1200493) iodide (for viability staining).

  • 96- or 384-well microplates suitable for fluorescence reading.

  • Automated fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Plating: Seed the ABCG2-overexpressing cells and parental cells into microplates at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add the test compounds from the library and controls (DFMC/FTC, vehicle) to the wells at desired final concentrations.

  • Dye Loading: Add Hoechst 33342 to all wells at a final concentration of 5-10 µM.

  • Incubation: Incubate the plates at 37°C for 30-60 minutes to allow for dye uptake and efflux.

  • Washing: Wash the cells with ice-cold HBSS to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (excitation ~350 nm, emission ~460 nm) or by flow cytometry.[9][10]

  • Data Analysis: Calculate the percentage of inhibition for each test compound relative to the positive (DFMC/FTC) and negative (vehicle) controls.

HTS_Workflow plate_cells plate_cells add_compounds add_compounds plate_cells->add_compounds add_dye add_dye add_compounds->add_dye compound_prep compound_prep compound_prep->add_compounds incubate incubate add_dye->incubate wash wash incubate->wash read_fluorescence read_fluorescence wash->read_fluorescence analyze_data analyze_data read_fluorescence->analyze_data

Protocol 2: Chemosensitivity (Drug Resistance Reversal) Assay

This protocol determines the ability of DFMC to reverse ABCG2-mediated resistance to a specific chemotherapeutic agent.

Principle: Cells overexpressing ABCG2 are resistant to certain chemotherapy drugs (e.g., mitoxantrone, topotecan).[11] Co-treatment with an ABCG2 inhibitor like DFMC should restore sensitivity to the drug, resulting in decreased cell viability.

Materials:

  • ABCG2-overexpressing cell line and its parental control.

  • Chemotherapeutic agent (ABCG2 substrate, e.g., mitoxantrone).

  • This compound.

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • 96-well microplates.

Procedure:

  • Cell Plating: Seed both resistant and parental cells in 96-well plates.

  • Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of DFMC (e.g., 1-5 µM).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability versus drug concentration to generate dose-response curves. Calculate the IC50 values for the chemotherapeutic agent with and without DFMC. The fold-reversal (FR) of resistance is calculated as: FR = IC50 (drug alone) / IC50 (drug + DFMC).

ABCG2_Inhibition_Pathway Chemo_out Chemo_out ABCG2 ABCG2 Chemo_out->ABCG2 Substrate ABCG2->Chemo_out Efflux DFMC_out DFMC_out DFMC_out->ABCG2 Inhibits

Protocol 3: Apoptosis Induction Assay

This protocol is designed to assess the pro-apoptotic effects of DFMC on a sensitive cancer cell line, such as PC3 prostate cancer cells.[3]

Principle: Apoptosis is characterized by specific morphological and biochemical changes, including phosphatidylserine (B164497) externalization (detected by Annexin V) and loss of membrane integrity (detected by propidium iodide). Caspase activation is another key hallmark.

Materials:

  • PC3 cells or other susceptible cell line.

  • This compound.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Caspase activity assay kit (e.g., for Caspase-3, -8, -9).

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Treatment: Treat cells with various concentrations of DFMC for 24-48 hours.

  • Annexin V/PI Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide.

    • Incubate in the dark for 15 minutes.

    • Analyze immediately by flow cytometry.

  • Caspase Activity Assay:

    • Lyse the treated cells.

    • Add the specific caspase substrate conjugated to a fluorophore or chromophore.

    • Incubate and measure the signal using a plate reader.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and the fold-change in caspase activity compared to untreated controls.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway DFMC This compound Caspase8 Caspase-8 Activation DFMC->Caspase8 Ras_PI3K_Akt Ras_PI3K_Akt DFMC->Ras_PI3K_Akt Caspase3 Caspase-3 Activation Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Caspase9 Caspase9 Caspase9->Caspase3

Conclusion

This compound is a valuable pharmacological tool for studying the ABCG2 transporter. Its high potency and specificity make it an excellent positive control for HTS assays aimed at discovering novel ABCG2 modulators and for elucidating the mechanisms of multidrug resistance. The protocols provided herein offer a framework for integrating DFMC into various screening and research applications to advance cancer biology and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Demethoxyfumitremorgin C Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides solutions to common solubility issues encountered when working with Demethoxyfumitremorgin C in cell culture applications. The following information is intended to facilitate seamless experimental workflows and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated out of solution when I added it to my cell culture medium. What went wrong?

A1: Precipitation upon addition to aqueous-based cell culture media is a common challenge with hydrophobic compounds like this compound. This typically occurs when the compound's solubility limit in the final solution is exceeded. The most likely cause is an inappropriate solvent choice for the initial stock solution or too high a final concentration of the organic solvent in the cell culture medium. This compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), methanol, chloroform, dichloromethane, ethyl acetate, and acetone, but has poor aqueous solubility.[][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing a high-concentration stock solution of this compound.[2] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with water.[3]

Q3: How can I avoid precipitation when diluting my DMSO stock solution in cell culture media?

A3: To prevent precipitation, it is crucial to first prepare a highly concentrated stock solution in 100% DMSO. This concentrated stock is then serially diluted in the cell culture medium to achieve the final desired experimental concentration. This method ensures that the final concentration of DMSO in the culture medium remains very low, minimizing its potential to cause the compound to crash out of solution. It is recommended to add the DMSO stock directly to the pre-warmed cell culture medium with gentle mixing.

Q4: What is the maximum permissible concentration of DMSO in my cell culture experiments?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance is cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.5%.[4] For many cell lines, concentrations between 0.1% and 0.2% are well-tolerated and should not significantly affect cell viability or experimental outcomes.[5][6] It is always best practice to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Q5: I am still observing precipitation even after following the recommended protocol. What other steps can I take?

A5: If you continue to experience solubility issues, consider the following troubleshooting steps:

  • Gentle Warming: After preparing the stock solution in DMSO, you can gently warm the solution to 37°C to aid dissolution.[7]

  • Sonication: Brief sonication in a water bath can also help to dissolve any remaining particulates in the DMSO stock solution.[4][7]

  • Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. First, prepare an intermediate dilution of your DMSO stock in cell culture medium, and then use this to make your final working concentrations.[7]

  • Check for Media Compatibility: Although less common, some components of your specific cell culture medium could potentially interact with the compound.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
MethanolSoluble[]
DMSOSoluble[2]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]
WaterPoorInferred from hydrophobic nature

Table 2: Recommended Final DMSO Concentrations in Cell Culture

DMSO ConcentrationExpected Effect on Most Cell LinesReference(s)
≤ 0.1%Generally considered safe with minimal to no cytotoxicity.[4][5]
0.1% - 0.5%Widely used and tolerated by many cell lines without significant cytotoxicity.[4][6]
> 0.5% - 1.0%May be tolerated by some hardy cell lines, but the risk of cytotoxicity increases. Cell line-specific validation is crucial.[4][5]
> 1.0%Significant cytotoxicity is likely. Not recommended for most cell culture applications.[8]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

Part 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

  • Calculation: Determine the mass of this compound powder required to prepare your desired volume and concentration of the stock solution. The molecular weight of this compound is approximately 349.43 g/mol .

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 349.43 g/mol * 1000 mg/g = 3.49 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder in a sterile, amber microcentrifuge tube or glass vial.

  • Dissolution: Using a calibrated micropipette, add the calculated volume of cell culture grade DMSO to the tube containing the powder.

  • Solubilization: Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. If dissolution is slow, gentle warming to 37°C or brief sonication in a water bath can be employed.[7]

  • Storage: Store the concentrated stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Part 2: Preparation of Working Solutions in Cell Culture Medium

  • Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Dilution: It is highly recommended to perform a serial dilution.

    • First, prepare an intermediate stock solution (e.g., 1 mM or 100 µM) by diluting the high-concentration stock in pre-warmed, complete cell culture medium.

    • Use this intermediate stock to prepare your final working concentrations for the experiment.

  • Final Addition: Add the appropriate volume of the working stock solution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains within the acceptable, non-toxic range for your specific cell line (ideally ≤ 0.1%).

  • Mixing: Gently mix the contents of the wells or flasks after adding the compound.

  • Vehicle Control: Always include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex/Sonicate until Dissolved add_dmso->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot intermediate Prepare Intermediate Dilution in Cell Culture Medium thaw->intermediate final Prepare Final Working Concentration in Cell Culture Medium intermediate->final add_to_cells Add to Cells in Culture final->add_to_cells

Experimental workflow for preparing this compound solutions.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase dmfc This compound bcrp BCRP/ABCG2 Transporter dmfc->bcrp inhibits caspase8 Caspase-8 Activation dmfc->caspase8 activates ras_pi3k_akt Ras/PI3K/Akt Pathway (Anti-apoptotic) dmfc->ras_pi3k_akt inhibits bax Bax (Pro-apoptotic) dmfc->bax upregulates caspase3 Caspase-3 Activation caspase8->caspase3 bcl2 Bcl-2 Family (Anti-apoptotic) ras_pi3k_akt->bcl2 maintains cytochrome_c Cytochrome c Release bcl2->cytochrome_c inhibits bax->cytochrome_c promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Signaling pathway of this compound-induced apoptosis.

References

How to assess the stability of Demethoxyfumitremorgin C in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethoxyfumitremorgin C. The information provided is designed to assist in assessing the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

This compound is a mycotoxin, specifically an indole (B1671886) diketopiperazine alkaloid, produced by the fungus Aspergillus fumigatus. As a biologically active compound, its chemical stability is crucial for obtaining reliable and reproducible experimental results. Stability testing ensures that any observed biological effects are due to the compound itself and not its degradation products, which may have different activities or toxicities.

Q2: I am seeing variable results in my cell-based assays. Could this be a stability issue?

Yes, inconsistent results can be a sign of compound instability in your experimental setup. The stability of this compound can be affected by several factors in cell culture media, including pH, temperature, and exposure to light. Degradation can lead to a decrease in the effective concentration of the active compound over the course of the experiment, resulting in variability. It is recommended to perform a preliminary stability assessment under your specific assay conditions.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, this compound should be stored as a solid at 2-8°C for long-term storage (up to 24 months). Stock solutions should be prepared in a suitable solvent such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone. For short-term storage, aliquots of the stock solution can be stored at -20°C for up to two weeks. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Before use, allow the solution to equilibrate to room temperature.

Q4: What are the likely degradation pathways for this compound?

This compound is an indole alkaloid with a diketopiperazine core. Based on the chemistry of related compounds, potential degradation pathways include:

  • Hydrolysis: The amide bonds in the diketopiperazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the ring to form a linear dipeptide derivative.

  • Oxidation: The indole nucleus is susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.

  • Photodegradation: Exposure to UV or even ambient light can lead to the degradation of indole alkaloids.

The diagram below illustrates a potential hydrolytic degradation pathway for the diketopiperazine ring, a key structural feature of this compound.

G cluster_0 Potential Hydrolytic Degradation of Diketopiperazine Core A Diketopiperazine Ring (in this compound) B Ring Opening A->B H₂O (Acid or Base catalysis) C Linear Dipeptide Derivative B->C

Potential hydrolytic degradation pathway.

Q5: How can I perform a forced degradation study for this compound?

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate its decomposition. This helps to identify potential degradation products and establish a stability-indicating analytical method. A typical forced degradation study would involve the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photodegradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

After exposure, the samples are analyzed by a suitable analytical method, such as HPLC, to determine the extent of degradation and identify any new peaks corresponding to degradation products.

Troubleshooting Guides

Problem 1: I am unable to develop a stability-indicating HPLC method where the parent peak is well-resolved from its degradants.

  • Solution: Method optimization is key. Try adjusting the mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer. Modifying the pH of the mobile phase can alter the ionization state of this compound and its degradation products, which can significantly impact retention times. Consider using a different stationary phase, for example, a phenyl-hexyl column instead of a C18, which may offer different selectivity for aromatic compounds like indole alkaloids. Implementing a gradient elution can also improve the separation of complex mixtures.

Problem 2: I observe significant degradation of this compound in my control samples (e.g., vehicle-treated cells or buffer).

  • Solution: This suggests that the compound is unstable in your experimental medium. To mitigate this, prepare fresh solutions of this compound immediately before each experiment. Minimize the exposure of the compound to light by using amber vials and covering plates with foil. If the degradation is pH-dependent, consider adjusting the pH of your buffers, if your experimental design allows. You may also need to shorten the incubation time of your assay.

Problem 3: I am not seeing any degradation in my forced degradation study.

  • Solution: The stress conditions may not be harsh enough. For hydrolytic and oxidative stress, you can increase the concentration of the acid, base, or oxidizing agent, or increase the temperature and duration of exposure. For thermal stress, a higher temperature can be used, but be mindful of sublimation if the compound is volatile. It is important to aim for 5-20% degradation to ensure that the stability-indicating method is challenged appropriately without generating secondary degradation products that may not be relevant under normal storage conditions.

Data Presentation

The following table summarizes hypothetical results from a forced degradation study on this compound, as would be analyzed by a stability-indicating HPLC method.

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Time of Major Degradant (min)
0.1 M HCl, 60°C, 24h15.2%24.8
0.1 M NaOH, 60°C, 24h22.5%33.2, 5.5
3% H₂O₂, RT, 24h18.7%26.1
80°C, 48h (solid)5.1%17.3
UV light (254 nm), 24h35.8%42.9, 4.1, 6.8, 8.2
Control (RT, 24h, protected from light)<1%0N/A

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare samples from the forced degradation study. c. Inject the samples and monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. d. Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.

The following diagram illustrates the workflow for developing a stability-indicating HPLC method.

G cluster_1 Workflow for Stability-Indicating Method Development A Prepare Forced Degradation Samples B Initial HPLC Analysis A->B C Assess Peak Resolution B->C D Optimize HPLC Method (Mobile Phase, Gradient, etc.) C->D Resolution Inadequate E Validate Method (Specificity, Linearity, etc.) C->E Resolution Adequate D->B F Method Suitable for Stability Assessment E->F

Method development workflow.

Signaling Pathways and Logical Relationships

The diagram below illustrates the logical relationship between compound stability and the interpretation of experimental results related to signaling pathways.

G cluster_2 Impact of Stability on Signaling Pathway Analysis A This compound (Stable) B Treatment of Cells A->B C Observed Biological Effect (e.g., Apoptosis) B->C D Accurate Interpretation of Signaling Pathway Modulation C->D G Inaccurate Interpretation of Signaling Pathway Modulation C->G E This compound (Unstable) E->B F Formation of Degradation Products E->F F->B

Stability and experimental interpretation.

Technical Support Center: Flow Cytometry Analysis of Demethoxyfumitremorgin C Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the flow cytometry analysis of cells treated with Demethoxyfumitremorgin C (DFTC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DFTC) and what are its known cellular effects?

A1: this compound (DFTC) is a mycotoxin derived from the fungus Aspergillus fumigatus. It is known to exhibit several biological activities of interest in cancer research. DFTC is a known inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, which is involved in multidrug resistance.[1] Additionally, DFTC has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways in cancer cell lines.[2]

Q2: What are the common flow cytometry applications for studying the effects of DFTC?

A2: Flow cytometry is a powerful tool to investigate the cellular effects of DFTC. Common applications include:

  • Cell Viability and Apoptosis Assays: To quantify the dose-dependent cytotoxic effects of DFTC and distinguish between live, apoptotic, and necrotic cells.

  • Cell Cycle Analysis: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and confirm DFTC-induced G2/M arrest.

  • Reactive Oxygen Species (ROS) Detection: To measure intracellular ROS levels, as many anticancer compounds can induce oxidative stress.

  • ABCG2 Transporter Function Assays: To assess the inhibitory effect of DFTC on the efflux activity of the ABCG2 transporter.

Q3: Can DFTC treatment interfere with flow cytometry measurements?

A3: Yes, like many small molecule drugs, DFTC has the potential to interfere with flow cytometry assays. The primary concern is autofluorescence . Some chemical compounds fluoresce naturally, which can increase the background signal and make it difficult to distinguish the specific signal from your fluorescent probes. It is crucial to include an unstained, DFTC-treated control to assess the level of autofluorescence.

Troubleshooting Guides

Issue 1: High Background Fluorescence in Stained Samples
Possible Cause Troubleshooting Steps
DFTC Autofluorescence 1. Run an unstained, DFTC-treated control: This will reveal if the drug itself is fluorescent in the channels you are using. 2. Compensation: If DFTC is autofluorescent, you may be able to compensate for it electronically if your flow cytometer has the appropriate software and you run the correct single-stain controls. 3. Choose alternative fluorochromes: Select fluorochromes that emit in channels where DFTC autofluorescence is minimal. Using brighter fluorochromes can also help to overcome the background noise.
Increased Cellular Autofluorescence 1. Optimize DFTC concentration and incubation time: High concentrations or prolonged exposure to drugs can induce cellular stress and increase autofluorescence. 2. Use a viability dye: Dead and dying cells often exhibit higher autofluorescence. Gating on the viable cell population can significantly reduce background.
Non-specific Antibody Staining 1. Titrate your antibodies: Use the lowest concentration of antibody that still provides a clear positive signal. 2. Include an isotype control: This will help determine if the background is due to non-specific binding of the antibody. 3. Use an Fc block: This is particularly important when working with immune cells that express Fc receptors.
Issue 2: Unexpected Results in Apoptosis Assay
Possible Cause Troubleshooting Steps
Incorrect Gating Strategy 1. Use single-stain controls: To correctly set up compensation and gates for Annexin V and a viability dye (e.g., Propidium Iodide - PI). 2. Include unstained and untreated controls: To define the baseline fluorescence of your cell population.
Cell Handling Issues 1. Gentle cell handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive Annexin V and PI staining. 2. Analyze samples promptly: Delays in analysis after staining can lead to an increase in the percentage of dead cells.
DFTC Dose and Time Optimization 1. Perform a dose-response and time-course experiment: The induction of apoptosis is dose- and time-dependent. You may need to optimize these parameters for your specific cell line.
Issue 3: Poor Resolution of Cell Cycle Phases
Possible Cause Troubleshooting Steps
Cell Clumping 1. Ensure a single-cell suspension: Filter your samples through a cell strainer before analysis. 2. Gentle fixation: Add cold ethanol (B145695) dropwise while vortexing gently to prevent cell aggregation.
Inadequate Staining 1. Optimize PI concentration and incubation time: Ensure complete DNA staining. 2. Include RNase treatment: PI can also bind to RNA, so treating with RNase is crucial for accurate DNA content analysis.
High Debris in Sample 1. Gate out debris: Use forward scatter (FSC) and side scatter (SSC) to gate on your cell population of interest and exclude debris.

Data Presentation

Table 1: Effect of this compound on Cell Viability

DFTC Concentration (µM)% Viable Cells% Apoptotic Cells% Necrotic Cells
0 (Control)95.2 ± 2.13.5 ± 1.51.3 ± 0.5
185.7 ± 3.412.1 ± 2.82.2 ± 0.8
562.3 ± 4.530.5 ± 3.97.2 ± 1.2
1041.8 ± 5.148.9 ± 4.79.3 ± 1.5
2520.1 ± 3.865.7 ± 5.314.2 ± 2.1
Data are representative and may vary depending on the cell line and experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution

DFTC Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.4 ± 3.228.1 ± 2.516.5 ± 1.8
152.1 ± 2.925.3 ± 2.122.6 ± 2.3
540.7 ± 3.518.9 ± 1.940.4 ± 3.1
1028.9 ± 2.812.5 ± 1.558.6 ± 4.2
2515.3 ± 2.18.1 ± 1.276.6 ± 5.5
Data are representative and may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)

Materials:

  • DFTC-treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells (including supernatant to collect detached apoptotic cells) and wash once with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)

Materials:

  • DFTC-treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells and wash once with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet for fixation.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Protocol 3: Intracellular ROS Detection using Dichlorodihydrofluorescein Diacetate (DCFDA)

Materials:

  • DFTC-treated and control cells

  • DCFDA or H2DCFDA reagent

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Flow cytometer

Procedure:

  • Harvest cells and wash once with warm PBS or HBSS.

  • Resuspend the cells in pre-warmed PBS or HBSS at a concentration of 1 x 10^6 cells/mL.

  • Add DCFDA to a final concentration of 5-10 µM.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells once with PBS or HBSS.

  • Resuspend the cells in PBS or HBSS for analysis.

  • Analyze the samples immediately by flow cytometry, exciting at 488 nm and detecting emission at ~525 nm.

Mandatory Visualization

DFTC_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DFTC This compound Death_Receptors Death Receptors (e.g., Fas, TNFR) DFTC->Death_Receptors Activates Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) DFTC->Bcl2_BclxL Downregulates Bax Bax (Pro-apoptotic) DFTC->Bax Upregulates Pro_Caspase8 Pro-Caspase-8 Death_Receptors->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2_BclxL->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Cell Culture DFTC_Treatment DFTC Treatment Cell_Culture->DFTC_Treatment Harvesting Harvest Cells DFTC_Treatment->Harvesting Fixation Fixation (for Cell Cycle) Harvesting->Fixation Staining Staining (e.g., Annexin V/PI, PI, DCFDA) Harvesting->Staining Fixation->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Gating Gating Strategy (Live cells, singlets) Acquisition->Gating Data_Analysis Data Analysis (% Apoptosis, Cell Cycle Phase, ROS levels) Gating->Data_Analysis

Caption: General experimental workflow for flow cytometry analysis.

Troubleshooting_Logic cluster_bg High Background Troubleshooting cluster_res Poor Resolution Troubleshooting cluster_unexp Unexpected Results Troubleshooting Start Problem with Flow Cytometry Data High_Background High Background? Start->High_Background Poor_Resolution Poor Resolution? Start->Poor_Resolution Unexpected_Results Unexpected Results? Start->Unexpected_Results Check_Autofluorescence Check DFTC & Cellular Autofluorescence High_Background->Check_Autofluorescence Optimize_Staining Optimize Antibody Concentration High_Background->Optimize_Staining Viability_Dye Use Viability Dye High_Background->Viability_Dye Check_Clumps Check for Cell Clumps Poor_Resolution->Check_Clumps Optimize_Staining_Protocol Optimize Staining Protocol Poor_Resolution->Optimize_Staining_Protocol Instrument_Settings Check Instrument Settings Poor_Resolution->Instrument_Settings Review_Gating Review Gating Strategy Unexpected_Results->Review_Gating Check_Controls Verify Controls (Untreated, Single Stains) Unexpected_Results->Check_Controls Optimize_Treatment Optimize DFTC Dose/Time Unexpected_Results->Optimize_Treatment

Caption: Logical troubleshooting workflow for common flow cytometry issues.

References

Technical Support Center: Improving the Reproducibility of Experiments with Demethoxyfumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Demethoxyfumitremorgin C in their experiments. Our goal is to enhance the reproducibility of your results by directly addressing potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a secondary metabolite produced by the marine fungus Aspergillus fumigatus.[1] It is primarily investigated for its pro-apoptotic effects in cancer cells, particularly prostate cancer, and its ability to inhibit the ATP-binding cassette (ABC) transporter ABCG2, a protein associated with multidrug resistance in cancer.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1] It has been shown to downregulate anti-apoptotic proteins such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2, while upregulating the pro-apoptotic protein Bax.[1] This leads to the activation of caspases-3, -8, and -9, and subsequent cleavage of PARP.[1] Additionally, it functions as a potent and specific inhibitor of the ABCG2 transporter.

Q3: How should I store and handle this compound?

A3: this compound should be stored as a powder at -20°C. For experimental use, it is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. Aliquots of the stock solution should be stored at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or Inconsistent Cytotoxicity in Cell Viability Assays

Q: I am not observing the expected level of cell death in my cancer cell lines after treatment with this compound.

A: This can be due to several factors. Please consider the following troubleshooting steps:

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound. Verify the reported IC50 values for your specific cell line if available.

  • Compound Concentration and Purity: Ensure the correct concentration of this compound is used. Verify the purity of your compound, as degradation can lead to reduced activity.

  • Solubility Issues: this compound is often dissolved in DMSO. Poor solubility in your final culture medium can lead to precipitation and a lower effective concentration. Refer to the "Compound Solubility Issues" section for detailed guidance.

  • Treatment Duration: The apoptotic effects of this compound are time-dependent. Ensure you are incubating the cells for a sufficient period. For example, significant effects on PC3 cell viability have been observed at 24 and 48 hours.[1]

  • Cell Density: High cell density can sometimes reduce the apparent cytotoxicity of a compound. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

Issue 2: Compound Solubility Issues in Cell Culture Media

Q: I am observing a precipitate in my cell culture media after adding the this compound stock solution.

A: Precipitation of a hydrophobic compound like this compound from a DMSO stock into aqueous culture media is a common issue. Here are some solutions:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5% to minimize solvent-induced toxicity and improve solubility. A final concentration of 0.1% is often well-tolerated by most cell lines.

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution in pre-warmed (37°C) culture medium.

  • Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as temperature can affect solubility.

  • Vortexing During Dilution: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing to ensure rapid and even dispersion.

Issue 3: Inconsistent Results in ABCG2 Inhibition Assays

Q: My results from the ABCG2 inhibition assay are variable and not reproducible.

A: Reproducibility in ABCG2 inhibition assays can be influenced by several factors:

  • Substrate Concentration: The concentration of the fluorescent substrate used (e.g., Hoechst 33342, Pheophorbide A) is critical. Ensure you are using a concentration that is sensitive to inhibition and provides a good signal-to-noise ratio.

  • Inhibitor Concentration: The concentration of this compound should be optimized. A concentration of 5 µM has been effectively used as a specific ABCG2 inhibitor in MDCKII-ABCG2 cells.[2]

  • Cell Health and Transporter Expression: Ensure that the cells overexpressing ABCG2 are healthy and that the expression of the transporter is stable and consistent between experiments.

  • Incubation Times: Both the pre-incubation time with the inhibitor and the incubation time with the substrate should be consistent across all experiments.

  • Control Compounds: Always include a known potent ABCG2 inhibitor (e.g., Ko143) as a positive control to validate the assay performance.

Issue 4: Unexpected Bands or No Signal in Western Blot Analysis

Q: I am having trouble detecting the expected changes in protein expression (e.g., p-Akt, cleaved caspase-3) via Western Blot.

A: Western blotting can be a complex technique. Here are some common issues and solutions:

  • Antibody Quality: Ensure your primary antibodies are validated for the detection of your target proteins (e.g., p-Akt, Akt, cleaved caspase-3, PARP, Bcl-2, Bax).

  • Sample Preparation: Use fresh cell lysates and always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

  • Treatment Time and Concentration: The expression of target proteins can be transient. Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in your proteins of interest. For example, downregulation of p-Akt and upregulation of cleaved caspase-3 in PC3 cells treated with this compound has been observed after 24 hours.[1]

  • Transfer Efficiency: Verify that your protein transfer from the gel to the membrane was successful, for example, by using pre-stained molecular weight markers.

Data Presentation

Table 1: Effect of this compound on the Viability of PC3 Prostate Cancer Cells

Concentration (µM)Treatment Time (hours)Cell Viability (%)
0 (Control)24100
1024~80
2024~65
4024~50
0 (Control)48100
1048~70
2048~50
4048~35

Data is approximated from graphical representations in Kim YS, et al. (2017) Chem Biol Interact.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 10, 20, 40 µM).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

  • Cell Seeding and Treatment: Seed cells (e.g., PC3) in a 6-well plate at a density that will not lead to over-confluence after the treatment period. Treat the cells with this compound (e.g., 40 µM) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

DemethoxyfumitremorginC_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_signaling Upstream Signaling Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 activates Bax Bax Bax->Mitochondrion promotes cytochrome c release Bcl-2 / Bcl-xL Bcl-2 / Bcl-xL Bcl-2 / Bcl-xL->Mitochondrion inhibits Caspase-9->Caspase-3 activates This compound This compound Ras Ras This compound->Ras inhibits PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Akt->Bax inhibits Akt->Bcl-2 / Bcl-xL activates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow_Cell_Viability start Start seed Seed Cells (e.g., PC3 in 96-well plate) start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (0-40 µM) incubate1->treat incubate2 Incubate 24h or 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data (% Cell Viability) read->analyze end End analyze->end

Caption: Experimental workflow for a cell viability (MTT) assay.

ABCG2_Inhibition_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent ABCG2 Inhibition Results cause1 Sub-optimal Substrate Concentration issue->cause1 cause2 Incorrect Inhibitor Concentration issue->cause2 cause3 Poor Cell Health or Variable Transporter Expression issue->cause3 cause4 Inconsistent Incubation Times issue->cause4 solution1 Optimize Substrate Concentration cause1->solution1 solution2 Optimize Inhibitor Concentration (e.g., 5 µM) cause2->solution2 solution3 Ensure Healthy Cells & Stable ABCG2 Expression cause3->solution3 solution4 Standardize All Incubation Steps cause4->solution4

Caption: Troubleshooting logic for ABCG2 inhibition assays.

References

How to minimize the cytotoxicity of DMSO in Demethoxyfumitremorgin C experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Dimethyl Sulfoxide (B87167) (DMSO) in Demethoxyfumitremorgin C experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMSO, and why is it used in our this compound experiments?

A1: Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent widely used in cell biology to dissolve water-insoluble compounds like this compound.[1][2] Its ability to dissolve both polar and nonpolar substances makes it an effective vehicle for delivering compounds to cells in culture.[1] this compound is often supplied in a DMSO stock solution.

Q2: How does DMSO exert cytotoxic effects on cells?

A2: DMSO's primary mechanism of cytotoxicity involves its interaction with the cell membrane. As an amphipathic solvent, it can disrupt the phospholipid bilayer, leading to the formation of pores. This increases membrane permeability, compromises cell selectivity, and can ultimately lead to cell death.[3] At high concentrations (>5%), DMSO can induce apoptosis through the activation of caspases.

Q3: What is a generally safe concentration of DMSO for most cell lines?

A3: The safe concentration of DMSO is highly dependent on the cell type and the duration of exposure.[4] However, a general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[5] For many sensitive or primary cell lines, it is recommended to use concentrations below 0.1%.[5][6] It is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[6]

Q4: How can I minimize the final DMSO concentration in my experiment?

A4: To minimize the final DMSO concentration, you should prepare a high-concentration stock solution of this compound in 100% DMSO. This allows for a larger dilution factor when preparing your final working concentrations in the cell culture medium. For example, preparing a 10 mM stock solution allows for a 1:1000 dilution to achieve a 10 µM working concentration, resulting in a final DMSO concentration of 0.1%.

Q5: Are there any alternative solvents to DMSO for this compound?

A5: Yes, several alternatives to DMSO can be considered, especially if your cells are highly sensitive to it. These include:

  • Ethanol (B145695): Can be used for some compounds and is generally less toxic than DMSO at similar low concentrations.[7][8] However, its volatility can be a concern in long-term experiments.[9]

  • Polyethylene Glycol (PEG): Low molecular weight PEGs (e.g., PEG 400) are biocompatible, water-soluble, and show low toxicity, making them suitable for dissolving some hydrophobic compounds.[10][11]

  • Zwitterionic Liquids (ZIL): These are a newer class of solvents that are reported to be less toxic than DMSO and are not cell-permeable, offering a potential advantage for certain applications.[12][13]

It is crucial to test the solubility of this compound and the cytotoxicity of any alternative solvent with your specific cell line before proceeding with your main experiments.

Q6: How does DMSO-induced cytotoxicity interfere with this compound's mechanism of action?

A6: this compound induces apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases-3, -8, and -9.[14][15] DMSO at higher concentrations can also induce apoptosis, potentially through the extrinsic pathway by activating caspase 3.[6] This can lead to confounding results, where it becomes difficult to distinguish between the apoptotic effects of this compound and the solvent. Furthermore, DMSO has been shown to modulate the cellular localization of caspase-9, which could interfere with the intrinsic apoptotic pathway.[5][16] Therefore, minimizing DMSO concentration is critical to ensure that the observed effects are solely attributable to this compound.

Troubleshooting Guides

Issue 1: High background cell death in vehicle control wells.
  • Possible Cause: The final DMSO concentration is too high for your specific cell line.

  • Troubleshooting Steps:

    • Determine the No-Observable-Adverse-Effect Level (NOAEL) of DMSO: Conduct a dose-response experiment with DMSO alone (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) and assess cell viability using an MTT or similar assay.

    • Re-evaluate Stock Concentration: If the current DMSO concentration is toxic, prepare a more concentrated stock of this compound to allow for a greater dilution into the final culture volume.

    • Consider Alternative Solvents: If even very low concentrations of DMSO are toxic, explore the use of ethanol or PEG 400 as alternative solvents.

Issue 2: Inconsistent results between experiments.
  • Possible Cause: Inconsistent final DMSO concentrations or evaporation of the solvent.

  • Troubleshooting Steps:

    • Standardize Dilution Protocol: Ensure a consistent and accurate serial dilution method is used for all experiments to maintain the same final DMSO concentration across all treated wells.

    • Minimize Evaporation: If using a volatile solvent like ethanol, take precautions to minimize evaporation, such as using sealed plates or placing an open dish of the solvent inside the incubator to maintain vapor pressure.[9]

    • Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from the stock solution for each experiment.

Data Presentation

Table 1: Recommended Maximum DMSO Concentrations for Various Cell Lines

Cell Line TypeRecommended Max. DMSO ConcentrationReference(s)
Most Cancer Cell Lines0.5%[5]
Sensitive/Primary Cells< 0.1%[5]
HepG2, MCF-70.6%[17]
MDA-MB-231, VNBRCA1> 0.6% (less sensitive)[17]
Human Leukemic T-cells< 2%

Table 2: Comparative Cytotoxicity of Solvents on Various Cancer Cell Lines

SolventCell LineConcentration Range with Minimal ToxicityReference(s)
DMSO HepG2, MDA-MB-231, MCF-7, VNBRCA10.15% - 0.6%[8][17]
Ethanol HepG2, MDA-MB-231, MCF-7, VNBRCA10.15% - 2.5%[7][17]
Methanol HepG2, MDA-MB-231, MCF-7, VNBRCA10.15% - 2.5%[7]

Experimental Protocols

Protocol 1: Determining Solvent Cytotoxicity using MTT Assay

This protocol is for assessing the cytotoxic effect of a solvent on a specific cell line.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Solvent (e.g., DMSO, Ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Solvent Preparation: Prepare serial dilutions of the solvent in complete culture medium to achieve the desired final concentrations (e.g., for DMSO: 0.05% to 5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "medium only" control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[18]

  • Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates or T25 flasks

  • Your cell line of interest

  • Complete cell culture medium

  • This compound and vehicle control (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with this compound at the desired concentrations and a vehicle control for the appropriate time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase stock Prepare High-Concentration This compound Stock in 100% DMSO treat_cells Treat Cells with this compound (Final DMSO < NOAEL) stock->treat_cells dmso_control Determine DMSO NOAEL (MTT Assay) dmso_control->treat_cells seed_cells Seed Cells seed_cells->treat_cells vehicle_control Treat Cells with Vehicle Control (Matching Final DMSO Concentration) seed_cells->vehicle_control apoptosis_assay Perform Apoptosis Assay (Annexin V/PI Staining) treat_cells->apoptosis_assay vehicle_control->apoptosis_assay flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry

Caption: Experimental workflow for minimizing DMSO cytotoxicity.

signaling_pathway cluster_compound This compound cluster_solvent High Conc. DMSO cluster_pathway Apoptosis Pathway demethoxy This compound extrinsic Extrinsic Pathway (Caspase-8) demethoxy->extrinsic intrinsic Intrinsic Pathway (Mitochondria, Caspase-9) demethoxy->intrinsic dmso DMSO (>1%) dmso->extrinsic common Common Pathway (Caspase-3) extrinsic->common intrinsic->common apoptosis Apoptosis common->apoptosis

Caption: Overlapping apoptotic signaling pathways.

References

Technical Support Center: Overcoming Resistance to Demethoxyfumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Demethoxyfumitremorgin C (DF-C) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a mycotoxin derived from the fungus Aspergillus fumigatus.[1][2] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells.[1] It can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways, leading to the activation of caspases-3, -8, and -9, and subsequent cleavage of PARP.[1] This process is also associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What is the likely cause?

A2: The most probable cause of reduced sensitivity or resistance to this compound and its analogues is the overexpression of ATP-binding cassette (ABC) transporters.[3][4][5] Specifically, the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a key transporter implicated in resistance to compounds structurally related to DF-C.[6][7][8] These transporters function as efflux pumps, actively removing the drug from the cell, which prevents it from reaching a high enough concentration to induce apoptosis.[3][9]

Q3: How can I confirm that ABC transporters are responsible for the observed resistance?

A3: You can perform several experiments to confirm the involvement of ABC transporters. A common approach is to use a known inhibitor of the suspected transporter in combination with this compound. For BCRP/ABCG2, a potent and specific inhibitor is Fumitremorgin C (FTC) or its derivative Ko143.[6][10] If the addition of the inhibitor restores the sensitivity of your cell line to DF-C, it strongly suggests that the resistance is mediated by that transporter. You can also perform western blotting or qPCR to check for the overexpression of BCRP/ABCG2 in your resistant cell line compared to a sensitive parental line.

Q4: Are there other potential mechanisms of resistance to this compound?

A4: While ABC transporter-mediated efflux is the most documented mechanism for related compounds, other resistance mechanisms could theoretically arise. These might include mutations in the drug's target protein, alterations in apoptotic signaling pathways (e.g., upregulation of anti-apoptotic proteins), or increased drug metabolism within the cancer cells. However, investigating ABC transporters should be the primary starting point.

Q5: What are the initial steps I should take to troubleshoot resistance?

A5: Start by performing a dose-response experiment to accurately quantify the level of resistance by determining the IC50 (half-maximal inhibitory concentration) of this compound in your resistant cell line and comparing it to the sensitive parental line. Then, proceed with the experiments outlined in the Troubleshooting Guides to investigate the role of ABC transporters.

Troubleshooting Guides

Guide 1: Confirming ABC Transporter-Mediated Resistance

This guide will walk you through the process of determining if the overexpression of ABC transporters, specifically BCRP/ABCG2, is the cause of resistance to this compound in your cancer cell line.

Experimental Workflow

cluster_0 Phase 1: Quantify Resistance cluster_1 Phase 2: Assess Transporter Involvement cluster_2 Phase 3: Confirm Transporter Overexpression A Prepare sensitive (parental) and suspected resistant cell lines B Perform cell viability assay (e.g., MTT, CellTiter-Glo) with a dose-range of this compound A->B G Lyse sensitive and resistant cells A->G C Calculate and compare IC50 values B->C D Treat resistant cells with this compound +/- a BCRP inhibitor (e.g., Fumitremorgin C) C->D If resistance is confirmed E Perform cell viability assay and calculate IC50 D->E F Analyze for reversal of resistance E->F H Perform Western Blot for BCRP/ABCG2 G->H I Perform qPCR for ABCG2 mRNA levels G->I J Compare expression levels H->J I->J cluster_cell Resistant Cancer Cell DF_C_in This compound BCRP BCRP Transporter DF_C_in->BCRP Binds to Apoptosis Apoptosis DF_C_in->Apoptosis Induces (if concentration is high) DF_C_out Efflux BCRP->DF_C_out Pumps out Inhibitor BCRP Inhibitor (e.g., Fumitremorgin C) Block X Inhibitor->Block Block->BCRP Inhibits Start Resistant Cancer Cell Population DFC Treat with this compound Start->DFC DrugB Treat with Drug B (Not a BCRP substrate) Start->DrugB Combination Combination Therapy (DF-C + Drug B) Start->Combination Outcome1 Some cells survive due to efflux DFC->Outcome1 Outcome2 Cells are sensitive to Drug B DrugB->Outcome2 Outcome3 Synergistic cell death Combination->Outcome3

References

Technical Support Center: Optimizing Western Blot for Demethoxyfumitremorgin C-Induced Protein Changes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Western blot conditions for detecting protein changes induced by Demethoxyfumitremorgin C.

Troubleshooting Guide

This guide addresses common issues encountered during Western blot experiments involving small molecule-treated samples.

Problem Potential Cause Recommended Solution
Weak or No Signal Insufficient Protein Load: The concentration of the target protein in the lysate is too low.Increase the amount of protein loaded per well (typically 20-50 µg of total protein is a good starting point).[1][2] Consider concentrating your sample if the target protein is known to have low abundance.[3][4]
Suboptimal Primary Antibody Concentration: The primary antibody dilution is too high.Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000).[1][5][6]
Inefficient Protein Transfer: Proteins, especially high or low molecular weight ones, may not transfer efficiently to the membrane.For high molecular weight proteins, consider a wet transfer and add 0.01-0.05% SDS to the transfer buffer.[7] For low molecular weight proteins (<20 kDa), use a membrane with a smaller pore size (0.22 µm) and reduce transfer time.[3][8]
Inactive Antibody or Reagents: Antibodies may have lost activity due to improper storage, or detection reagents may be expired.Check the expiration dates of all reagents.[7] Test antibody activity with a positive control. Store antibodies at the recommended temperature and avoid repeated freeze-thaw cycles.
Phosphatase Activity (for phospho-proteins): Endogenous phosphatases in the sample may have dephosphorylated the target protein.Always include phosphatase inhibitors in your lysis buffer when preparing samples for phospho-protein analysis.[9]
High Background Excessive Antibody Concentration: Too much primary or secondary antibody can lead to non-specific binding.Reduce the concentration of both primary and secondary antibodies.[7][10] Perform a control blot with only the secondary antibody to check for its contribution to the background.[10]
Insufficient Blocking: The blocking agent is not effectively preventing non-specific antibody binding to the membrane.Increase the blocking time (1-2 hours at room temperature or overnight at 4°C).[11] Try a different blocking agent (e.g., switch from non-fat dry milk to BSA, especially for phospho-proteins).[2][12]
Inadequate Washing: Insufficient washing fails to remove unbound antibodies.Increase the number and duration of wash steps.[13] Consider increasing the detergent (Tween-20) concentration in the wash buffer from 0.05% to 0.1%.[1]
Contaminated Buffers: Bacterial growth in buffers can cause a speckled background.Use freshly prepared buffers and filter them if necessary.[14]
Non-Specific Bands Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.Use a more specific antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. Consider using an affinity-purified antibody.
Protein Degradation: Proteases in the sample have broken down the target protein, leading to smaller, non-specific bands.Prepare samples on ice and always add a protease inhibitor cocktail to the lysis buffer.[9][12]
Too Much Protein Loaded: Overloading the gel can lead to non-specific antibody binding.Reduce the amount of protein loaded per lane.[7]
High Secondary Antibody Concentration: The secondary antibody may be binding non-specifically.Titrate the secondary antibody to the lowest concentration that provides a good signal. Run a control with only the secondary antibody.[10]

Frequently Asked Questions (FAQs)

Q1: What is this compound and which protein changes should I expect to see?

This compound is a fungal metabolite that has been shown to inhibit cell cycle progression at the G2/M transition and induce apoptosis in cancer cells.[15] You can expect to see changes in the expression or phosphorylation status of proteins involved in these pathways. Key proteins to investigate include:

  • Apoptosis regulators: Downregulation of anti-apoptotic proteins like Ras, PI3K, Akt, Bcl-xL, and Bcl-2, and upregulation of the pro-apoptotic protein Bax.[15]

  • Caspases: Activation (cleavage) of caspase-3, -8, and -9.[15]

  • Drug Resistance Proteins: Potential changes in the expression of ATP-binding cassette (ABC) transporters like ABCG2 (also known as BCRP), which is involved in multidrug resistance.[16]

Q2: How do I choose the right loading control for my experiments with this compound?

A loading control is a constitutively expressed housekeeping protein used to normalize for differences in protein loading between lanes.[17][18] The expression of the loading control should not be affected by your experimental treatment.

  • Standard Loading Controls: Commonly used loading controls include GAPDH, β-actin, and α-tubulin.[18]

  • Verification is Key: It is crucial to verify that the expression of your chosen loading control is not altered by this compound treatment in your specific cell line. Run a preliminary experiment to check for any changes in the loading control's expression across different treatment conditions.[17]

  • Subcellular Fractionation: If you are analyzing protein extracts from specific cellular compartments (e.g., nucleus or mitochondria), choose a loading control that is specific to that compartment (e.g., Histone H3 for nuclear extracts).[17]

Q3: What are the critical steps for detecting changes in protein phosphorylation after this compound treatment?

Detecting phosphorylated proteins requires special care to preserve the phosphate (B84403) groups.

  • Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer to prevent dephosphorylation of your target protein by endogenous phosphatases.[19]

  • Blocking Buffer: When detecting phospho-proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk, as milk contains phosphoproteins (like casein) that can increase background.[2][12]

  • Use Phospho-Specific Antibodies: Use antibodies that are specifically validated to recognize the phosphorylated form of your target protein.

  • Analyze Total Protein Levels: It is essential to also probe for the total protein levels of your target to determine if the change in phosphorylation is due to an overall change in protein expression.[20] This can be done by stripping and re-probing the membrane or by using a multiplex fluorescence-based detection system.[19]

Q4: The solvent for this compound (e.g., DMSO) seems to be affecting my results. How can I control for this?

The vehicle used to dissolve a small molecule can have its own effects on cells.

  • Include a Vehicle Control: Always include a "vehicle-only" control in your experimental setup. This means treating a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[11]

  • Minimize Solvent Concentration: Use the lowest possible concentration of the solvent that will effectively dissolve the compound. Typically, DMSO concentrations should be kept below 0.5% (v/v) in the final cell culture medium.

Q5: How can I optimize my antibody dilutions quickly?

Optimizing antibody concentrations is crucial for obtaining a strong signal with low background.[2][5]

  • Follow Manufacturer's Recommendations: Start with the dilution range recommended on the antibody datasheet.[21]

  • Perform a Dot Blot: A dot blot is a quick and easy way to determine the optimal antibody concentration without running a full Western blot. You can spot serial dilutions of your cell lysate onto a membrane and then test different antibody dilutions.[6]

  • Titration on a Western Blot: If you have enough sample, you can cut the membrane into strips after transfer and incubate each strip with a different primary antibody dilution.[11]

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-only control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[22]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22]

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.

    • Normalize all samples to the same concentration with lysis buffer.

Protocol 2: Western Blotting
  • Sample Preparation:

    • To your normalized protein samples, add 4x Laemmli sample buffer to a final 1x concentration.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[22] PVDF membranes are generally more robust for stripping and re-probing.[19]

  • Blocking:

    • Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically.[11]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.[11]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film. Adjust the exposure time to be within the linear range of detection.

Visualizations

Demethoxyfumitremorgin_C_Apoptosis_Pathway DFMC This compound Ras Ras DFMC->Ras inhibits Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) DFMC->Bcl2_BclxL inhibits Bax Bax (Pro-apoptotic) DFMC->Bax activates Caspase8 Caspase-8 DFMC->Caspase8 activates PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Akt->Bcl2_BclxL Mitochondria Mitochondria Bcl2_BclxL->Mitochondria inhibits Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathways affected by this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_immunodetection Immunodetection cell_treatment 1. Cell Treatment with This compound cell_lysis 2. Cell Lysis (with protease/phosphatase inhibitors) cell_treatment->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_denature 4. Sample Denaturation (Laemmli Buffer + Heat) protein_quant->sample_denature sds_page 5. SDS-PAGE sample_denature->sds_page transfer 6. Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Image Acquisition and Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Troubleshooting_Logic start Start: Unexpected Western Blot Result issue Identify Primary Issue start->issue no_signal Weak / No Signal issue->no_signal Weak/None high_bg High Background issue->high_bg High BG nonspecific Non-Specific Bands issue->nonspecific Multiple Bands check_ab Check Antibody Concentration & Activity no_signal->check_ab check_protein Check Protein Load & Transfer no_signal->check_protein check_reagents Check Reagent Viability no_signal->check_reagents optimize_blocking Optimize Blocking (Agent, Time) high_bg->optimize_blocking optimize_washing Optimize Washing (Time, Volume, Detergent) high_bg->optimize_washing titrate_abs Titrate Antibodies (Primary & Secondary) high_bg->titrate_abs check_degradation Check for Protein Degradation nonspecific->check_degradation reduce_load Reduce Protein Load nonspecific->reduce_load check_ab_specificity Verify Antibody Specificity nonspecific->check_ab_specificity end Optimized Result check_ab->end check_protein->end check_reagents->end optimize_blocking->end optimize_washing->end titrate_abs->end check_degradation->end reduce_load->end check_ab_specificity->end

Caption: Logical troubleshooting flow for common Western blot issues.

References

Navigating the Nuances of Demethoxyfumitremorgin C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing Demethoxyfumitremorgin C (DFTC) may occasionally encounter results that deviate from the expected. This guide provides a structured approach to troubleshooting these unexpected findings, offering potential explanations and actionable solutions. Our technical support center is designed to assist you in interpreting your data and ensuring the robustness of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We observe lower than expected inhibition of ABCG2-mediated transport. What are the potential causes?

A1: Several factors could contribute to reduced inhibitory activity of DFTC. These include:

  • Low ABCG2 Expression: The cell line used may not express sufficient levels of the ABCG2 transporter. It is crucial to verify the expression levels of ABCG2 in your experimental model.

  • Compound Instability: DFTC, like many small molecules, can be susceptible to degradation. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.

  • Assay Conditions: The experimental conditions, such as incubation time, temperature, and serum concentration in the media, can influence the compound's activity.

  • Cell Passage Number: High passage numbers can lead to phenotypic changes in cell lines, including altered protein expression.[1][2] It is advisable to use cells within a defined passage range.

Q2: Our results show significant cytotoxicity at concentrations expected to be specific for ABCG2 inhibition. Why is this happening?

A2: While DFTC is known as an ABCG2 inhibitor, it can exhibit off-target effects, especially at higher concentrations.[3] Unexpected cytotoxicity could be due to:

  • Off-Target Effects: DFTC may interact with other cellular targets, leading to apoptosis or cell cycle arrest. It has been reported to induce apoptosis in PC3 human prostate cancer cells through both intrinsic and extrinsic pathways.[3]

  • Solvent Toxicity: The solvent used to dissolve DFTC (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control in your experiments.

  • Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.[1][2] Regularly test your cell cultures for contamination.

Q3: We are seeing high variability between replicate wells in our cell-based assays. What can we do to improve reproducibility?

A3: High variability is a common issue in cell-based assays and can be addressed by carefully controlling several experimental parameters:[1][2][4]

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell number distribution.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.

  • Reagent Addition: The "add mix and measure" principle, where a single reagent is added and mixed before reading the signal, can reduce the number of steps and potential for variation.[2]

  • Plate Reader Settings: Optimize plate reader settings, such as the number of flashes for fluorescence or absorbance assays, to reduce background noise and variability.[4]

Troubleshooting Guides

Issue 1: Inconsistent ABCG2 Inhibition
Potential Cause Troubleshooting Step Expected Outcome
Low ABCG2 Expression in Cell Line Validate ABCG2 expression levels using Western blot or qPCR.Confirmation of sufficient ABCG2 expression for the assay.
Degraded this compound Use a fresh stock of the compound. Verify compound integrity via analytical methods if possible.Restoration of expected inhibitory activity.
Suboptimal Assay Conditions Optimize incubation time, serum concentration, and other assay parameters.Improved and more consistent inhibition.
Cell Line Phenotypic Drift Use low-passage cells and maintain a consistent cell culture protocol.Reduced variability and more reliable results.
Issue 2: Unexpected Cytotoxicity
Potential Cause Troubleshooting Step Expected Outcome
Off-Target Effects Perform dose-response curves to determine the therapeutic window. Use a lower, more specific concentration of DFTC.Identification of a non-toxic concentration that still inhibits ABCG2.
Solvent Toxicity Include a vehicle-only control. Titrate the solvent to the lowest effective concentration.No significant cytotoxicity observed in the vehicle control.
Contamination Test for mycoplasma and other contaminants. Discard contaminated cultures and use fresh, clean stocks.Healthy cell morphology and normal growth in untreated controls.

Experimental Protocols

ABCG2-Mediated Transport Assay (Example using a fluorescent substrate)
  • Cell Seeding: Seed ABCG2-overexpressing cells and parental control cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1 hour at 37°C.

  • Substrate Addition: Add a fluorescent ABCG2 substrate (e.g., Hoechst 33342) to all wells and incubate for an additional 1-2 hours.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths. Increased fluorescence in the presence of DFTC indicates inhibition of ABCG2-mediated efflux.

Cytotoxicity Assay (Example using a colorimetric method)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control and a positive control for cell death.

  • Reagent Addition: Add a colorimetric reagent (e.g., MTT or WST-1) to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. A decrease in absorbance correlates with reduced cell viability.

Visualizing Experimental Workflows and Pathways

To further aid in understanding and troubleshooting, the following diagrams illustrate key processes.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (ABCG2-expressing & Parental) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare DFTC Dilutions pre_incubation Pre-incubate with DFTC compound_prep->pre_incubation seed_cells->pre_incubation substrate_add Add Fluorescent Substrate pre_incubation->substrate_add incubation Incubate substrate_add->incubation wash Wash Cells incubation->wash read_plate Measure Fluorescence wash->read_plate data_analysis Analyze Data (Calculate IC50) read_plate->data_analysis troubleshooting_logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions cluster_outcome Resolution unexpected_result Unexpected Result (e.g., No Inhibition) cause1 Compound Issue unexpected_result->cause1 cause2 Cell Line Issue unexpected_result->cause2 cause3 Assay Condition Issue unexpected_result->cause3 action1 Check Compound (Fresh Stock, Storage) cause1->action1 action2 Verify Cell Line (ABCG2 Expression, Passage #) cause2->action2 action3 Optimize Assay (Time, Concentration) cause3->action3 outcome Expected Result Achieved action1->outcome action2->outcome action3->outcome signaling_pathway DFTC This compound ABCG2 ABCG2 Transporter DFTC->ABCG2 Inhibits Drug Chemotherapeutic Drug (e.g., Mitoxantrone) ABCG2->Drug Effluxes Cell Cancer Cell Drug->Cell Enters Apoptosis Apoptosis Cell->Apoptosis Leads to

References

Best practices for long-term storage of Demethoxyfumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage and handling of Demethoxyfumitremorgin C. The information is intended for researchers, scientists, and drug development professionals. Please note that specific long-term stability data for this compound is limited in publicly available literature. Therefore, the following recommendations are based on general best practices for the storage of chemically similar compounds, such as indole (B1671886) alkaloids, and should be supplemented with in-house stability studies for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Based on general guidelines for complex organic molecules, storage at -20°C is recommended to minimize degradation.

Q2: How should I store this compound in solution?

Solutions of this compound, typically in solvents like DMSO, should be stored at -20°C or lower.[1] To avoid repeated freeze-thaw cycles which can accelerate degradation, it is advisable to aliquot the solution into single-use vials.[2] For maximal stability, use a high concentration for the stock solution (e.g., 10 mM).[2]

Q3: What solvents are suitable for dissolving this compound?

This compound is reported to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. The choice of solvent will depend on the specific experimental requirements.

Q4: How stable is this compound in a DMSO solution at room temperature?

While specific data for this compound is unavailable, studies on other compounds in DMSO show that long-term storage at room temperature can lead to significant degradation. In one study, only 52% of compounds were observable after one year of storage in DMSO at ambient conditions.[3] Therefore, room temperature storage of solutions is not recommended for extended periods.

Q5: Is this compound sensitive to light?

As an indole alkaloid, this compound is likely sensitive to light.[4] It is recommended to store both the solid compound and its solutions in amber vials or otherwise protected from light to prevent photodegradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions from solid material. 2. Perform a purity check of the stored compound using HPLC (see Experimental Protocols). 3. Avoid multiple freeze-thaw cycles by using aliquots.
Loss of compound activity The compound may have degraded over time. Indole alkaloids can be unstable, especially in solution.[5]1. Use a freshly prepared solution for your experiment. 2. If using a stored solution, verify its integrity via HPLC analysis.
Precipitation of the compound in solution after thawing The compound may have limited solubility at lower temperatures or may have precipitated out of solution during freezing.1. Gently warm the solution to room temperature. 2. Vortex the solution thoroughly to ensure the compound is fully redissolved before use.
Unexpected peaks in HPLC analysis These could be degradation products or impurities from the solvent or container.1. Run a blank (solvent only) to identify solvent-related peaks. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.

Storage Condition Summary

Form Temperature Light Condition Atmosphere Container
Solid -20°C (recommended) or 4°C (short-term)Dark (amber vial)Inert gas (e.g., Argon or Nitrogen) is idealTightly sealed glass vial
Solution (e.g., in DMSO) -20°C or -80°CDark (amber vial)Inert gas overlay before sealing is recommendedTightly sealed glass vials, preferably single-use aliquots

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 100°C) for a set duration. Also, heat the stock solution under reflux.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

3. Sample Analysis:

  • At each time point, analyze the stressed samples by HPLC-UV, comparing them to an unstressed control sample. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-UV Analysis (Compare to Control) Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (0.1M NaOH, 60°C) Base_Hydrolysis->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal Degradation (100°C) Thermal->Analysis Photolytic Photolytic Degradation (UV/Vis Light) Photolytic->Analysis Stock_Solution This compound Stock Solution (1 mg/mL) Stock_Solution->Acid_Hydrolysis Stress Stock_Solution->Base_Hydrolysis Stress Stock_Solution->Oxidation Stress Stock_Solution->Thermal Stress Stock_Solution->Photolytic Stress

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

1. Initial Method Development:

  • Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10-20 µL.

  • Flow Rate: 1.0 mL/min.

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition, and pH to achieve baseline separation of the parent compound from all degradation peaks.

  • The method should demonstrate specificity, meaning the peak for this compound is pure and not co-eluting with any degradants. This can be confirmed using a photodiode array (PDA) detector to check for peak purity.

3. Method Validation (as per ICH guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH) Initial_Conditions Select Initial Conditions (C18, Gradient, UV) Inject_Stressed Inject Stressed Samples (from Forced Degradation) Initial_Conditions->Inject_Stressed Optimize Optimize Separation (Adjust Gradient, pH) Inject_Stressed->Optimize Peak_Purity Verify Peak Purity (PDA Detector) Optimize->Peak_Purity Specificity Specificity Peak_Purity->Specificity Leads to Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Robustness Robustness

Caption: Logical flow for developing a stability-indicating HPLC method.

References

Technical Support Center: In Vivo Studies with Demethoxyfumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethoxyfumitremorgin C (DF-C) in in vivo studies. Due to the limited availability of published in vivo data specifically for DF-C, this guide draws upon information from its closely related and extensively studied analogue, Ko143, as well as general principles for in vivo experimentation with fungal metabolites and ABCG2 inhibitors.

I. Troubleshooting Guide: Addressing Variability in In Vivo Studies

High variability in in vivo experiments can mask the true effects of this compound. This section addresses common issues and provides actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
High inter-animal variability in tumor response 1. Inconsistent Drug Formulation/Solubility: DF-C is poorly soluble in aqueous solutions. Incomplete solubilization leads to inconsistent dosing.- Formulation Protocol: Prepare a stock solution in 100% DMSO. For administration, dilute the stock in a vehicle such as corn oil or a mixture of PEG300, Tween 80, and saline. Ensure vigorous vortexing and/or sonication to create a homogenous suspension. Prepare fresh formulations for each experiment to avoid precipitation. - Visual Inspection: Before each injection, visually inspect the formulation for any precipitation.
2. Metabolic Instability: DF-C's analogue, Ko143, is rapidly hydrolyzed in vivo to an inactive metabolite, a likely source of variability for DF-C as well.- Dosing Schedule: Consider more frequent administration or continuous delivery methods (e.g., osmotic pumps) to maintain effective plasma concentrations. - Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the half-life of DF-C in your specific animal model.
3. Animal-Specific Factors: Differences in age, weight, sex, and health status of the animals can influence drug metabolism and tumor growth.- Standardization: Use animals of the same sex, age, and from the same vendor. Ensure consistent housing conditions (diet, light cycle, temperature). - Health Monitoring: Exclude any animals that show signs of illness before or during the study.
Lack of expected anti-tumor efficacy 1. Sub-optimal Dose: The administered dose may be too low to achieve a therapeutic concentration at the tumor site.- Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose. - Literature Review: While DF-C data is scarce, starting doses for its analogue Ko143 in mice are often around 10 mg/kg administered orally or intraperitoneally.[1]
2. Poor Bioavailability: The route of administration may not be optimal for absorption and distribution to the tumor.- Route of Administration: Compare different administration routes (e.g., oral gavage, intraperitoneal, intravenous) in a pilot study to assess bioavailability. - Formulation Enhancement: For oral administration, consider using formulation strategies to enhance absorption, such as lipid-based carriers.
3. ABCG2 Transporter Expression: The target of DF-C, the ABCG2 transporter, may have varying expression levels in your tumor model.- Model Characterization: Characterize the expression of ABCG2 in your xenograft model using techniques like immunohistochemistry or western blotting. - Species Specificity: Be aware of potential species-specific differences in ABCG2 inhibition between your human-derived xenograft and the murine host.
Observed Toxicity or Adverse Effects 1. Vehicle Toxicity: The vehicle used to dissolve DF-C, particularly at high concentrations of DMSO, can cause toxicity.- Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation itself. - Minimize DMSO: Keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10%.
2. Off-Target Effects: At higher concentrations, DF-C may have off-target effects. Its parent compound, Fumitremorgin C, is known for its neurotoxicity.- Toxicity Studies: Conduct acute and sub-chronic toxicity studies to identify any potential organ-specific toxicities.[2] - Clinical Observations: Closely monitor animals for any signs of distress, weight loss, or behavioral changes.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[3][4] ABCG2 is a multidrug resistance protein that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy. By inhibiting ABCG2, DF-C can increase the intracellular concentration of co-administered anticancer drugs, potentially overcoming multidrug resistance. Additionally, DF-C has been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[5]

Q2: How should I prepare this compound for in vivo administration?

A2: Due to its poor aqueous solubility, a multi-step formulation process is recommended. A common approach for similar compounds involves initially dissolving the compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then further diluted in a vehicle suitable for in vivo use, such as corn oil or a mixture of polyethylene (B3416737) glycol (PEG), Tween 80, and saline. It is crucial to ensure the final concentration of DMSO is low (typically <10%) to minimize toxicity to the animal. Always prepare the final formulation fresh before each administration to prevent precipitation.

Q3: What are the expected pharmacokinetic properties of this compound?

A3: Specific pharmacokinetic data for DF-C is limited. However, its analogue Ko143 is known to be rapidly metabolized in vivo by hydrolysis of its ester group, leading to an inactive metabolite.[3][6] This suggests that DF-C may also have a short half-life and poor metabolic stability, which can be a significant source of variability in experimental outcomes. It is advisable to conduct a pilot pharmacokinetic study in your chosen animal model to determine key parameters such as Cmax, Tmax, and half-life to optimize the dosing regimen.

Q4: Are there any known toxicities associated with this compound?

A4: While DF-C itself has not been extensively studied for toxicity, its parent compound, Fumitremorgin C, is a known neurotoxin, which has limited its clinical development.[1] The analogue Ko143, however, has been shown to be non-toxic in mice at effective doses.[1] It is essential to conduct thorough toxicity studies, including monitoring for general health, body weight changes, and any signs of neurotoxicity, when working with DF-C in vivo.

Q5: How does the species difference in ABCG2 affect the translation of my results?

A5: There are known differences in the structure and function of human and murine ABCG2. Studies with Fumitremorgin C have shown that it inhibits human ABCG2 more potently than the murine ortholog.[3] This is a critical consideration when using murine models to study the effect of DF-C on human cancer xenografts. The observed efficacy in a mouse model might not fully translate to the human clinical setting due to these species-specific differences in the drug target.

III. Quantitative Data Summary

The following tables summarize quantitative data for the this compound analogue, Ko143, from various in vivo studies. This data can serve as a reference for designing experiments with DF-C.

Table 1: In Vivo Efficacy of Ko143 in Murine Cancer Models

Cancer ModelDrug CombinationKo143 Dose & RouteOutcomeReference
Mdr1a/1b-/- miceTopotecan (B1662842)10 mg/kg, p.o.Increased plasma topotecan concentration by 4-6 fold[1]
Wild-type mice[11C]tariquidar7 mg/kg, i.v.2.3-fold increase in brain uptake of [11C]tariquidar[6]

Table 2: Pharmacokinetic Parameters of Ko143 in Mice

ParameterValueAnimal ModelAdministration RouteReference
Metabolism Rapidly hydrolyzed to an inactive metaboliteMiceNot specified[3][6]
Distribution Widely distributed to tissues, but low brain penetrationMicei.v.[7]
Excretion Hepatobiliary and urinary excretionMicei.v.[7]

IV. Experimental Protocols

Protocol 1: General Procedure for a Subcutaneous Xenograft Tumor Model

This protocol provides a general framework for establishing a subcutaneous xenograft model to test the efficacy of this compound.

  • Cell Culture: Culture the desired human cancer cell line under standard conditions.

  • Cell Preparation:

    • When cells reach 70-80% confluency, harvest them using trypsin-EDTA.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation:

    • Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).

    • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Tumor Inoculation:

    • Inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth.

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (width)2 x length / 2.

  • Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control according to the planned dosing schedule and route.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Protocol 2: Formulation of this compound for In Vivo Administration

This protocol describes a common method for formulating poorly soluble compounds like DF-C for in vivo studies.

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a desired stock concentration (e.g., 50 mg/mL).

    • Ensure complete dissolution by vortexing and/or gentle warming.

  • Working Solution Preparation (for Intraperitoneal Injection):

    • Calculate the required volume of the stock solution based on the desired final concentration and injection volume.

    • In a sterile tube, add the calculated volume of the DMSO stock solution.

    • Add at least 10 volumes of sterile corn oil.

    • Vortex the mixture vigorously to form a stable suspension.

  • Working Solution Preparation (for Oral Gavage or Intravenous Injection):

    • Prepare a vehicle solution consisting of a mixture of PEG300, Tween 80, and saline (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

    • Add the calculated volume of the DF-C DMSO stock solution to the vehicle.

    • Mix thoroughly by vortexing until a clear solution or a fine, homogenous suspension is formed.

    • Note: The exact ratios of the vehicle components may need to be optimized for your specific application.

V. Visualizations

experimental_workflow Experimental Workflow for In Vivo Efficacy Study A Cell Culture (Human Cancer Cell Line) B Cell Harvest & Preparation (PBS/Matrigel Suspension) A->B C Subcutaneous Injection (Immunodeficient Mice) B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization (Tumor Volume ~100-150 mm³) D->E F1 Treatment Group (this compound) E->F1 F2 Control Group (Vehicle) E->F2 G Monitor Tumor Volume & Body Weight F1->G F2->G H Endpoint Analysis (Tumor Excision, Histology, etc.) G->H signaling_pathway Proposed Signaling Pathway of this compound cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DF_C This compound ABCG2 ABCG2 Transporter DF_C->ABCG2 Inhibition Bax Bax DF_C->Bax Upregulation Bcl2 Bcl-2 DF_C->Bcl2 Downregulation Casp8 Caspase-8 DF_C->Casp8 Activation Chemo Chemotherapeutic Drug Chemo->ABCG2 Efflux Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation DeathR Death Receptor Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis troubleshooting_logic Troubleshooting Logic for In Vivo Variability Start High In Vivo Variability Observed Q1 Is the formulation homogenous and freshly prepared? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Have you confirmed the compound's in vivo stability and PK profile? A1_Yes->Q2 Sol1 Optimize formulation protocol: - Use co-solvents (DMSO, PEG, Tween 80) - Ensure complete solubilization - Prepare fresh daily A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are animal characteristics (age, sex, weight) standardized? A2_Yes->Q3 Sol2 Conduct a pilot PK study: - Determine half-life - Adjust dosing frequency A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Variability Reduced A3_Yes->End Sol3 Standardize animal parameters: - Use animals from the same batch - Normalize housing conditions A3_No->Sol3 Sol3->End

References

Validation & Comparative

Validating the anticancer effects of Demethoxyfumitremorgin C in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the anticancer effects of Demethoxyfumitremorgin C (DF-C), a secondary metabolite isolated from the marine fungus Aspergillus fumigatus. While research has predominantly focused on its activity in human prostate cancer, this document aims to present the available data, highlight areas where further investigation is needed, and provide detailed experimental protocols for researchers interested in validating or extending these findings in various cell lines.

Executive Summary

This compound has demonstrated significant antiproliferative and pro-apoptotic effects, primarily in the PC3 human prostate cancer cell line. The mechanism of action involves the induction of G1 phase cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways. Key molecular targets include the p53/p21 signaling axis and the Bcl-2 family of proteins. Currently, there is a notable lack of comprehensive studies comparing the efficacy of DF-C across a broad range of cancer cell lines. This guide summarizes the existing data, provides detailed methodologies for key validation experiments, and includes visualizations of the known signaling pathways and experimental workflows to facilitate further research.

Data Presentation: Anticancer Effects of this compound

The majority of published data on the anticancer effects of this compound is centered on the PC3 human prostate cancer cell line. Information on other cell lines remains limited.

Table 1: Summary of Cytotoxic Effects of this compound

Cell LineCancer TypeReported Effect(s)Quantitative Data (IC50)
PC3 Human Prostate CancerInhibition of cell viability and proliferation; induction of G1 phase cell cycle arrest and apoptosis.[1][2][3]Not explicitly reported in the provided search results.
tsFT210 Mouse Mammary CarcinomaCytotoxic effect reported.[2][3]No quantitative data available.

Note: The lack of IC50 values and data on a wider range of cell lines represents a significant gap in the current research landscape for this compound.

Table 2: Effects of this compound on Cell Cycle and Apoptosis in PC3 Cells

ParameterObservationKey Protein Modulations
Cell Cycle Arrest in the G1 phase.[1]Upregulation: p53, p21.[1]Downregulation: Cyclin D, Cyclin E, Cdk2, Cdk4.[1]
Apoptosis Induction of both early and late apoptosis.[2][3]Upregulation (Pro-apoptotic): Bax.[2][3]Downregulation (Anti-apoptotic): Ras, PI3K, Akt, Bcl-xL, Bcl-2.[2][3]Activation: Caspase-3, Caspase-8, Caspase-9; Cleavage of PARP.[2][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in PC3 Cells

The diagram below illustrates the proposed mechanism of action of this compound in inducing cell cycle arrest and apoptosis in PC3 prostate cancer cells.

DF_C_Pathway DFC This compound p53 p53 DFC->p53 Ras Ras DFC->Ras PI3K PI3K DFC->PI3K Akt Akt DFC->Akt Bcl2_BclxL Bcl-2 / Bcl-xL DFC->Bcl2_BclxL Bax Bax DFC->Bax Caspase8 Caspase-8 DFC->Caspase8 p21 p21 p53->p21 CyclinD_CDK4 Cyclin D / CDK4 p21->CyclinD_CDK4 CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 G1_Arrest G1 Phase Arrest CyclinD_CDK4->G1_Arrest CyclinE_CDK2->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Ras->PI3K PI3K->Akt Akt->Bcl2_BclxL Mitochondrion Mitochondrion Bcl2_BclxL->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: Proposed signaling pathway of this compound in PC3 cells.

Experimental Workflow: Cell Viability (MTT Assay)

The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound using the MTT assay.

MTT_Workflow Start Start Seed_Cells Seed cells into 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of DF-C Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate_4h->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance Analyze_Data Calculate % viability and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining IC50 using the MTT cell viability assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (DF-C) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of DF-C in culture medium. Remove the medium from the wells and add 100 µL of the DF-C dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed 1x10^6 cells in a T25 flask and treat with DF-C for the desired time.

  • Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Harvesting: Harvest approximately 1x10^6 cells.

  • Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • PI Staining: Add 400 µL of PI solution and incubate for 10 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is for detecting the expression levels of specific proteins involved in cell cycle and apoptosis pathways.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Analyze the band intensities to determine relative protein expression levels.

References

A Comparative Analysis of Demethoxyfumitremorgin C and Fumitremorgin C: BCRP Inhibition vs. Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of cellular research and drug development, the fungal metabolites Demethoxyfumitremorgin C and Fumitremorgin C have emerged as compounds of significant interest. While structurally related, their primary reported biological activities diverge, positioning them for distinct research applications. This guide provides a comprehensive comparison of their activities, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Fumitremorgin C is a well-established potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer. In contrast, this compound has been characterized as an inducer of apoptosis and cell cycle arrest in prostate cancer cells. This comparison elucidates their distinct mechanisms of action and provides available quantitative data on their respective potencies.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data for this compound and Fumitremorgin C based on available literature. A direct comparison of their BCRP inhibitory activity is challenging due to the lack of a reported IC50 value for this compound in the reviewed literature.

ParameterThis compoundFumitremorgin CReference
Primary Activity Induction of Apoptosis & Cell Cycle ArrestBCRP/ABCG2 Inhibition[1][2]
IC50 (BCRP Inhibition) Not Reported~1 µM[2]
IC50 (Cytotoxicity) 73.35 µM (PC3 cells, 72h)41 µM (K562 cells, 48h)[3][4]
Mechanism of Action Induces G1 arrest via p53/p21 pathwayInhibits BCRP ATPase activity[3][5]
Key Cellular Target Cyclin-Cdk complexes, Apoptotic machineryBCRP (ABCG2) transporter[2][3]
Noted Limitations BCRP inhibitory activity not quantifiedNeurotoxicity limits in vivo use[6]

Experimental Methodologies

BCRP Inhibition Assay (for Fumitremorgin C)

The inhibitory activity of Fumitremorgin C on BCRP-mediated transport is commonly assessed using an inside-out membrane vesicle assay.

Protocol:

  • Vesicle Preparation: Inside-out membrane vesicles are prepared from cells overexpressing human BCRP (e.g., HEK293-BCRP).

  • Substrate and Inhibitor Preparation: A radiolabeled BCRP substrate (e.g., [³H]-Estrone-3-sulfate) is used. Fumitremorgin C is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

  • Assay Reaction: The vesicles are incubated with the radiolabeled substrate in the presence and absence of ATP and varying concentrations of Fumitremorgin C.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 5 minutes) at 37°C.

  • Termination and Filtration: The transport process is terminated by adding an ice-cold stop buffer. The mixture is then rapidly filtered through a glass fiber filter to separate the vesicles from the assay buffer.

  • Quantification: The radioactivity retained on the filter, representing the amount of substrate transported into the vesicles, is measured using a scintillation counter.

  • Data Analysis: The ATP-dependent transport is calculated by subtracting the transport in the absence of ATP from that in its presence. The IC50 value for Fumitremorgin C is determined by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cell Cycle Analysis (for this compound)

The effect of this compound on the cell cycle of PC3 human prostate cancer cells is analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.[3]

Protocol:

  • Cell Culture and Treatment: PC3 cells are cultured in appropriate media and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).

  • Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An increase in the percentage of cells in the G1 phase indicates a G1 cell cycle arrest.

Visualizing the Mechanisms of Action

To illustrate the distinct signaling pathways affected by these compounds, the following diagrams have been generated.

FumitremorginC_BCRP_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemotherapeutic_Drug Chemotherapeutic Drug BCRP BCRP Transporter (ABCG2) Chemotherapeutic_Drug->BCRP Enters Cell Cell_Death Cell Death Chemotherapeutic_Drug->Cell_Death Induces Drug_Efflux Drug Efflux BCRP->Drug_Efflux Pumps out Drug ADP_Pi ADP + Pi BCRP->ADP_Pi Drug_Efflux->Chemotherapeutic_Drug Fumitremorgin_C Fumitremorgin C Fumitremorgin_C->BCRP Inhibits ATP ATP ATP->BCRP Hydrolysis

Caption: Fumitremorgin C inhibits the BCRP transporter, preventing the efflux of chemotherapeutic drugs and leading to cancer cell death.

DemethoxyfumitremorginC_Apoptosis Demethoxyfumitremorgin_C This compound p53 p53 Activation Demethoxyfumitremorgin_C->p53 p21 p21 Upregulation p53->p21 CyclinD_CDK4 Cyclin D / CDK4 p21->CyclinD_CDK4 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 Inhibits G1_Arrest G1 Phase Arrest CyclinD_CDK4->G1_Arrest CyclinE_CDK2->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: this compound induces G1 cell cycle arrest and apoptosis in prostate cancer cells through the p53/p21 signaling pathway.

Conclusion

This compound and Fumitremorgin C, while structurally similar, exhibit distinct primary biological activities. Fumitremorgin C is a potent and specific inhibitor of the BCRP multidrug resistance transporter, making it a valuable tool for studying and overcoming drug resistance in cancer cells. However, its in vivo application is hampered by its neurotoxicity.[6]

For researchers studying multidrug resistance mediated by BCRP, Fumitremorgin C remains the compound of choice, with the caveat of its toxicity in in vivo models. For those investigating novel mechanisms of apoptosis and cell cycle control in cancer, particularly prostate cancer, this compound presents a promising research avenue. Further studies are warranted to fully elucidate the BCRP inhibitory potential of this compound for a more direct comparison.

References

Demethoxyfumitremorgin C vs. Tryprostatin B: A Comparative Guide to Cell Cycle Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research, the identification of novel compounds that can effectively modulate the cell cycle is a paramount objective. Among the myriad of natural products, Demethoxyfumitremorgin C and Tryprostatin B, both diketopiperazine alkaloids isolated from Aspergillus fumigatus, have emerged as notable inhibitors of cell cycle progression. This guide provides a detailed, objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound and Tryprostatin B has been evaluated in various cell lines. The following tables summarize the available quantitative data, primarily presenting Minimum Inhibitory Concentration (MIC) and 50% Growth Inhibition (GI50) or Inhibitory Concentration (IC50) values. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Inhibitory Concentration of this compound

Cell LineAssay TypeConcentration (µM)Reference
Mouse tsFT210MIC0.45[1]

Table 2: Inhibitory Concentration of Tryprostatin B

Cell LineAssay TypeConcentration (µM)Reference
Mouse tsFT210MIC4.4[1]
H520 (Lung Cancer)GI50>100 (synthetic)[2]
MCF7 (Breast Cancer)GI50>100 (synthetic)[2]
PC3 (Prostate Cancer)GI50>100 (synthetic)[2]

Note: The cytotoxicity of synthetic Tryprostatin B has been observed to be lower than that of the naturally isolated compound, potentially due to degradation of the synthetic material.

Mechanisms of Cell Cycle Inhibition

While both compounds impede cell cycle progression, their underlying mechanisms of action exhibit notable differences.

This compound:

Initial studies identified this compound as an M-phase inhibitor[2][3]. However, more recent research in human prostate cancer cells (PC3) has revealed a more nuanced mechanism involving a G1 phase arrest. This G1 arrest is reportedly mediated through a p53/p21-dependent pathway. Furthermore, this compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the downregulation of key anti-apoptotic proteins such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2, and the upregulation of the pro-apoptotic protein Bax. The activation of caspases-3, -8, and -9 further corroborates its pro-apoptotic activity[4].

Tryprostatin B:

Tryprostatin B has been reported to arrest cell cycle progression, with some studies indicating a G2/M phase block[5][6]. However, other investigations suggest that its inhibitory effect is not specific to the M phase[2]. It is considered a weak inhibitor of both tubulin polymerization and topoisomerase II, distinguishing it from classical mitotic poisons that directly target the microtubule cytoskeleton[2]. The precise molecular target responsible for its cell cycle inhibitory effects remains to be fully elucidated, suggesting a mechanism of action that may differ from that of this compound and other M-phase specific agents.

Signaling Pathways and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by this compound and a generalized representation of the G2/M checkpoint relevant to the activity of these compounds.

DemethoxyfumitremorginC_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DMC This compound Caspase8 Caspase-8 activation DMC->Caspase8 Ras Ras DMC->Ras inhibits Bcl2_BclxL Bcl-2 / Bcl-xL DMC->Bcl2_BclxL inhibits Bax Bax DMC->Bax promotes Caspase3 Caspase-3 activation Caspase8->Caspase3 PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Akt->Bcl2_BclxL inhibits Bcl2_BclxL->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 activation Mitochondrion->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2_M_Checkpoint cluster_G2 G2 Phase cluster_M M Phase CyclinB_CDK1_inactive Cyclin B / CDK1 (inactive) CyclinB_CDK1_active Cyclin B / CDK1 (active) CyclinB_CDK1_inactive->CyclinB_CDK1_active activation Mitosis Mitosis CyclinB_CDK1_active->Mitosis Cdc25 Cdc25 phosphatase CyclinB_CDK1_active->Cdc25 positive feedback Wee1_Myt1 Wee1/Myt1 kinases CyclinB_CDK1_active->Wee1_Myt1 negative feedback Cdc25->CyclinB_CDK1_active Wee1_Myt1->CyclinB_CDK1_inactive inhibitory phosphorylation Flow_Cytometry_Workflow start Cell Culture with Test Compound harvest Harvest Cells start->harvest wash_pbs1 Wash with PBS harvest->wash_pbs1 fix Fix with 70% Ethanol wash_pbs1->fix wash_pbs2 Wash with PBS (x2) fix->wash_pbs2 stain Stain with PI and RNase A wash_pbs2->stain analysis Flow Cytometry Analysis stain->analysis end Cell Cycle Profile analysis->end Western_Blot_Workflow start Cell Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Protein Expression Analysis detection->end

References

A Comparative Guide to the Mechanisms of Demethoxyfumitremorgin C and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two distinct anti-cancer compounds: Demethoxyfumitremorgin C (DMFTC), a fungal metabolite, and paclitaxel (B517696), a well-established chemotherapeutic agent. By presenting supporting experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to serve as a valuable resource for oncology research and drug development.

At a Glance: Key Mechanistic Differences

FeatureThis compoundPaclitaxel
Primary Target Not definitively established, but impacts cell cycle and apoptotic signaling pathways.β-tubulin subunit of microtubules.
Effect on Microtubules No direct interaction with tubulin reported.Promotes microtubule assembly and stabilization, preventing disassembly.[1]
Cell Cycle Arrest Primarily induces G1 phase arrest in a p53/p21-dependent manner in PC3 cells.[2] May cause G2/M arrest in other cell types.Induces a robust G2/M phase arrest.[3][4][5]
Apoptotic Pathway Induces both intrinsic and extrinsic apoptotic pathways.[6][7]Primarily induces the intrinsic apoptotic pathway following mitotic arrest.[4][8]
Key Signaling Molecules Downregulates Ras/PI3K/Akt; upregulates p53/p21; activates caspases-8, -9, -3.[2][6][7]Activates JNK/SAPK pathway; involves Bcl-2 phosphorylation and caspase activation.[4][7]

Mechanism of Action: A Detailed Comparison

This compound (DMFTC) is a mycotoxin produced by the fungus Aspergillus fumigatus.[9] Its anticancer properties stem from its ability to induce both cell cycle arrest and apoptosis through multiple signaling pathways.

In prostate cancer cells (PC3), DMFTC has been shown to inhibit cell proliferation by inducing a G1 phase cell cycle arrest.[2] This arrest is mediated by the activation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[2] The upregulation of p21 leads to the inhibition of cyclin D/Cdk4 and cyclin E/Cdk2 complexes, thereby halting the cell cycle at the G1/S transition.[2]

Furthermore, DMFTC potently induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[6][7] It downregulates key survival signals by inhibiting the Ras/PI3K/Akt pathway.[6][7] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[6][7] The compound also triggers the activation of initiator caspases-8 and -9, which in turn activate the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent cell death.[6][7]

Paclitaxel , a member of the taxane (B156437) family of drugs, is a widely used chemotherapeutic agent.[1] Its primary mechanism of action is the disruption of microtubule dynamics.[1][10] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[1][10][11] This interference with the normal dynamic instability of microtubules leads to the formation of abnormal microtubule bundles and multiple asters during mitosis.[11]

The consequence of this microtubule stabilization is the arrest of the cell cycle at the G2/M phase.[3][4][5] The cell's spindle assembly checkpoint is activated, preventing the segregation of chromosomes and progression into anaphase.[3] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[4][12] Key events in paclitaxel-induced apoptosis include the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, and the activation of various caspases, including caspase-3, -8, and -9.[4][5][12] The c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway has also been shown to be involved in paclitaxel-induced apoptosis.[4][7]

Quantitative Data Comparison

The following tables summarize the cytotoxic and cellular effects of this compound and paclitaxel in various cancer cell lines.

Table 1: IC50 Values for Cytotoxicity

CompoundCell LineIC50Exposure TimeReference
This compound PC3 (Prostate)~25 µM48h[6]
Paclitaxel SK-BR-3 (Breast)~5 nM72h[3]
MDA-MB-231 (Breast)~2.5 nM72h[3]
T-47D (Breast)~4 nM72h[3]
A549 (Lung)~4.5 nM48h
HeLa (Cervical)~5 nM48h
OVCAR-3 (Ovarian)~7.5 nM24h[13]

Table 2: Effects on Cell Cycle Distribution and Apoptosis

Compound & ConcentrationCell Line% Cells in G1% Cells in G2/M% Apoptotic CellsReference
This compound (50 µM) PC3IncreasedDecreasedIncreased[2]
Paclitaxel (1 µM) CHMm (Canine Mammary)Not specifiedSignificantly IncreasedIncreased (dose-dependent)[14]
Paclitaxel (50 nM) HNSCC cell linesDecreasedSignificantly Increased (at 8h)Significantly Increased (at 24h)[5]

Signaling Pathway Diagrams

DMFTC_Pathway cluster_0 Survival Pathway Inhibition cluster_1 p53-Dependent G1 Arrest cluster_2 Apoptosis Induction DMFTC This compound Ras Ras DMFTC->Ras Inhibits p53 p53 DMFTC->p53 Activates Bax Bax (Pro-apoptotic) DMFTC->Bax Upregulates Caspase8 Caspase-8 DMFTC->Caspase8 Activates PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Akt->Bcl2 Inhibits p21 p21 p53->p21 Induces CyclinD_Cdk4 Cyclin D / Cdk4 p21->CyclinD_Cdk4 Inhibits CyclinE_Cdk2 Cyclin E / Cdk2 p21->CyclinE_Cdk2 Inhibits G1_S G1/S Transition CyclinD_Cdk4->G1_S CyclinE_Cdk2->G1_S Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound.

Paclitaxel_Pathway cluster_0 Microtubule Disruption cluster_1 Cell Cycle Arrest cluster_2 Apoptosis Induction Paclitaxel Paclitaxel Tubulin β-tubulin Paclitaxel->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes assembly & prevents disassembly Spindle Defective Mitotic Spindle Microtubules->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC G2M_Arrest G2/M Arrest SAC->G2M_Arrest Bcl2_phos Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_phos JNK_SAPK JNK/SAPK Pathway G2M_Arrest->JNK_SAPK Caspase_Activation Caspase Activation (e.g., Caspase-3, -8) Bcl2_phos->Caspase_Activation Leads to JNK_SAPK->Caspase_Activation Contributes to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of Paclitaxel.

Experimental Protocols

Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.

  • Methodology:

    • Reagent Preparation: Reconstitute lyophilized tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol (B35011) on ice. Prepare serial dilutions of the test compounds (DMFTC, paclitaxel) and a vehicle control (e.g., DMSO).

    • Assay Setup: In a pre-warmed 96-well plate, add the test compound dilutions or vehicle control.

    • Initiation: To initiate polymerization, add the cold tubulin solution to each well.

    • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

    • Data Analysis: Plot absorbance versus time. Paclitaxel, a microtubule stabilizer, will show an increased rate and extent of polymerization compared to the vehicle control. Compounds that inhibit polymerization would show a decrease.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. Cells in G2/M have twice the DNA content of cells in G0/G1, and thus will have twice the fluorescence intensity.

  • Methodology:

    • Cell Treatment: Seed cells (e.g., PC3, HeLa) in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds (DMFTC, paclitaxel) or vehicle control for a specified duration (e.g., 24, 48 hours).

    • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Data Acquisition: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label early apoptotic cells. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and stain the DNA.

  • Methodology:

    • Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.

    • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

    • Data Acquisition: Analyze the stained cells by flow cytometry as soon as possible.

    • Data Analysis:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound and paclitaxel represent two distinct classes of anti-cancer agents with fundamentally different mechanisms of action. Paclitaxel's well-defined role as a microtubule-stabilizing agent that induces G2/M arrest is a cornerstone of its clinical efficacy. In contrast, DMFTC appears to exert its cytotoxic effects through the modulation of key signaling pathways that control cell cycle progression and apoptosis, without directly targeting the microtubule network. The p53/p21-dependent G1 arrest and the inhibition of the Ras/PI3K/Akt survival pathway are key features of its mechanism in certain cancer cell types.

This comparative guide highlights the importance of understanding the diverse molecular mechanisms by which anti-cancer compounds can exert their effects. The detailed experimental protocols and pathway diagrams provided herein offer a framework for the continued investigation and development of novel therapeutic strategies targeting these and other cellular processes.

References

A Comparative Analysis of Demethoxyfumitremorgin C and Vincristine on Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Demethoxyfumitremorgin C and the well-established anti-cancer drug Vincristine on cell cycle arrest. While extensive data is available for Vincristine, information regarding the specific effects of this compound on the cell cycle is limited in current scientific literature. This document summarizes the available experimental data, provides detailed experimental protocols for relevant assays, and visualizes the known signaling pathways.

Executive Summary

Vincristine is a potent inhibitor of microtubule polymerization, leading to a robust M-phase (mitotic) arrest in cancer cells. This disruption of the mitotic spindle triggers a cascade of events culminating in apoptotic cell death. In contrast, the primary mechanism of action described for this compound is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. While this ultimately leads to cell death, its specific effects on cell cycle progression have not been extensively characterized in the available literature. Further research is required to elucidate the precise role of this compound in cell cycle regulation.

Data Presentation: Quantitative Effects on Cell Cycle

The following table summarizes the quantitative data available for the effects of this compound and Vincristine on cell cycle distribution in different cancer cell lines.

CompoundCell LineConcentrationTreatment Time% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference(s)
This compound PC3 (Prostate Cancer)Not SpecifiedNot SpecifiedData Not AvailableData Not AvailableData Not Available[1]
Vincristine SH-SY5Y (Neuroblastoma)0.1 µM6 h76.26 ± 9.05Not Specified20.60 ± 4.32[2]
12 hDecreasedNot SpecifiedIncreased[2]
18 hDecreasedNot Specified72.34 ± 9.44[2]
24 h16.46 ± 2.99Not SpecifiedDecreased (apoptosis)[2]
Vincristine KB3 (HeLa)100 nM24 hDecreasedNot SpecifiedIncreased (Mitotic Arrest)[3]
Vincristine RS4;11 (ALL)100 nM24 hDecreasedNot SpecifiedIncreased (Mitotic Arrest)[3]
Vincristine Primary ALL cells100 nM24 hCell death without significant mitotic arrestNot SpecifiedCell death without significant mitotic arrest[3]

Note: Data for this compound on cell cycle phase distribution is not available in the reviewed literature. The primary reported effect is the induction of apoptosis[1]. For Vincristine, the effect on cell cycle can be cell-type dependent, with some cell lines undergoing mitotic arrest while others exhibit cell death from interphase[3].

Signaling Pathways

This compound

The precise signaling pathway by which this compound affects the cell cycle is not well-defined in the available literature. However, its pro-apoptotic activity has been shown to involve the downregulation of Ras/PI3K/Akt signaling and the activation of both intrinsic and extrinsic apoptotic pathways[1].

cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Bax Bax Bax->Mitochondria Bcl-2 Bcl-2 Bcl-2->Mitochondria Inhibits Bcl-xL Bcl-xL Bcl-xL->Mitochondria Inhibits Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis This compound This compound This compound->Death Receptors This compound->Bax Upregulates This compound->Bcl-2 Downregulates This compound->Bcl-xL Downregulates

Caption: Apoptotic pathways induced by this compound.
Vincristine

Vincristine's primary mechanism of action is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This leads to an arrest in the M-phase of the cell cycle. This mitotic arrest is associated with an upregulation of Cyclin B and a downregulation of Cyclin D[2]. Prolonged M-phase arrest ultimately triggers apoptosis through the activation of caspase-3 and -9[2].

Vincristine Vincristine Microtubule Polymerization Microtubule Polymerization Vincristine->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts M-Phase Arrest M-Phase Arrest Mitotic Spindle Formation->M-Phase Arrest Leads to Cyclin B Cyclin B M-Phase Arrest->Cyclin B Upregulates Cyclin D Cyclin D M-Phase Arrest->Cyclin D Downregulates Caspase-3 & -9 Caspase-3 & -9 M-Phase Arrest->Caspase-3 & -9 Activates Apoptosis Apoptosis Caspase-3 & -9->Apoptosis Induces

Caption: Vincristine-induced M-phase arrest signaling pathway.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes a standard method for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry[4][5][6][7].

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin to detach them.

  • Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes. (Cells can be stored in 70% ethanol at -20°C for several weeks).

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Carefully decant the ethanol.

  • Wash the cell pellet twice with PBS.

  • Resuspend the pellet in 1 mL of PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3). Gate on the single-cell population to exclude doublets and aggregates.

Start Start Harvest Cells Harvest Cells Start->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Fix with 70% Ethanol Fix with 70% Ethanol Wash with PBS->Fix with 70% Ethanol Stain with PI and RNase A Stain with PI and RNase A Fix with 70% Ethanol->Stain with PI and RNase A Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with PI and RNase A->Analyze by Flow Cytometry End End Analyze by Flow Cytometry->End

Caption: Experimental workflow for cell cycle analysis.
Western Blot Analysis of Cell Cycle Proteins

This protocol provides a general procedure for detecting the expression levels of cell cycle-related proteins such as Cyclin B1 and CDK1 by Western blot.

Materials:

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

Vincristine is a well-characterized microtubule-destabilizing agent that induces a potent M-phase arrest in a variety of cancer cell lines, leading to apoptosis. Its effects on the cell cycle are mediated through the disruption of the mitotic spindle and modulation of key cell cycle regulatory proteins like Cyclin B and Cyclin D. In contrast, the effects of this compound on cell cycle progression remain largely unknown. While it is a known inducer of apoptosis through the intrinsic and extrinsic pathways, further investigation is necessary to determine if it directly impacts the cell cycle machinery and to identify the specific signaling pathways involved. The experimental protocols provided in this guide can be utilized to conduct such investigations and to further compare the mechanisms of these two compounds.

References

Efficacy of Demethoxyfumitremorgin C in combination with other chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of resistance to chemotherapy remains a critical obstacle in cancer treatment. One promising strategy to overcome this is the use of combination therapies, where a chemosensitizing agent is co-administered with a traditional chemotherapeutic drug to enhance its efficacy. This guide provides a comparative overview of the pre-clinical evidence for Demethoxyfumitremorgin C and its analog, Demethoxycurcumin (DMC), in combination with other chemotherapeutic agents.

Overview of this compound and Demethoxycurcumin

This compound is a natural compound that has been investigated for its potential to reverse multidrug resistance in cancer cells. However, a significant body of research has focused on a structurally related and more extensively studied compound, Demethoxycurcumin (DMC). DMC is a derivative of curcumin, the active component of turmeric, and has demonstrated potent anti-cancer and chemosensitizing properties. This guide will primarily focus on the well-documented efficacy of DMC in combination with cisplatin (B142131), a widely used chemotherapeutic agent, particularly in the context of non-small cell lung cancer (NSCLC).

Efficacy of Demethoxycurcumin in Combination with Cisplatin

Pre-clinical studies have demonstrated that DMC can significantly enhance the cytotoxic effects of cisplatin, particularly in cisplatin-resistant cancer cell lines. This synergistic effect allows for the use of lower concentrations of cisplatin to achieve a therapeutic effect, potentially reducing dose-related side effects.

Quantitative Data on Combination Efficacy

The synergistic effect of DMC and cisplatin has been quantified using cell viability assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineTreatmentIC50 Value (µM)
A549 (Cisplatin-sensitive NSCLC)Cisplatin (DDP)3.8[1][2]
Demethoxycurcumin (DMC)19.88[1][2]
A549/DDP (Cisplatin-resistant NSCLC)Cisplatin (DDP)47.67[1][2]
Demethoxycurcumin (DMC)20.83[1][2]
DDP (10 µM) + DMC (5 µM)Significantly inhibited proliferation compared to single agents[1][3]
DDP (20 µM) + DMC (5 µM)Significantly inhibited proliferation compared to single agents[1][3]

These results indicate that while A549/DDP cells are highly resistant to cisplatin, they remain sensitive to DMC.[1][2] The combination of DMC with cisplatin significantly inhibits the proliferation of these resistant cells, suggesting a reversal of resistance.[1][3]

Mechanism of Action: Reversing Cisplatin Resistance

The enhanced efficacy of the DMC and cisplatin combination is attributed to several key molecular mechanisms:

  • Downregulation of ERCC1: Excision repair cross-complementary 1 (ERCC1) is a key enzyme in the nucleotide excision repair pathway, which is responsible for repairing DNA damage induced by cisplatin. Overexpression of ERCC1 is a major mechanism of cisplatin resistance.[2][3][4] DMC has been shown to significantly decrease the expression of ERCC1, thereby preventing the repair of cisplatin-induced DNA damage and leading to increased cancer cell death.[3][4]

  • Induction of Apoptosis: The combination of DMC and cisplatin significantly enhances apoptosis (programmed cell death) in resistant cancer cells.[3] This is achieved through:

    • Modulation of the Bcl-2 Family Proteins: DMC and cisplatin combination therapy leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in initiating the apoptotic cascade.

    • Activation of Caspases: The combination treatment results in the increased expression of cleaved caspase-3, the primary executioner caspase in the apoptotic pathway.[3]

Signaling Pathway

The chemosensitizing effect of DMC is mediated by the PI3K/Akt/Snail signaling pathway. DMC inhibits this pathway, which in turn leads to the downregulation of ERCC1 expression.

G DMC Demethoxycurcumin PI3K PI3K DMC->PI3K inhibits Bcl2 Bcl-2 DMC->Bcl2 inhibits Bax Bax DMC->Bax activates Akt Akt PI3K->Akt Snail Snail Akt->Snail ERCC1 ERCC1 Snail->ERCC1 regulates DNA_Damage DNA Damage ERCC1->DNA_Damage repairs Cisplatin Cisplatin Cisplatin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Bcl2->Apoptosis inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Signaling pathway of DMC and Cisplatin combination therapy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on DMC and cisplatin combination therapy.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the drug combination on cancer cells.

G cluster_0 Cell Seeding cluster_1 Treatment cluster_2 MTT Incubation cluster_3 Formazan (B1609692) Solubilization cluster_4 Data Acquisition a Seed A549/DDP cells in 96-well plates b Treat with DMC, Cisplatin, or combination for 48h a->b c Add MTT solution and incubate for 4h b->c d Add DMSO to dissolve formazan crystals c->d e Measure absorbance at 570 nm d->e

Experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: A549/DDP cells are seeded into 96-well plates at a density of 5x10³ cells per well and cultured for 24 hours.[5]

  • Treatment: The cells are then treated with varying concentrations of DMC, cisplatin, or a combination of both for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.[5]

  • Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Detection (TUNEL Assay)

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: A549/DDP cells are cultured on coverslips in a 6-well plate and treated with DMC, cisplatin, or the combination for 48 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 30 minutes and then permeabilized with 0.1% Triton X-100 for 5 minutes.

  • TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, containing TdT enzyme and FITC-labeled dUTP, for 1 hour at 37°C in a humidified chamber.

  • Counterstaining: The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: The coverslips are mounted on glass slides, and the cells are observed under a fluorescence microscope. Green fluorescence indicates apoptotic cells, while blue fluorescence indicates the total number of cells. The apoptosis rate is calculated as the percentage of TUNEL-positive cells.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect the levels of specific proteins involved in cisplatin resistance and apoptosis.

Protocol:

  • Protein Extraction: After treatment with DMC, cisplatin, or the combination, total protein is extracted from the A549/DDP cells using RIPA lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk for 1 hour and then incubated overnight at 4°C with primary antibodies against ERCC1, Bcl-2, Bax, cleaved caspase-3, and β-actin (as a loading control).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.

Conclusion

The combination of Demethoxycurcumin with cisplatin presents a promising strategy to overcome cisplatin resistance in non-small cell lung cancer. The synergistic effect is well-documented through quantitative data and is supported by a clear understanding of the underlying molecular mechanisms involving the downregulation of ERCC1 and the induction of apoptosis via the PI3K/Akt/Snail signaling pathway. While further research is needed, particularly in vivo studies and clinical trials, the preclinical evidence strongly suggests that DMC could be a valuable adjuvant in chemotherapy, potentially improving treatment outcomes for patients with resistant tumors. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and validate these findings. As research on this compound is limited, the extensive data on its analog, DMC, provides a strong rationale for its continued investigation as a chemosensitizing agent.

References

A Researcher's Guide to Quality Control and Purity Assessment of Demethoxyfumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, the purity and quality of investigational compounds are paramount. Demethoxyfumitremorgin C, a secondary metabolite from the fungus Aspergillus fumigatus, has garnered interest for its pro-apoptotic effects in prostate cancer cells.[1] Ensuring the reliability of experimental results necessitates rigorous quality control of this compound. This guide provides a comparative overview of analytical methods for assessing the purity of this compound and outlines its mechanism of action.

Product Quality Comparison

The primary indicator of quality for a research-grade small molecule like this compound is its purity, typically determined by High-Performance Liquid Chromatography (HPLC). For reliable and reproducible in vitro and in vivo studies, a purity of ≥98% is recommended. A lower purity can introduce confounding variables due to the biological activity of impurities.

This guide compares an ideal high-purity batch of this compound with a hypothetical lower-purity batch to illustrate the importance of stringent quality control.

FeatureHigh-Purity this compoundLower-Purity this compound
Purity (by HPLC) ≥98%~90%
Appearance White to off-white solidMay appear discolored (yellowish or brownish)
Key Impurities Trace levels (<0.1%) of related metabolitesSignificant levels of other Aspergillus secondary metabolites (e.g., Fumitremorgin B, Verruculogen, Gliotoxin)
Expected Biological Activity Consistent and specific pro-apoptotic effectsVariable biological activity, potential for off-target effects due to impurities
Reproducibility of Results HighLow

Analytical Techniques for Purity Assessment

A multi-pronged approach using chromatographic and spectroscopic techniques is essential for the comprehensive quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile small molecules. A reversed-phase method is typically employed for indole (B1671886) alkaloids like this compound.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape).

  • Gradient Program: A linear gradient from 15% to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Sample Preparation: Dissolve the sample in methanol (B129727) or acetonitrile to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing confirmation of the molecular weight of the target compound and its impurities.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • Chromatography: Same as the HPLC protocol.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometry Parameters:

    • Capillary Voltage: 3000 V

    • Nebulizer Pressure: 40 psig

    • Drying Gas Flow: 10 L/min

    • Gas Temperature: 300 °C

    • Mass Range: m/z 100-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of a compound's identity. Both ¹H and ¹³C NMR should be used to verify the chemical structure of this compound.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Mechanism of Action: Apoptotic Signaling Pathway

This compound exerts its anti-cancer effects by inducing apoptosis in prostate cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] This involves the downregulation of anti-apoptotic proteins and the activation of caspases.

G Apoptotic Signaling Pathway of this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_regulation Regulation cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activation Caspase-9->Caspase-3 activation Bcl-2, Bcl-xL Bcl-2, Bcl-xL Bcl-2, Bcl-xL->Mitochondrion inhibits permeabilization Bax Bax Bax->Mitochondrion promotes permeabilization This compound This compound This compound->Death Receptors This compound->Mitochondrion This compound->Bcl-2, Bcl-xL downregulates This compound->Bax upregulates PARP PARP Caspase-3->PARP activates Cleaved PARP Cleaved PARP PARP->Cleaved PARP cleavage Apoptosis Apoptosis Cleaved PARP->Apoptosis

Caption: Apoptotic signaling pathway of this compound.

Experimental Workflow for Quality Control

A systematic workflow ensures that each batch of this compound is properly assessed for identity and purity before its use in research.

G Quality Control Workflow for this compound Start Start Sample Receipt Sample Receipt Start->Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Solubility Test Solubility Test Visual Inspection->Solubility Test HPLC Analysis HPLC Analysis Solubility Test->HPLC Analysis Purity Check Purity Check HPLC Analysis->Purity Check LC-MS Analysis LC-MS Analysis NMR Analysis NMR Analysis LC-MS Analysis->NMR Analysis Identity Confirmation Identity Confirmation NMR Analysis->Identity Confirmation Purity Check->LC-MS Analysis Purity ≥98% Reject Batch Reject Batch Purity Check->Reject Batch Purity <98% Release for Research Release for Research Identity Confirmation->Release for Research Identity Confirmed Identity Confirmation->Reject Batch Identity Mismatch

References

Cross-Validation of Demethoxyfumitremorgin C's Biological Activity in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the biological activity of Demethoxyfumitremorgin C (DFMC), a secondary metabolite isolated from the marine fungus Aspergillus fumigatus. The data presented here is a cross-validation of findings from multiple studies investigating the anti-proliferative and pro-apoptotic effects of DFMC on the human prostate cancer cell line, PC3. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Quantitative Data Summary

The anti-proliferative activity of this compound (DFMC) against the PC3 human prostate cancer cell line has been independently assessed, yielding comparable results that validate its cytotoxic effects. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, were determined in separate studies. These findings are summarized in the table below.

Study (Lab/Affiliation)Cell LineAssayIC50 Value (µM)Exposure Time (h)
Kim et al. (2017) (Pukyong National University / Kolmar Korea)PC3MTT Assay~5072
Kim et al. (Fisheries and Aquatic Sciences Publication)PC3Not explicitly stated, inferred from proliferation assaysNot explicitly stated, significant inhibition at 25-100 µM72

Note: While the second study did not explicitly state an IC50 value, it demonstrated a dose-dependent inhibition of PC3 cell proliferation at concentrations of 25, 50, and 100 µM, which is consistent with the IC50 value reported by Kim et al. (2017).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Cell Culture

The human prostate cancer cell line, PC3, was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)
  • PC3 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The cells were then treated with various concentrations of this compound (0, 25, 50, and 100 µM) for 72 hours.

  • Following treatment, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance at 570 nm was measured using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

Cell Cycle Analysis (Propidium Iodide Staining)
  • PC3 cells were seeded in 6-well plates and treated with DFMC (0, 25, 50, and 100 µM) for 72 hours.

  • Cells were harvested, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight.

  • The fixed cells were washed with PBS and resuspended in a staining solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A.

  • After a 30-minute incubation in the dark at room temperature, the DNA content of the cells was analyzed by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Apoptosis Assay (Annexin V and Propidium Iodide Double Staining)
  • PC3 cells were treated with DFMC as described for the cell cycle analysis.

  • Both adherent and floating cells were collected and washed with cold PBS.

  • Cells were resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide were added to the cell suspension according to the manufacturer's instructions.

  • After a 15-minute incubation in the dark at room temperature, the cells were analyzed by flow cytometry.

  • The percentages of viable, early apoptotic, late apoptotic, and necrotic cells were quantified.

Western Blot Analysis
  • PC3 cells were treated with DFMC, and total cell lysates were prepared using a lysis buffer.

  • Protein concentrations were determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked and then incubated with primary antibodies against p53, p21, Ras, PI3K, Akt, Bcl-2, Bax, Caspase-3, Caspase-8, Caspase-9, and PARP.

  • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the biological activity of this compound.

G cluster_workflow Experimental Workflow PC3 PC3 Cell Culture Treatment DFMC Treatment (0-100 µM, 72h) PC3->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Protein Expression (Western Blot) Treatment->Western

Caption: General experimental workflow for evaluating DFMC's activity in PC3 cells.

G cluster_apoptosis Apoptosis Signaling Pathway DFMC This compound Ras Ras DFMC->Ras inhibition Bax Bax (Pro-apoptotic) DFMC->Bax upregulation Casp8 Caspase-8 DFMC->Casp8 PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Akt->Bcl2 inhibition Mito Mitochondrial Membrane Potential ↓ Bcl2->Mito | Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: DFMC-induced apoptosis pathway in PC3 prostate cancer cells.[1]

G cluster_cellcycle Cell Cycle Arrest Signaling Pathway DFMC This compound p53 p53 DFMC->p53 activation p21 p21 p53->p21 activation CyclinD_CDK4 Cyclin D / CDK4 p21->CyclinD_CDK4 inhibition CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 inhibition G1_S G1 to S Phase Progression CyclinD_CDK4->G1_S CyclinE_CDK2->G1_S Arrest G1 Arrest G1_S->Arrest |

Caption: DFMC-induced G1 cell cycle arrest pathway in PC3 cells.[2]

References

Comparative Analysis of Gene Expression Changes Induced by Demethoxyfumitremorgin C: A Review of Current Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals investigating the molecular effects of Demethoxyfumitremorgin C (DFC) will find a notable absence of publicly available high-throughput gene expression data. Despite its known bioactivity as an inducer of apoptosis in cancer cells, comprehensive transcriptomic studies detailing the global gene expression changes elicited by DFC are not present in the public domain. This guide, therefore, addresses this data gap by summarizing the current knowledge of DFC's cellular effects and provides a framework for future comparative gene expression analyses.

This compound is a fungal metabolite recognized for its ability to inhibit cell cycle progression and trigger programmed cell death in cancer cell lines. Structurally similar to Fumitremorgin C (FTC), a known inhibitor of the breast cancer resistance protein (BCRP/ABCG2) multidrug transporter, DFC's own mechanism of action has been partially elucidated, primarily focusing on apoptotic pathways.

Known Molecular Effects of this compound

Studies have shown that DFC induces apoptosis in human prostate cancer cells (PC3) through both the intrinsic and extrinsic pathways. This process is characterized by the modulation of several key regulatory proteins.

Table 1: Summary of Known Protein Level Changes Induced by this compound in PC3 Cells

Protein TargetChange in Protein LevelFunctional Role in Apoptosis
RasDownregulationAnti-apoptotic
PI3KDownregulationAnti-apoptotic
AktDownregulationAnti-apoptotic
Bcl-xLDownregulationAnti-apoptotic
Bcl-2DownregulationAnti-apoptotic
BaxUpregulationPro-apoptotic
Caspase-9ActivationInitiator caspase (intrinsic pathway)
Caspase-8ActivationInitiator caspase (extrinsic pathway)
Caspase-3ActivationExecutioner caspase

This targeted protein-level information provides valuable insight into the signaling cascades affected by DFC. However, it does not offer the comprehensive view of cellular response that a transcriptomic analysis would provide.

Proposed Experimental Protocol for Comparative Gene Expression Analysis

To address the current lack of data, a robust experimental design is proposed for researchers aiming to investigate the transcriptomic effects of DFC and compare them with other relevant compounds.

1. Cell Culture and Treatment:

  • Cell Line: Human prostate cancer cell line (PC3) is a suitable model based on existing data.

  • Compounds: this compound (Test), Fumitremorgin C (Comparator 1), and a known apoptosis inducer like Staurosporine (Positive Control). A vehicle control (e.g., DMSO) is essential.

  • Treatment Conditions: Cells should be treated with a concentration of each compound that induces a comparable level of apoptosis (e.g., IC50) at a specific time point (e.g., 24 hours) to ensure the observed gene expression changes are not solely due to cytotoxicity.

2. RNA Extraction and Quality Control:

  • Total RNA should be extracted from treated and control cells using a standardized method (e.g., Trizol reagent followed by column purification).

  • RNA quality and quantity should be assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.

3. Gene Expression Profiling:

  • Methodology: RNA sequencing (RNA-Seq) is the recommended method for its high sensitivity, broad dynamic range, and ability to identify novel transcripts. Alternatively, a well-annotated microarray platform can be used.

  • Replicates: A minimum of three biological replicates for each treatment condition is crucial for statistical power.

4. Data Analysis:

  • Differential Gene Expression: Statistical analysis should be performed to identify genes that are significantly upregulated or downregulated in response to each treatment compared to the vehicle control.

  • Pathway and Functional Enrichment Analysis: Tools such as Gene Set Enrichment Analysis (GSEA) or DAVID can be used to identify the biological pathways and functions that are significantly altered by each compound.

  • Comparative Analysis: The gene expression profiles induced by DFC, FTC, and the positive control should be compared to identify unique and shared transcriptional responses.

Visualization of Signaling Pathways and Workflows

To facilitate understanding, diagrams of the known apoptotic pathway influenced by DFC and a proposed experimental workflow are provided below.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DFC_ext This compound Caspase8 Caspase-8 DFC_ext->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates DFC_int This compound Ras_PI3K_Akt Ras/PI3K/Akt Pathway DFC_int->Ras_PI3K_Akt inhibits Bax Bax DFC_int->Bax activates (indirectly) Bcl2_BclxL Bcl-2, Bcl-xL Ras_PI3K_Akt->Bcl2_BclxL activates Bcl2_BclxL->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes cluster_workflow Experimental Workflow Cell_Culture Cell Culture (e.g., PC3) Treatment Treatment with DFC, Comparators, and Controls Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC Library_Prep RNA-Seq Library Preparation QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis Comparative_Analysis Comparative Transcriptomic Analysis Data_Analysis->Comparative_Analysis

Validating the in vivo efficacy of Demethoxyfumitremorgin C using animal models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Demethoxyfumitremorgin C (DF-C) and its potential as an anti-cancer agent, contextualized with in vivo data from its close analogue, Ko143. While in vitro studies highlight the promise of DF-C in inducing cancer cell death, a notable gap exists in publicly available in vivo data demonstrating its direct anti-tumor efficacy in animal models.

This compound, a secondary metabolite of the fungus Aspergillus fumigatus, has been identified as a potential therapeutic agent for advanced prostate cancer.[1][2] Its primary mechanism of action involves the inhibition of the cell cycle and the induction of apoptosis through both intrinsic and extrinsic pathways.[1][2] However, much of the in vivo research has focused on its structural analogues, such as Fumitremorgin C (FTC) and Ko143, particularly in their roles as potent inhibitors of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[3][4][5][6] This transporter is a key player in multidrug resistance in cancer.

This guide will summarize the known anti-cancer activities of DF-C, provide a detailed comparison with the more extensively studied Ko143, and present relevant experimental protocols and signaling pathways to inform future in vivo validation studies.

Comparative In Vitro and In Vivo Efficacy

CompoundCancer Type (Cell Line)In Vitro EfficacyIn Vivo Efficacy (Animal Model)Key Findings
This compound Prostate Cancer (PC3)Induces apoptosis, inhibits cell viability.[1][2]Data not availableDownregulates Ras/PI3K/Akt signaling and activates caspases.[1][2]
Ko143 Various CancersPotent inhibitor of ABCG2, reverses multidrug resistance.[3][7][8]Increases oral availability of topotecan (B1662842) in mice.[7] Enhances brain distribution of an ABCG2 substrate in mice.[3][5]A potent and specific BCRP inhibitor with in vivo applicability, unlike its neurotoxic parent compound, Fumitremorgin C.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments related to the evaluation of this compound and its analogues.

In Vitro Apoptosis Assay (for this compound)
  • Cell Culture: PC3 human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are treated with varying concentrations of this compound for specified time periods.

  • Apoptosis Detection: Apoptosis is quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit, followed by flow cytometry analysis. A decrease in mitochondrial membrane potential can be assessed using JC-1 staining.

  • Western Blot Analysis: To determine the molecular mechanism, cell lysates are subjected to SDS-PAGE and western blotting to detect changes in the expression levels of key apoptotic proteins such as Bcl-2, Bax, and caspases.[2]

In Vivo Xenograft Model for Chemosensitization (with Ko143)
  • Animal Model: Female immunodeficient mice (e.g., SCID or athymic nude mice) are used.[9]

  • Tumor Cell Implantation: Human cancer cells overexpressing ABCG2 (e.g., human ovarian xenograft Igrov1/T8) are implanted subcutaneously into the flanks of the mice.[9]

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups. A typical study might include a control group, a group receiving a chemotherapeutic agent (e.g., topotecan), a group receiving Ko143 alone, and a group receiving a combination of the chemotherapeutic agent and Ko143.[7]

  • Drug Administration: Ko143 can be administered orally (p.o.) or intraperitoneally (i.p.).[7] The chemotherapeutic agent is administered according to its established protocol.

  • Efficacy Evaluation: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. Pharmacokinetic analysis of the chemotherapeutic agent in the plasma can also be performed to assess the impact of Ko143 on its bioavailability.[7][9]

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of this compound and the chemosensitizing properties of its analogues are mediated by distinct signaling pathways.

This compound-Induced Apoptosis Pathway

This compound triggers programmed cell death in prostate cancer cells by modulating key signaling molecules. It downregulates the pro-survival Ras/PI3K/Akt pathway and alters the balance of Bcl-2 family proteins, leading to the activation of the caspase cascade.

G This compound Apoptosis Induction DF_C This compound Ras Ras DF_C->Ras inhibits PI3K PI3K DF_C->PI3K inhibits Akt Akt DF_C->Akt inhibits Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) DF_C->Bcl2 inhibits Bax Bax (Pro-apoptotic) DF_C->Bax activates Caspase8 Caspase-8 DF_C->Caspase8 activates Ras->PI3K PI3K->Akt Akt->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Ko143-Mediated Reversal of Multidrug Resistance

Ko143 functions by directly inhibiting the ABCG2 transporter, which is responsible for effluxing various chemotherapeutic drugs out of cancer cells. By blocking this pump, Ko143 increases the intracellular concentration of these drugs, thereby restoring their cytotoxic efficacy.

G Ko143 Mechanism of Action cluster_cell Cancer Cell ABCG2 ABCG2 Transporter Chemo_out Extracellular Chemotherapy ABCG2->Chemo_out efflux Chemo_in Intracellular Chemotherapy Chemo_in->ABCG2 efflux Cell_Death Cell Death Chemo_in->Cell_Death Chemo_out->Chemo_in enters cell Ko143 Ko143 Ko143->ABCG2 inhibits

Caption: Ko143 inhibition of ABCG2-mediated drug efflux.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential in vitro, particularly against prostate cancer, through the induction of apoptosis via the Ras/PI3K/Akt signaling pathway. However, a critical gap remains in the validation of its direct in vivo anti-tumor efficacy. In contrast, its analogue, Ko143, has been successfully utilized in animal models to reverse multidrug resistance by inhibiting the ABCG2 transporter, thereby enhancing the efficacy of co-administered chemotherapeutic agents.

Future research should prioritize the evaluation of this compound in well-designed animal xenograft models to determine its standalone anti-tumor activity. Such studies would be crucial in ascertaining its therapeutic potential and would provide the necessary data to warrant further preclinical and clinical development. Key considerations for these studies would include determining the optimal dosing regimen, evaluating potential toxicity, and comparing its efficacy against current standards of care. The promising in vitro results, coupled with the in vivo success of its close analogues in a different context, provide a strong rationale for pursuing these investigations.

References

A Comparative Guide to the Authentication of Demethoxyfumitremorgin C and Related Mycotoxin Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Demethoxyfumitremorgin C and its structurally related mycotoxins, Fumitremorgin C and Verruculogen, when used as reference standards. The authentication of these standards is critical for accurate and reproducible research, particularly in drug discovery and toxicology. This document outlines key quality attributes, analytical methodologies for authentication, and the biological context of this compound's activity.

Overview of Mycotoxin Reference Standards

This compound, Fumitremorgin C, and Verruculogen are indole (B1671886) alkaloids produced by various species of Aspergillus and Penicillium fungi.[1][2] Due to their biological activities, they are of significant interest in pharmacological research. As reference standards, their purity, stability, and accurate characterization are paramount for reliable experimental results.

This compound is a mycotoxin known to induce apoptosis in cancer cells, making it a subject of interest in oncology research.[3][4][5] Fumitremorgin C , its methoxylated precursor, and Verruculogen are also biologically active and are often studied concurrently.[6][7][8][9][10][11]

Comparison of Quantitative Data

The purity of a reference standard is a critical parameter. The following table summarizes the publicly available purity data for this compound and its alternatives from various suppliers. It is important to note that a Certificate of Analysis (CoA) from the specific lot should always be consulted for precise figures.[12]

CompoundSupplier A PuritySupplier B PuritySupplier C Purity
This compound ≥98%[13]--
Fumitremorgin C ≥98%[8]>95%[6]99.90%[14]
Verruculogen ≥95%[7]--

Experimental Protocols for Authentication

The authentication of a chemical reference standard involves a combination of analytical techniques to confirm its identity and purity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like these mycotoxins.

Objective: To separate and quantify the main compound from any impurities.

Example Protocol:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.[15][16]

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., ~225 nm for Fumitremorgin C).[15]

  • Quantification: Purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for confirming the identity of the compound and detecting trace-level impurities.[17][18]

Objective: To confirm the molecular weight and fragmentation pattern of the analyte.

Example Protocol:

  • Liquid Chromatography: Similar to the HPLC method described above to achieve separation.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for these alkaloids.[19]

    • Analysis: Full scan mode to determine the parent ion's mass-to-charge ratio (m/z) and product ion scan (tandem MS) to generate a characteristic fragmentation pattern.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions are monitored for enhanced sensitivity and specificity.[19]

Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary ratio method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[20][21]

Objective: To obtain an unbiased, direct measure of the analyte's purity.

Example Protocol:

  • An accurately weighed amount of the mycotoxin reference standard is dissolved in a deuterated solvent.

  • An accurately weighed amount of an internal standard with a known purity is added to the same solution. The internal standard should have a simple spectrum that does not overlap with the analyte's signals.

  • The ¹H NMR spectrum is acquired under quantitative conditions (e.g., ensuring full relaxation of all signals).

  • The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.[22]

Stability and Storage

Mycotoxin reference standards can be susceptible to degradation if not stored correctly.[23]

  • Storage Conditions: Typically, these compounds are stored at -20°C in a desiccated environment.[6]

  • Stability Studies: Long-term and accelerated stability studies are performed by manufacturers to establish a recommended shelf-life and re-test date.[24] These studies involve analyzing the purity of the standard at various time points under defined temperature and humidity conditions.

Signaling Pathway of this compound

This compound has been shown to induce apoptosis in human prostate cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] Understanding this pathway is crucial for researchers utilizing this compound in cell-based assays.

Demethoxyfumitremorgin_C_Apoptosis_Pathway DMC This compound DeathReceptor Death Receptors DMC->DeathReceptor Activates Ras_PI3K_Akt Ras/PI3K/Akt Pathway DMC->Ras_PI3K_Akt Inhibits Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) DMC->Bcl2_BclxL Downregulates Bax Bax (Pro-apoptotic) DMC->Bax Upregulates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Ras_PI3K_Akt->Bcl2_BclxL Activates Bcl2_BclxL->Bax Inhibits Mitochondria Mitochondria Bax->Mitochondria Promotes Permeabilization CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Induces Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptotic signaling pathway of this compound.

Experimental Workflow for Authentication

A typical workflow for the comprehensive authentication of a mycotoxin reference standard is outlined below.

Authentication_Workflow Start Receive Reference Standard Visual Visual Inspection Start->Visual Solubility Solubility Test Visual->Solubility HPLC Purity Analysis (HPLC-UV) Solubility->HPLC LCMS Identity Confirmation (LC-MS/MS) Solubility->LCMS qNMR Absolute Purity (qNMR) Solubility->qNMR CoA Generate Certificate of Analysis HPLC->CoA LCMS->CoA qNMR->CoA Stability Stability Assessment Stability->CoA Release Release for Use CoA->Release

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。